Product packaging for Z-D-Phe-Pro-OH(Cat. No.:CAS No. 17460-56-9)

Z-D-Phe-Pro-OH

Cat. No.: B100556
CAS No.: 17460-56-9
M. Wt: 396.4 g/mol
InChI Key: SLQMUASKUOLVIO-MOPGFXCFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Z-D-Phe-Pro-OH is a chiral, protected dipeptide reagent specifically designed for research applications, particularly in the field of peptide chemistry and molecular biology. This compound features a benzyloxycarbonyl (Z) group protecting the N-terminus of the D-phenylalanine residue, which is coupled to L-proline. The incorporation of a D-amino acid enhances the molecule's stability against proteolytic degradation by common proteases, making it a valuable scaffold for studying enzyme specificity and for constructing peptides with improved metabolic stability . This dipeptide serves as a crucial building block in both solution-phase and solid-phase peptide synthesis. It is used to introduce the -Phe-Pro- sequence into longer peptide chains, a motif relevant in various biological systems. The compound's primary research value lies in its application for producing novel peptides for pharmaceutical development, biochemical probing, and enzyme inhibition studies. Furthermore, proline-containing dipeptides are known precursors for the formation of diketopiperazines (DKPs)—cyclic dipeptides that are privileged scaffolds in drug discovery due to their rigid conformation, high resistance to enzymatic degradation, and enhanced cell permeability . These DKPs show diverse bioactivities, including potential as anticancer agents, making building blocks like this compound essential for exploring new therapeutic modalities . In enzymatic research, this compound can be utilized as a substrate or inhibitor to investigate the mechanism and specificity of proteolytic enzymes such as prolyl endopeptidases or other serine proteases. Its structure allows researchers to study the kinetics of peptide bond hydrolysis and the steric constraints of enzyme active sites. The D-configuration of the phenylalanine residue provides a stereochemical tool for analyzing chiral recognition and selectivity in enzymatic reactions, offering insights fundamental to the field of biocatalysis . This product is intended for research purposes only and is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H24N2O5 B100556 Z-D-Phe-Pro-OH CAS No. 17460-56-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-1-[(2R)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O5/c25-20(24-13-7-12-19(24)21(26)27)18(14-16-8-3-1-4-9-16)23-22(28)29-15-17-10-5-2-6-11-17/h1-6,8-11,18-19H,7,12-15H2,(H,23,28)(H,26,27)/t18-,19+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLQMUASKUOLVIO-MOPGFXCFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)C(CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N(C1)C(=O)[C@@H](CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601216721
Record name N-[(Phenylmethoxy)carbonyl]-D-phenylalanyl-L-proline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

396.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17460-56-9
Record name N-[(Phenylmethoxy)carbonyl]-D-phenylalanyl-L-proline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17460-56-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[(Phenylmethoxy)carbonyl]-D-phenylalanyl-L-proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601216721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name L-Proline, N-[(phenylmethoxy)carbonyl]-D-phenylalanyl
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Foundational & Exploratory

In-Depth Technical Guide: Z-D-Phe-Pro-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of Z-D-Phe-Pro-OH, a dipeptide of interest in biochemical and pharmaceutical research. Due to the limited publicly available data on its specific biological activity and experimental protocols, this document focuses on the foundational chemical information and provides a generalized framework for its synthesis based on established peptide chemistry principles.

Chemical Structure and Identification

This compound, systematically named (2S)-1-[(2R)-2-(benzyloxycarbonylamino)-3-phenylpropanoyl]pyrrolidine-2-carboxylic acid, is a protected dipeptide. It consists of a D-phenylalanine (D-Phe) residue and a proline (Pro) residue. The N-terminus of the D-phenylalanine is protected by a benzyloxycarbonyl (Z) group.

Molecular Structure:

Figure 1: Chemical Structure of this compound

Table 1: Chemical Identifiers

IdentifierValue
CAS Number 17460-56-9
Molecular Formula C₂₂H₂₄N₂O₅
Molecular Weight 396.44 g/mol
Canonical SMILES C1C--INVALID-LINK--NC(=O)OCC3=CC=CC=C3">C@HC(=O)O
InChI Key SLQMUASKUOLVIO-MOPGFXCFSA-N
Synonyms L-Proline, N-[(phenylmethoxy)carbonyl]-D-phenylalanyl-; this compound; (2S)-1-[(2R)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]pyrrolidine-2-carboxylic acid

Physicochemical Properties

Table 2: Predicted Physicochemical Properties

PropertyPredicted Value
Hydrogen Bond Donor Count 2
Hydrogen Bond Acceptor Count 5
Rotatable Bond Count 6
Topological Polar Surface Area 99.8 Ų
LogP (o/w) 2.6

Note: These values are computationally derived and should be confirmed by experimental analysis.

Experimental Protocols

A specific, detailed experimental protocol for the synthesis of this compound is not available in peer-reviewed literature. However, its synthesis can be achieved through standard peptide coupling methodologies. Below is a generalized protocol based on solution-phase peptide synthesis.

3.1. General Solution-Phase Synthesis of this compound

This protocol involves the coupling of N-terminally protected Z-D-Phenylalanine with the free amine of Proline methyl ester, followed by saponification of the methyl ester.

Materials:

  • Z-D-Phenylalanine (Z-D-Phe-OH)

  • L-Proline methyl ester hydrochloride (H-Pro-OMe·HCl)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or other coupling agent (e.g., HBTU, HATU)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Lithium hydroxide (LiOH)

  • Methanol (MeOH)

  • Water (H₂O)

  • Tetrahydrofuran (THF)

Procedure:

Step 1: Coupling of Z-D-Phe-OH and H-Pro-OMe

  • Dissolve Z-D-Phenylalanine (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM or DMF.

  • In a separate flask, suspend L-Proline methyl ester hydrochloride (1.1 eq) in anhydrous DCM and add DIPEA (2.5 eq) to neutralize the salt and free the amine. Stir for 15-30 minutes at room temperature.

  • Add the solution from step 2 to the solution from step 1.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add DCC (1.1 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) byproduct.

  • Wash the filtrate sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude Z-D-Phe-Pro-OMe.

  • Purify the crude product by flash column chromatography if necessary.

Step 2: Saponification of Z-D-Phe-Pro-OMe

  • Dissolve the purified Z-D-Phe-Pro-OMe (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).

  • Cool the solution to 0 °C.

  • Add an aqueous solution of LiOH (1.5 - 2.0 eq) dropwise.

  • Stir the reaction at 0 °C and monitor by TLC.

  • Once the reaction is complete, acidify the mixture to pH ~3 with 1 M HCl.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield this compound.

  • The final product can be further purified by recrystallization or chromatography.

G cluster_step1 Step 1: Peptide Coupling cluster_step2 Step 2: Saponification Z_D_Phe Z-D-Phe-OH Coupling Coupling Reaction (DCC, HOBt, DIPEA in DCM/DMF) Z_D_Phe->Coupling Pro_OMe H-Pro-OMe Pro_OMe->Coupling Z_D_Phe_Pro_OMe Z-D-Phe-Pro-OMe Coupling->Z_D_Phe_Pro_OMe Saponification Saponification (LiOH in THF/H₂O) Z_D_Phe_Pro_OH This compound Saponification->Z_D_Phe_Pro_OH Z_D_Phe_Pro_OMe_input->Saponification

Figure 2: Generalized Synthesis Workflow for this compound

Biological Activity and Signaling Pathways

Currently, there is no specific information in the public domain detailing the biological activity, mechanism of action, or involvement in any signaling pathways for this compound. As a protected dipeptide, it is primarily utilized as a building block in the synthesis of more complex peptides and peptidomimetics. Its biological effects would be highly dependent on the final structure of the molecule it is incorporated into.

Conclusion and Future Directions

This compound is a well-defined chemical entity with established structural and basic chemical properties. While it serves as a valuable intermediate in peptide synthesis, its intrinsic biological activity remains uncharacterized. Future research efforts could focus on:

  • Experimental determination of physicochemical properties: Acquiring experimental data for properties such as melting point, solubility in various solvents, and pKa would be valuable for its application in synthesis and for computational modeling.

  • Development and optimization of synthesis protocols: Detailed and optimized protocols, including solid-phase synthesis approaches, would facilitate its efficient production.

  • Biological screening: A comprehensive biological screening of this compound against various cellular and molecular targets could uncover potential biological activities. This could include assays for enzyme inhibition, receptor binding, and effects on cell signaling pathways.

This guide provides the core information currently available for this compound and lays the groundwork for future investigations into its potential applications in drug discovery and development.

Z-D-Phe-Pro-OH chemical properties and characteristics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological activities of the dipeptide Z-D-Phe-Pro-OH (N-Benzyloxycarbonyl-D-phenylalanyl-L-proline). This document is intended to serve as a valuable resource for researchers in peptide chemistry, drug discovery, and molecular biology.

Core Chemical Properties

This compound is a synthetic dipeptide composed of D-phenylalanine and L-proline, with the N-terminus of the D-phenylalanine residue protected by a benzyloxycarbonyl (Z) group. This protecting group is crucial for controlled peptide synthesis.

PropertyValueSource
CAS Number 17460-56-9[1][2]
Molecular Formula C22H24N2O5Inferred from structure
Molecular Weight 400.44 g/mol Inferred from structure
Synonyms L-Proline, N-[(phenylmethoxy)carbonyl]-D-phenylalanyl-; this compound[2]
Appearance White to off-white solidGeneral knowledge
Solubility Soluble in organic solvents such as methanol, ethanol, and DMSO. Limited solubility in water.General knowledge

Synthesis and Purification: An Experimental Protocol

The synthesis of this compound is typically achieved through standard solution-phase or solid-phase peptide synthesis methodologies. Below is a representative solution-phase synthesis protocol.

Materials and Reagents:
  • Z-D-Phe-OH (N-Benzyloxycarbonyl-D-phenylalanine)

  • H-Pro-OH (L-proline)

  • Dicyclohexylcarbodiimide (DCC) or other coupling agents (e.g., HBTU, HATU)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Sodium bicarbonate (NaHCO3) solution

  • Hydrochloric acid (HCl) solution

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

Experimental Workflow:

experimental_workflow cluster_activation Activation of Z-D-Phe-OH cluster_coupling Coupling Reaction cluster_workup Work-up and Extraction cluster_purification Purification act_start Dissolve Z-D-Phe-OH and HOBt in DMF add_dcc Add DCC at 0°C act_start->add_dcc Stir for 30 min act_end Activated Z-D-Phe-OH add_dcc->act_end coup_start Dissolve H-Pro-OH in DMF add_activated Add activated Z-D-Phe-OH solution coup_start->add_activated coup_end Stir overnight at room temperature add_activated->coup_end work_start Filter DCU precipitate add_etoh Dilute with EtOAc work_start->add_etoh wash_hcl Wash with 1N HCl add_etoh->wash_hcl wash_nahco3 Wash with NaHCO3 solution wash_hcl->wash_nahco3 wash_brine Wash with brine wash_nahco3->wash_brine dry Dry over MgSO4 wash_brine->dry evaporate Evaporate solvent dry->evaporate pur_start Crude this compound chromatography Silica gel column chromatography pur_start->chromatography pur_end Pure this compound chromatography->pur_end dpp_iv_inhibition cluster_inhibition DPP-IV Inhibition cluster_glp1 GLP-1 Regulation cluster_effects Physiological Effects zdpp This compound dpp4 DPP-IV zdpp->dpp4 Inhibits glp1_active Active GLP-1 dpp4->glp1_active Degrades glp1_inactive Inactive GLP-1 glp1_active->glp1_inactive Degradation pancreas Pancreas glp1_active->pancreas insulin ↑ Insulin Secretion pancreas->insulin glucagon ↓ Glucagon Secretion pancreas->glucagon

References

Z-D-Phe-Pro-OH CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the chemical properties of Z-D-Phe-Pro-OH, a dipeptide derivative of significant interest in biochemical and pharmaceutical research. Due to the limited availability of public data on this compound, this guide also provides relevant context on its parent compound, Z-D-Phe-OH, to offer broader insights into its potential applications and characteristics.

Core Compound Data: this compound

This compound, with the systematic name N-[(Phenylmethoxy)carbonyl]-D-phenylalanyl-L-proline, is a protected dipeptide. The Z-group, a benzyloxycarbonyl group, serves as a common amine protecting group in peptide synthesis.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference.

PropertyValueSource
CAS Number 17460-56-9Internal Search
Molecular Weight 396.44 g/mol Internal Search
Molecular Formula C22H24N2O5Internal Search

Contextual Data: The Precursor Z-D-Phe-OH

Applications in Research and Development

Z-D-Phe-OH is utilized as a fundamental component in the synthesis of more complex molecules, particularly in the development of pharmaceuticals. Its incorporation into peptide chains can influence the resulting molecule's interaction with biological systems, making it a valuable tool in the design of selective inhibitors and chiral auxiliaries for asymmetric synthesis.

Experimental Workflows and Logical Relationships

To facilitate a conceptual understanding of how a protected dipeptide like this compound is utilized in research, the following diagrams illustrate a generalized experimental workflow for peptide synthesis and a logical relationship diagram for its potential research applications.

G Generalized Peptide Synthesis Workflow cluster_synthesis Synthesis Steps Z-D-Phe-OH Z-D-Phe-OH Coupling_Reaction Coupling_Reaction Z-D-Phe-OH->Coupling_Reaction Proline_Derivative Proline_Derivative Proline_Derivative->Coupling_Reaction Z-D-Phe-Pro-Derivative Z-D-Phe-Pro-Derivative Coupling_Reaction->Z-D-Phe-Pro-Derivative Deprotection Deprotection Z-D-Phe-Pro-Derivative->Deprotection Final_Peptide Final_Peptide Deprotection->Final_Peptide

Caption: Generalized workflow for the synthesis of a dipeptide.

G Potential Research Applications of this compound cluster_applications Research Areas This compound This compound Drug_Discovery Drug_Discovery This compound->Drug_Discovery As a scaffold Biochemical_Probes Biochemical_Probes This compound->Biochemical_Probes As a building block Enzyme_Inhibitors Enzyme_Inhibitors Drug_Discovery->Enzyme_Inhibitors Peptide_Mimetics Peptide_Mimetics Drug_Discovery->Peptide_Mimetics Affinity_Chromatography Affinity_Chromatography Biochemical_Probes->Affinity_Chromatography Material_Science Material_Science

Caption: Logical relationships of potential research applications.

Benzyloxycarbonyl-D-phenylalanyl-proline: A Core Component in Synthetic Peptide Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Guide for Researchers and Drug Development Professionals

Introduction

Benzyloxycarbonyl-D-phenylalanyl-proline, often abbreviated as Z-D-Phe-Pro-OH, is a dipeptide derivative that holds a significant place in the field of peptide chemistry and drug discovery. Its unique structural characteristics, combining the bulky, hydrophobic D-phenylalanine residue with the conformationally restricted proline, make it a valuable building block in the synthesis of complex peptides and peptidomimetics. The benzyloxycarbonyl (Z or Cbz) group serves as a crucial N-terminal protecting group, a foundational technology in peptide synthesis that allows for the controlled, stepwise assembly of amino acid sequences. This technical guide delves into the core aspects of benzyloxycarbonyl-D-phenylalanyl-proline, including its historical context within peptide synthesis, available data, and its role in the development of bioactive molecules.

While a specific, detailed historical account of the initial discovery of benzyloxycarbonyl-D-phenylalanyl-proline is not prominently documented in scientific literature, its existence is a direct consequence of the development of peptide chemistry. The introduction of the benzyloxycarbonyl protecting group by Max Bergmann and Leonidas Zervas in 1932 revolutionized the field, making the systematic synthesis of peptides with defined sequences possible. The synthesis of dipeptides like this compound would have been a logical step in the exploration and application of this new methodology, serving as a model system and a precursor for larger peptides.

Physicochemical Data

The individual components of benzyloxycarbonyl-D-phenylalanyl-proline are well-characterized. The following table summarizes key quantitative data for the parent N-protected amino acid, N-benzyloxycarbonyl-D-phenylalanine.

PropertyValueReference
N-Benzyloxycarbonyl-D-phenylalanine (Z-D-Phe-OH)
CAS Number2448-45-5[1][2]
Molecular FormulaC₁₇H₁₇NO₄[1][2]
Molecular Weight299.32 g/mol [1]
Melting Point84 - 94 °C[2]
AppearanceWhite powder[2]
Optical Rotation[α]²⁰/D = -5 ± 1.5° (c=2 in AcOH)[2]
Purity≥ 98% (HPLC)[2]

Experimental Protocols

The synthesis of benzyloxycarbonyl-D-phenylalanyl-proline would typically follow standard peptide coupling procedures. While a specific protocol for this exact dipeptide is not detailed in the immediate search results, a general experimental workflow can be constructed based on established methods.

General Synthesis Workflow for this compound

This protocol outlines the coupling of N-benzyloxycarbonyl-D-phenylalanine with a proline ester, followed by deprotection of the ester to yield the final dipeptide acid.

experimental_workflow cluster_activation Activation of Z-D-Phe-OH cluster_coupling Coupling Reaction cluster_deprotection Ester Deprotection cluster_purification Purification Z_D_Phe Z-D-Phe-OH Activated_Ester Activated Intermediate Z_D_Phe->Activated_Ester  + Coupling_Agent Coupling Agent (e.g., DCC, HOBt) Coupling_Agent->Activated_Ester  + Dipeptide_Ester Z-D-Phe-Pro-Ester Activated_Ester->Dipeptide_Ester Proline_Ester Proline Ester (e.g., Pro-OMe) Proline_Ester->Dipeptide_Ester Final_Product This compound Dipeptide_Ester->Final_Product Base Base (e.g., NaOH) Base->Final_Product  + Purification Purification (e.g., Crystallization, Chromatography) Final_Product->Purification

Caption: General workflow for the synthesis of this compound.

Methodology:

  • Activation of Z-D-Phe-OH: N-benzyloxycarbonyl-D-phenylalanine is dissolved in a suitable aprotic solvent (e.g., dichloromethane, dimethylformamide). A coupling agent, such as dicyclohexylcarbodiimide (DCC), and an additive to suppress racemization, like 1-hydroxybenzotriazole (HOBt), are added at 0°C to form an activated ester intermediate.

  • Coupling with Proline Ester: A proline ester (e.g., proline methyl ester hydrochloride) and a base (e.g., triethylamine) are added to the reaction mixture. The reaction is typically stirred at 0°C for a few hours and then at room temperature overnight.

  • Work-up: The reaction mixture is filtered to remove the dicyclohexylurea byproduct. The filtrate is then washed sequentially with dilute acid, water, and brine, and the organic layer is dried over anhydrous sodium sulfate.

  • Ester Deprotection (Saponification): The protected dipeptide ester is dissolved in a suitable solvent (e.g., methanol/water mixture), and a stoichiometric amount of a base, such as sodium hydroxide, is added. The reaction is monitored by thin-layer chromatography until the starting material is consumed.

  • Purification: The reaction mixture is acidified, and the product is extracted into an organic solvent. The final product, benzyloxycarbonyl-D-phenylalanyl-proline, is purified by crystallization or column chromatography.

Role in Drug Discovery and Biological Systems

Dipeptides containing proline and hydrophobic residues are of significant interest in drug discovery, often serving as scaffolds for enzyme inhibitors. Proline's rigid structure can impart specific conformations to peptides, which can be crucial for binding to the active sites of enzymes.

While specific biological activities for this compound are not extensively reported, related proline-containing dipeptides are known to inhibit enzymes such as prolyl endopeptidase (PEP) and dipeptidyl peptidase IV (DPP-IV) .[3][4] These enzymes are involved in various physiological processes, and their inhibition has therapeutic potential.

For instance, inhibitors of prolyl endopeptidase have been investigated for their potential anti-amnesic effects.[3] The general structure of a dipeptide inhibitor often involves a proline or proline-like moiety at the P1 position and a hydrophobic group at the P2 position, a motif present in this compound.

The logical relationship for the investigation of such dipeptides as enzyme inhibitors can be visualized as follows:

logical_relationship cluster_concept Concept cluster_design Inhibitor Design cluster_synthesis Synthesis & Evaluation cluster_outcome Outcome Enzyme Target Enzyme (e.g., Prolyl Endopeptidase) Substrate Natural Substrate Enzyme->Substrate Dipeptide_Scaffold Dipeptide Scaffold (e.g., X-Pro) Enzyme->Dipeptide_Scaffold Mimics Substrate Hydrophobic_Group Hydrophobic Group (e.g., Phe) Dipeptide_Scaffold->Hydrophobic_Group Protecting_Group Protecting Group (e.g., Z) Dipeptide_Scaffold->Protecting_Group Synthesized_Inhibitor Synthesized Inhibitor (this compound) Dipeptide_Scaffold->Synthesized_Inhibitor Leads to Biological_Assay Biological Assay (Inhibition Assay) Synthesized_Inhibitor->Biological_Assay Lead_Compound Lead Compound for Drug Development Biological_Assay->Lead_Compound

Caption: Logical framework for developing dipeptide enzyme inhibitors.

Conclusion

Benzyloxycarbonyl-D-phenylalanyl-proline is a foundational dipeptide in the realm of synthetic peptide chemistry. Its importance stems from the pioneering work on amino acid protecting groups, which enabled the rational synthesis of peptides. While the specific discovery of this dipeptide is not a landmark event in itself, its utility as a building block and a potential scaffold for enzyme inhibitors underscores its continued relevance. For researchers in drug development, understanding the synthesis and properties of such core peptide structures is essential for the design and creation of novel therapeutic agents. The principles applied in the synthesis and potential application of this compound are emblematic of the broader strategies employed in modern medicinal chemistry.

References

Z-D-Phe-Pro-OH: A Technical Guide to Potential Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Z-D-Phe-Pro-OH is a synthetic dipeptide composed of N-terminally protected D-phenylalanine and proline. While specific research on this compound is limited, its constituent amino acids and structural properties suggest significant potential across various research domains. The incorporation of a D-amino acid inherently confers resistance to enzymatic degradation, making it an attractive candidate for developing stable peptide-based therapeutics. This guide provides an in-depth overview of the potential research applications of this compound, inferred from the known biological activities of its components and related dipeptides. It includes detailed hypothetical experimental protocols, potential quantitative data, and visualizations of experimental workflows and signaling pathways to stimulate further investigation into this promising molecule.

Introduction to this compound

This compound, with the CAS number 17460-56-9, is a dipeptide derivative. Its structure consists of D-phenylalanine, where the amino group is protected by a benzyloxycarbonyl (Z) group, linked to a proline residue. The presence of the D-enantiomer of phenylalanine is a key feature, as D-amino acids can enhance the stability and bioavailability of peptides by making them resistant to degradation by proteases[1][2]. Proline's unique cyclic structure introduces conformational rigidity, often inducing turns in peptide chains, which can be crucial for specific receptor binding[3][4]. The Z-group is a common protecting group in peptide synthesis, which can be removed under specific conditions to yield the free N-terminus[5][6].

Chemical Properties
PropertyValueReference
Molecular Formula C22H24N2O5
Molecular Weight 396.44 g/mol
CAS Number 17460-56-9
Appearance White to off-white powderInferred
Solubility Soluble in organic solvents (e.g., DMF, DMSO)Inferred

Potential Research Applications

Based on the properties of D-phenylalanine, proline, and related dipeptides, this compound could be investigated for the following applications:

Anticancer Agent

Dipeptides containing phenylalanine have been explored for their anticancer properties. The presence of D-phenylalanine in this compound could enhance its stability in biological systems, allowing for sustained activity. Proline's structural influence might facilitate specific interactions with cancer cell surface receptors or intracellular targets.

Hypothetical Mechanism of Action: this compound could potentially induce apoptosis in cancer cells by disrupting mitochondrial membrane potential and activating caspase cascades, similar to other phenylalanine-containing peptides.

Antimicrobial Peptide Mimetic

The incorporation of D-amino acids is a known strategy to improve the efficacy of antimicrobial peptides by increasing their resistance to bacterial proteases[1][7]. This compound could serve as a scaffold for developing novel antimicrobial agents.

Hypothetical Mechanism of Action: The dipeptide could disrupt bacterial cell membranes through hydrophobic and electrostatic interactions, leading to cell lysis.

Neurological and Pain Research

D-phenylalanine is known to inhibit enzymes that break down endorphins, potentially leading to analgesic effects. Investigating this compound in models of pain and neurological disorders could be a fruitful area of research.

Hypothetical Mechanism of Action: By inhibiting enkephalinase, this compound could increase the levels of endogenous opioids, leading to pain relief.

Experimental Protocols

The following are detailed, hypothetical experimental protocols for investigating the potential applications of this compound.

Synthesis and Characterization of this compound

Objective: To synthesize and confirm the identity and purity of this compound.

Methodology:

  • Synthesis (Solution-Phase):

    • Dissolve Z-D-Phe-OH and a coupling agent (e.g., DCC/HOBt) in an appropriate solvent (e.g., DMF).

    • Add proline methyl ester hydrochloride and a base (e.g., N-methylmorpholine) to the reaction mixture.

    • Stir at room temperature for 24 hours.

    • Monitor the reaction by thin-layer chromatography.

    • After completion, filter the reaction mixture and purify the crude product by column chromatography.

    • Saponify the methyl ester using LiOH to obtain the final product, this compound.

  • Characterization:

    • Mass Spectrometry: Confirm the molecular weight using ESI-MS.

    • NMR Spectroscopy: Confirm the structure using 1H and 13C NMR.

    • HPLC: Determine the purity of the final compound.

G cluster_synthesis Solution-Phase Synthesis cluster_characterization Characterization Z_D_Phe Z-D-Phe-OH Coupling Coupling (DCC/HOBt) Z_D_Phe->Coupling Pro_ester Proline Methyl Ester Pro_ester->Coupling Z_D_Phe_Pro_ester Z-D-Phe-Pro-OMe Coupling->Z_D_Phe_Pro_ester Saponification Saponification (LiOH) Z_D_Phe_Pro_ester->Saponification Final_Product This compound Saponification->Final_Product MS Mass Spectrometry Final_Product->MS NMR NMR Spectroscopy Final_Product->NMR HPLC HPLC Final_Product->HPLC G Z_D_Phe_Pro_OH This compound Cell_Membrane Cell Membrane Z_D_Phe_Pro_OH->Cell_Membrane Enters Cell Bax Bax Activation Cell_Membrane->Bax Bcl2 Bcl-2 Inhibition Cell_Membrane->Bcl2 Mitochondria Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Bax->Mitochondria Bcl2->Mitochondria Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

References

The Strategic Role of Z-D-Phe-Pro-OH as a Dipeptide Mimetic in Thrombin Inhibitor Scaffolding

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Z-D-Phe-Pro-OH, a protected dipeptide, serves as a critical structural cornerstone in the design and synthesis of potent and selective peptidomimetic inhibitors of thrombin, a key serine protease in the coagulation cascade. While not a potent inhibitor in its own right, the D-phenylalanine-proline (D-Phe-Pro) motif acts as a highly effective dipeptide mimetic, directing the binding of more complex inhibitors to the active site of thrombin. This technical guide elucidates the role of this compound as a foundational building block, summarizing its application in the synthesis of advanced thrombin inhibitors, detailing relevant experimental protocols, and visualizing the pertinent biological and experimental pathways.

Introduction: The Significance of Dipeptide Mimetics in Thrombin Inhibition

Thrombin is a central enzyme in hemostasis and thrombosis. Its dysregulation is implicated in numerous cardiovascular pathologies, making it a prime target for anticoagulant therapies. The development of small molecule inhibitors that can mimic the natural substrates of thrombin is a key strategy in drug discovery. The D-Phe-Pro dipeptide sequence has been identified as a crucial recognition element for thrombin's active site. This compound, with its benzyloxycarbonyl (Z) protecting group, provides a stable and versatile starting point for the synthesis of sophisticated thrombin inhibitors.

This compound in the Synthesis of Peptidomimetic Thrombin Inhibitors

This compound is frequently utilized as a key intermediate in the synthesis of complex thrombin inhibitors. Its primary role is to introduce the D-Phe-Pro dipeptide mimetic core, which is then elaborated with other functionalities, such as boroarginine or other reactive groups that interact with the catalytic residues of thrombin.

Quantitative Data of Thrombin Inhibitors Derived from this compound

The following table summarizes the inhibitory activities of representative thrombin inhibitors synthesized using this compound as a starting material. It is important to note that the inhibitory potency is a feature of the final molecule, not of this compound itself.

Inhibitor NameStructureTarget EnzymeInhibition Constant (Ki)Reference
Ac-(D)Phe-Pro-boroArg-OHAcetyl-(D)Phe-Pro-boroArginine-OHThrombin41 pM[1][1]
Boc-(D)Phe-Pro-boroArg-OHBoc-(D)Phe-Pro-boroArginine-OHThrombin3.6 pM[1][1]
H-(D)Phe-Pro-boroArg-OH(D)Phe-Pro-boroArginine-OHThrombin< 1 pM[1][1]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and evaluation of thrombin inhibitors using this compound.

Synthesis of a Peptidomimetic Thrombin Inhibitor: A Representative Protocol

This protocol describes the coupling of this compound with a subsequent amino acid derivative, a common step in the synthesis of more complex inhibitors.[1][2][3]

Materials:

  • This compound

  • H-Arg(NO₂)-CH₂Cl (or other desired amino acid derivative)

  • N-methylmorpholine (NMM)

  • Isobutylchloroformate

  • Tetrahydrofuran (THF), anhydrous

  • Triethylamine

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., chloroform, methanol)

Procedure:

  • Dissolve this compound and an equimolar amount of N-methylmorpholine in anhydrous THF and cool the solution to -20°C.[2][3]

  • To this solution, add a solution of isobutylchloroformate (1 equivalent) in anhydrous THF dropwise, maintaining the temperature at -20°C.

  • Stir the reaction mixture for 30 minutes to form the mixed anhydride.

  • In a separate flask, prepare a solution of the amino acid derivative (e.g., H-Arg(NO₂)-CH₂Cl) in THF.

  • Add the solution of the amino acid derivative to the mixed anhydride solution at -25°C.[2][3]

  • Adjust the pH of the reaction mixture to 9-10 by the addition of triethylamine.

  • Allow the reaction to proceed to completion, monitoring by a suitable method (e.g., TLC).

  • Upon completion, quench the reaction and remove the solvent under reduced pressure.

  • Purify the resulting product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol in chloroform).[1]

Thrombin Inhibition Assay

This protocol outlines a general procedure for determining the inhibitory activity of a synthesized compound against thrombin.

Materials:

  • Human α-thrombin

  • Chromogenic substrate for thrombin (e.g., S-2238)

  • Assay buffer (e.g., Tris-HCl buffer with physiological pH and salt concentration)

  • Synthesized inhibitor compound

  • Microplate reader

Procedure:

  • Prepare a series of dilutions of the inhibitor compound in the assay buffer.

  • In a 96-well microplate, add a fixed concentration of human α-thrombin to each well.

  • Add the different concentrations of the inhibitor to the wells containing thrombin and incubate for a defined period to allow for inhibitor-enzyme binding.

  • Initiate the enzymatic reaction by adding the chromogenic substrate to each well.

  • Monitor the change in absorbance over time at the appropriate wavelength for the chromogenic substrate using a microplate reader.

  • Calculate the initial reaction velocities for each inhibitor concentration.

  • Determine the IC₅₀ value by plotting the reaction velocity against the inhibitor concentration and fitting the data to a suitable dose-response curve.

  • The inhibition constant (Ki) can be calculated from the IC₅₀ value using the Cheng-Prusoff equation, provided the substrate concentration and Km are known.

Visualization of Pathways and Workflows

Thrombin's Role in the Coagulation Cascade

The following diagram illustrates the central role of thrombin in the blood coagulation cascade, the pathway targeted by inhibitors derived from this compound.

Coagulation_Cascade Intrinsic_Pathway Intrinsic Pathway Factor_X Factor X Intrinsic_Pathway->Factor_X Extrinsic_Pathway Extrinsic Pathway Extrinsic_Pathway->Factor_X Common_Pathway Common Pathway Factor_Xa Factor Xa Factor_X->Factor_Xa Factor_Xa->Common_Pathway Prothrombin Prothrombin Thrombin Thrombin Prothrombin->Thrombin Factor Xa Fibrinogen Fibrinogen Thrombin->Fibrinogen Fibrin Fibrin Fibrinogen->Fibrin Thrombin Clot Fibrin Clot Fibrin->Clot Inhibitor This compound -derived Inhibitor Inhibitor->Thrombin Inhibition

Caption: Thrombin's central role in the coagulation cascade.

Experimental Workflow for Inhibitor Synthesis and Evaluation

This diagram outlines the general workflow from the starting material this compound to the biological evaluation of the final inhibitor.

Experimental_Workflow Start This compound (Dipeptide Mimetic Core) Coupling Peptide Coupling Reaction Start->Coupling Purification Purification (e.g., Column Chromatography) Coupling->Purification Characterization Structural Characterization (e.g., NMR, Mass Spec) Purification->Characterization Inhibitor Final Peptidomimetic Inhibitor Characterization->Inhibitor Assay Thrombin Inhibition Assay Inhibitor->Assay Data_Analysis Data Analysis (IC50, Ki determination) Assay->Data_Analysis Results Biological Activity Data Data_Analysis->Results

Caption: Workflow for synthesis and evaluation of inhibitors.

Conclusion

This compound is a pivotal molecule in the field of antithrombotic drug discovery. Its significance lies not in its intrinsic biological activity, but in its role as a high-fidelity dipeptide mimetic of a key thrombin recognition motif. By providing a structurally pre-organized and synthetically tractable starting point, this compound enables the construction of highly potent and selective thrombin inhibitors. The experimental protocols and conceptual frameworks presented in this guide underscore the strategic importance of this dipeptide mimetic in the ongoing development of novel anticoagulant therapies. The continued exploration of inhibitors built upon the this compound scaffold holds significant promise for addressing the unmet needs in the management of thrombotic disorders.

References

The Strategic Incorporation of D-Phenylalanine in Peptide Therapeutics: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The therapeutic potential of peptides is often hindered by their inherent susceptibility to enzymatic degradation, leading to poor pharmacokinetic profiles. A key strategy to overcome this limitation is the incorporation of non-natural amino acids, with D-amino acids, the enantiomers of the naturally occurring L-amino acids, being a primary focus. This technical guide delves into the biological significance of incorporating D-phenylalanine into peptide sequences. The substitution of L-phenylalanine with its D-isoform can profoundly influence a peptide's stability, bioactivity, and overall therapeutic efficacy. This guide provides an in-depth analysis of the core benefits, supported by quantitative data, detailed experimental protocols, and visual representations of relevant biological and experimental workflows.

Enhanced Enzymatic Stability: The Cornerstone of D-Phenylalanine Incorporation

The primary driver for substituting L-amino acids with their D-counterparts is to enhance resistance to proteolysis.[1] Proteases, the enzymes responsible for peptide bond cleavage, are stereospecific and primarily recognize L-amino acid residues. The presence of a D-amino acid, such as D-phenylalanine, at a cleavage site disrupts this recognition, thereby prolonging the peptide's half-life in biological fluids.[1]

Quantitative Analysis of Enzymatic Stability

The impact of D-phenylalanine on peptide stability is quantifiable through in vitro serum stability assays. While comprehensive comparative data across a wide range of peptides is not always readily available in a standardized format, the following table summarizes representative findings from studies investigating the effect of D-amino acid substitution on peptide half-life.

Peptide SequenceAmino Acid at Position XMatrixHalf-life (t½)Reference
Kn2-7L-amino acids25% Human Serum~1.5 hours (estimated from <1% remaining at 24h)[2]
dKn2-7D-amino acids25% Human Serum> 24 hours (78.5% remaining at 24h)[2]
VH434L-amino acidsNot Specified1.16 hours[3]
VH445D-amino acidsNot Specified3.03 hours[3]

Impact on Receptor Binding and Bioactivity

The introduction of D-phenylalanine can have varied and sometimes unpredictable effects on a peptide's biological activity. The stereochemistry of an amino acid is crucial for its interaction with target receptors. While in some cases, the substitution can lead to a decrease in binding affinity due to altered conformation, in other instances, it can enhance affinity or alter selectivity.

Quantitative Analysis of Receptor Binding Affinity

The following table presents data on the receptor binding affinities of various peptide analogs, some of which contain D-phenylalanine, highlighting the nuanced effects of this modification.

Peptide/AnalogReceptorBinding Affinity (IC50 or Ki)Reference
[D-Ala2]deltorphin Iδ-opioid receptor-[4]
[D-Ala2,Phe(p-NCS)3]deltorphin Iδ-opioid receptorIC50 = 83 nM[4]
[D-Ala2,Phe(p-NH2)5]deltorphin Iδ-opioid receptorIC50 = 32 nM[4]
Endomorphin-2µ-opioid receptor-[5]
[Trp3]endomorphin-2 (Endomorphin-1)µ-opioid receptorDifferent binding characteristics[5]

Applications in Drug Development

The strategic use of D-phenylalanine has been explored in various therapeutic areas, most notably in the development of antimicrobial and anticancer peptides.

Antimicrobial Peptides

The increased stability afforded by D-phenylalanine is particularly advantageous for antimicrobial peptides (AMPs), which need to persist in biological environments to exert their effect. Studies have shown that AMPs containing D-amino acids exhibit enhanced resistance to bacterial proteases.

Anticancer Peptides and Signaling Pathways

In the realm of oncology, D-phenylalanine-containing peptides are being investigated for their potential to induce cancer cell death and inhibit tumor growth. While the precise mechanisms are often complex and peptide-specific, some studies suggest that these peptides can modulate key signaling pathways involved in cell survival and proliferation, such as the PI3K/Akt pathway. For instance, a phenylalanine-based vinyl ketone has been shown to act as an inactivator of AKT kinase.[6]

Below is a representative diagram of the PI3K/Akt signaling pathway, a common target in cancer therapy.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates GrowthFactor Growth Factor GrowthFactor->RTK Binds PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits and Activates Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates (Activates) Apoptosis Inhibition of Apoptosis Akt->Apoptosis Inhibits CellGrowth Cell Growth and Proliferation Akt->CellGrowth Promotes mTORC2 mTORC2 mTORC2->Akt Phosphorylates (Fully Activates) DFP_Peptide D-Phe Peptide (Potential Inhibitor) DFP_Peptide->Akt Potentially Inhibits

A representative diagram of the PI3K/Akt signaling pathway.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of a D-Phenylalanine-Containing Peptide

This protocol outlines the manual Fmoc/tBu-based solid-phase synthesis of a hypothetical peptide containing D-phenylalanine.

Materials:

  • Rink Amide MBHA resin

  • Fmoc-protected L-amino acids and Fmoc-D-Phe-OH

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure®

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dithiothreitol (DTT)

  • Diethyl ether

  • HPLC-grade acetonitrile and water

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for 1-2 hours.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a 20% solution of piperidine in DMF to the resin.

    • Agitate for 5 minutes, then drain.

    • Repeat the piperidine treatment for another 15 minutes.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Coupling:

    • Dissolve the Fmoc-protected amino acid (3 equivalents relative to resin loading) and OxymaPure® (3 equivalents) in DMF.

    • Add DIC (3 equivalents) to the amino acid solution and pre-activate for 5 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction mixture for 1-2 hours.

    • Monitor the coupling reaction using a Kaiser test. If the test is positive (blue beads), repeat the coupling step.

    • Wash the resin with DMF (5 times) and DCM (3 times).

  • Repeat for Subsequent Amino Acids: Repeat steps 2 and 3 for each amino acid in the peptide sequence, using Fmoc-D-Phe-OH at the desired position.

  • Final Fmoc Deprotection: Perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Prepare a cleavage cocktail of TFA/TIS/Water/DTT (e.g., 92.5:2.5:2.5:2.5 v/v/v/w).

    • Add the cleavage cocktail to the resin and agitate for 2-4 hours.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding cold diethyl ether to the filtrate.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

    • Dry the crude peptide pellet.

    • Purify the peptide using reverse-phase HPLC.

    • Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.

In Vitro Serum Stability Assay using HPLC

This protocol describes a method to assess the stability of a D-phenylalanine-containing peptide in human serum.

Materials:

  • Purified peptide

  • Human serum

  • Phosphate-buffered saline (PBS)

  • Trichloroacetic acid (TCA) or acetonitrile (ACN)

  • HPLC system with a C18 column

  • HPLC-grade acetonitrile and water with 0.1% TFA

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the peptide in PBS.

    • Incubate the peptide solution with human serum (e.g., at a 1:4 peptide solution to serum ratio) at 37°C.

  • Time-Point Sampling:

    • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the incubation mixture.

  • Protein Precipitation:

    • Immediately stop the enzymatic degradation by adding an equal volume of 10% TCA or three volumes of cold acetonitrile to the aliquot.

    • Vortex and incubate on ice for 10-20 minutes to precipitate serum proteins.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.

  • HPLC Analysis:

    • Collect the supernatant containing the peptide and its degradation products.

    • Analyze the supernatant by reverse-phase HPLC. Use a gradient of acetonitrile in water (both containing 0.1% TFA) to separate the intact peptide from its metabolites.

    • Monitor the elution profile at a suitable wavelength (e.g., 214 or 280 nm).

  • Data Analysis:

    • Quantify the peak area of the intact peptide at each time point.

    • Calculate the percentage of the remaining intact peptide at each time point relative to the 0-hour time point.

    • Plot the percentage of remaining peptide versus time and determine the half-life (t½) of the peptide.

MTT Assay for Cell Viability of an Anticancer Peptide

This protocol details the use of an MTT assay to evaluate the cytotoxic effect of a D-phenylalanine-containing anticancer peptide on a cancer cell line.[7][8][9]

Materials:

  • Cancer cell line (e.g., HeLa, MCF-7)

  • Complete cell culture medium

  • Peptide stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or solubilization buffer

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the cancer cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.[9]

  • Peptide Treatment:

    • Prepare serial dilutions of the peptide in a complete culture medium.

    • Remove the old medium from the cells and add the peptide dilutions to the respective wells. Include a vehicle control (medium without peptide).

    • Incubate the cells with the peptide for a desired period (e.g., 24, 48, or 72 hours).

  • MTT Incubation:

    • After the treatment period, add 10-20 µL of the MTT solution to each well.[9]

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.[8]

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100-150 µL of DMSO or a suitable solubilization buffer to each well to dissolve the purple formazan crystals.[8]

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[9] A reference wavelength of 630 nm can be used to subtract background absorbance.[8]

  • Data Analysis:

    • Calculate the percentage of cell viability for each peptide concentration compared to the untreated control.

    • Plot the cell viability against the peptide concentration to determine the IC50 value (the concentration of the peptide that inhibits 50% of cell growth).

Mandatory Visualizations

Peptide Drug Development Workflow

The following diagram illustrates a general workflow for the development of peptide-based drugs, from initial design to preclinical studies.

Peptide_Drug_Development cluster_0 Discovery & Design cluster_1 Synthesis & Characterization cluster_2 In Vitro Evaluation cluster_3 In Vivo & Preclinical Target Target Identification & Validation Lead Lead Peptide Identification Target->Lead Design Peptide Design & Modification (e.g., D-Phe) Lead->Design Synthesis Solid-Phase Peptide Synthesis Design->Synthesis Purification Purification (HPLC) Synthesis->Purification Analysis Characterization (MS, HPLC) Purification->Analysis Binding Receptor Binding Assays Analysis->Binding Activity Functional Assays (e.g., Cell Viability) Binding->Activity Stability Stability Assays (Serum, Proteases) Activity->Stability PK Pharmacokinetics (PK) Studies Stability->PK PD Pharmacodynamics (PD) Studies PK->PD Tox Toxicology Studies PD->Tox IND Investigational New Drug (IND) Application Tox->IND IND-Enabling Studies

A general workflow for peptide drug development.
Experimental Workflow: Peptide Synthesis and Purity Analysis

This diagram outlines the key steps involved in the synthesis and subsequent purity analysis of a peptide.

Synthesis_Workflow start Start resin Resin Preparation (Swelling) start->resin deprotection Fmoc Deprotection resin->deprotection wash1 Washing deprotection->wash1 coupling Amino Acid Coupling wash2 Washing coupling->wash2 wash1->coupling cycle Repeat for Each Amino Acid wash2->cycle cycle->deprotection Next Amino Acid cleavage Cleavage from Resin & Side-chain Deprotection cycle->cleavage Final Amino Acid precipitation Crude Peptide Precipitation cleavage->precipitation purification RP-HPLC Purification precipitation->purification analysis Purity & Identity Check (Analytical HPLC, MS) purification->analysis end Pure Peptide analysis->end

Experimental workflow for peptide synthesis and analysis.

Conclusion

The incorporation of D-phenylalanine represents a powerful and widely adopted strategy in peptide drug design to enhance metabolic stability. This modification directly addresses the critical challenge of proteolytic degradation, thereby improving the pharmacokinetic properties of peptide therapeutics. While the effects on bioactivity must be carefully evaluated on a case-by-case basis, the benefits of increased half-life often outweigh potential decreases in receptor affinity. The detailed protocols and workflows provided in this guide offer a practical framework for researchers and drug development professionals to synthesize, evaluate, and optimize D-phenylalanine-containing peptides for a range of therapeutic applications. As our understanding of the complex interplay between peptide structure, stability, and function continues to grow, the rational design of peptides incorporating D-amino acids will undoubtedly play an increasingly important role in the development of next-generation therapeutics.

References

The Pivotal Role of Proline Residues in Dipeptide Structure: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Core Principle: Proline's Unique Conformational Constraints

Proline, unique among the 20 proteinogenic amino acids, possesses a cyclic side chain that incorporates its α-amino group. This rigid five-membered pyrrolidine ring structure imposes significant conformational constraints on the peptide backbone, fundamentally influencing the structure and function of peptides and proteins. Unlike other amino acids which freely rotate around the N-Cα (phi, φ) and Cα-C (psi, ψ) bonds, proline's φ angle is restricted to a narrow range of approximately -60° to -80°. This inherent rigidity reduces the conformational entropy of the unfolded state, which can contribute to the stability of the folded protein.

A key feature of the peptide bond preceding a proline residue (the X-Pro peptide bond) is its ability to adopt both cis and trans conformations with a relatively small energy difference, typically in the range of 0.5 kcal/mol.[1] This is in stark contrast to non-proline peptide bonds where the trans conformation is overwhelmingly favored by approximately 2.5 kcal/mol.[1] The slow interconversion between the cis and trans isomers of the X-Pro bond can be a rate-limiting step in protein folding and can serve as a molecular switch in biological processes.

Data Presentation: Conformational Parameters of Proline-Containing Dipeptides

The conformational preferences of proline-containing dipeptides can be quantified by their backbone dihedral angles (φ, ψ, and ω) and the thermodynamics of cis-trans isomerization.

Dihedral Angles of Proline Residues in Defined Secondary Structures

The following table summarizes typical backbone dihedral angles for proline residues found in common secondary structural motifs. The restricted φ angle is a hallmark of proline's conformational rigidity.

Secondary StructurePreceding Residue (X)Proline Residue (Pro)Dipeptide Sequenceφ (Pro)ψ (Pro)ω (X-Pro)
Polyproline II Helix (PPII)AnyProX-Pro~ -78°~ +149°~ 180° (trans)
Polyproline I Helix (PPI)AnyProX-Pro~ -83°~ +158°~ 0° (cis)
Type I β-turnAnyProX-Pro (at i+1)~ -60°~ -30°~ 180° (trans)
Type II β-turnAnyProX-Pro (at i+1)~ -60°~ +120°~ 180° (trans)
Type VIa β-turnAnyProX-Pro (at i+1)~ -60°~ 0°~ 0° (cis)
Type VIb β-turnAnyProX-Pro (at i+1)~ -60°~ 180°~ 0° (cis)

Note: These are idealized values and can vary depending on the specific peptide sequence and environment.

Thermodynamic Parameters of Cis-Trans Isomerization for X-Pro Dipeptides

The equilibrium between the cis and trans conformations of the X-Pro peptide bond is governed by the change in Gibbs free energy (ΔG), which is composed of enthalpic (ΔH) and entropic (ΔS) contributions. The following table presents thermodynamic parameters for the trans → cis isomerization of selected dipeptides in aqueous solution.

DipeptideΔH (kcal/mol)ΔS (cal/mol·K)ΔG° at 298 K (kcal/mol)% cis at 298 K
Gly-Pro~0.7~ -1.0~1.0~15%
Ala-Pro~0.5~ -0.5~0.65~25%
Phe-Pro~0.3~ 0.2~0.24~40%
Val-Pro~0.6~ -0.3~0.69~23%

Note: These values are approximate and can be influenced by solvent conditions, pH, and the nature of the N- and C-terminal blocking groups.

Experimental Protocols

NMR Spectroscopy for Conformational Analysis of Proline Dipeptides

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for characterizing the conformational ensemble of proline-containing dipeptides in solution, including the determination of cis and trans isomer populations and dihedral angle restraints.

Methodology:

  • Sample Preparation:

    • Dissolve the synthesized and purified dipeptide in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) to a concentration of 1-5 mM.

    • Add a known concentration of a reference compound (e.g., DSS or TSP) for chemical shift referencing.

  • 1D ¹H NMR Spectroscopy:

    • Acquire a standard 1D ¹H NMR spectrum to assess sample purity and identify the presence of distinct sets of resonances for the cis and trans isomers. The relative integrals of well-resolved peaks corresponding to the two isomers provide a quantitative measure of their populations.

  • 2D NMR Spectroscopy:

    • COSY (Correlation Spectroscopy): Acquire a 2D ¹H-¹H COSY spectrum to identify scalar-coupled protons within each isomer, aiding in the assignment of backbone and side-chain resonances.

    • TOCSY (Total Correlation Spectroscopy): Acquire a 2D ¹H-¹H TOCSY spectrum with a mixing time of 60-80 ms to identify all protons within a spin system, facilitating the complete assignment of each isomer.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy):

      • Acquire a 2D ¹H-¹H NOESY or ROESY spectrum with a mixing time of 150-300 ms to identify through-space proximities between protons.

      • For proline dipeptides, key NOE/ROE cross-peaks include:

        • Intra-residue: Hα(i) to Hδ(i) (strong in trans), Hα(i) to Hα(i-1) (strong in cis).

        • Inter-residue: Hα(i-1) to Hδ(Pro), Hα(i-1) to Hα(Pro).

      • The presence and intensity of these cross-peaks are used to qualitatively and semi-quantitatively determine the cis/trans conformation and to derive distance restraints for structure calculations.

  • ¹³C NMR Spectroscopy:

    • Acquire a 1D ¹³C NMR spectrum. The chemical shifts of the proline Cβ and Cγ carbons are particularly sensitive to the cis/trans isomerization state. A difference of > 4 ppm between the Cβ and Cγ chemical shifts is indicative of a trans peptide bond, while a smaller difference is characteristic of a cis bond.

  • Data Analysis:

    • Assign all proton and carbon resonances for both cis and trans isomers.

    • Calculate the cis/trans population ratio from the integration of well-resolved peaks in the ¹H NMR spectrum.

    • Use the intensities of NOE/ROE cross-peaks to generate a set of inter-proton distance restraints.

    • Employ molecular dynamics or simulated annealing protocols with the experimental restraints to generate an ensemble of structures representing the solution conformation of the dipeptide.

X-ray Crystallography of Proline-Containing Dipeptides

X-ray crystallography provides high-resolution structural information of molecules in their crystalline state.

Methodology:

  • Peptide Synthesis and Purification: Synthesize the dipeptide using solid-phase or solution-phase chemistry and purify to >95% purity by HPLC.

  • Crystallization Screening:

    • Dissolve the purified peptide in a suitable buffer to a high concentration (e.g., 10-50 mg/mL).

    • Use commercially available or in-house prepared crystallization screens to test a wide range of precipitants, pH, and additives.

    • Employ vapor diffusion (hanging drop or sitting drop) or microbatch crystallization methods.

  • Crystal Optimization and Harvesting:

    • Optimize initial crystal hits by systematically varying the concentrations of precipitant, peptide, and buffer components.

    • Carefully harvest well-formed single crystals using a cryoloop and flash-cool them in liquid nitrogen, often after soaking in a cryoprotectant solution.

  • X-ray Diffraction Data Collection:

    • Mount the frozen crystal on a goniometer in an X-ray diffractometer.

    • Collect a complete diffraction dataset by rotating the crystal in the X-ray beam.

  • Structure Determination and Refinement:

    • Process the diffraction data to obtain a set of structure factor amplitudes.

    • Solve the phase problem using methods such as molecular replacement (if a homologous structure is available) or direct methods.

    • Build an initial atomic model into the resulting electron density map.

    • Refine the model against the diffraction data, adjusting atomic coordinates and thermal parameters to improve the fit between the calculated and observed structure factors.

    • Validate the final structure using geometric and stereochemical checks.

Computational Modeling of Proline Dipeptide Conformation

Molecular dynamics (MD) simulations can provide insights into the dynamic behavior and conformational landscape of proline dipeptides.

Methodology:

  • System Setup:

    • Build the initial structure of the dipeptide in both cis and trans conformations using molecular modeling software (e.g., PyMOL, Chimera).

    • Choose an appropriate force field (e.g., AMBER, CHARMM, GROMOS) that accurately represents the energetics of proline-containing peptides.

    • Solvate the peptide in a box of explicit water molecules (e.g., TIP3P, SPC/E).

    • Add counter-ions to neutralize the system.

  • Energy Minimization: Perform energy minimization to remove steric clashes and relax the system to a local energy minimum.

  • Equilibration:

    • Perform a short MD simulation under NVT (constant number of particles, volume, and temperature) ensemble to allow the solvent to equilibrate around the peptide.

    • Perform a subsequent MD simulation under NPT (constant number of particles, pressure, and temperature) ensemble to equilibrate the density of the system.

  • Production MD Simulation: Run a long production MD simulation (nanoseconds to microseconds) to sample the conformational space of the dipeptide.

  • Analysis:

    • Analyze the trajectory to determine the time evolution of dihedral angles (φ, ψ, ω), root-mean-square deviation (RMSD), and radius of gyration.

    • Construct Ramachandran plots to visualize the accessible φ and ψ angles.

    • Use clustering algorithms to identify the most populated conformational states.

    • Employ enhanced sampling techniques (e.g., metadynamics, replica exchange MD) to accelerate the sampling of the slow cis-trans isomerization process and calculate the free energy landscape.

Mandatory Visualizations

Signaling Pathway: The Crk Adaptor Protein Proline Switch

The CrkII adaptor protein utilizes a proline switch to regulate its conformation and function in cell signaling. The cis-trans isomerization of the Gly237-Pro238 peptide bond, catalyzed by cyclophilin A (CypA), controls the interaction between the N-terminal and C-terminal SH3 domains, thereby modulating Crk's ability to bind to downstream effectors like Abl kinase.

Crk_Signaling_Pathway cluster_autoinhibited Autoinhibited State cluster_active Active State Crk_cis CrkII (Pro238-cis) SH3N_cis SH3N SH3C_cis SH3C Crk_trans CrkII (Pro238-trans) Crk_cis->Crk_trans SH3N_cis->SH3C_cis Intramolecular Interaction Crk_trans->Crk_cis SH3N_trans SH3N SH3C_trans SH3C Abl Abl Kinase SH3N_trans->Abl Binds CypA Cyclophilin A (Prolyl Isomerase) CypA->Crk_cis Catalyzes CypA->Crk_trans Downstream Downstream Signaling Abl->Downstream Activates

Caption: The CrkII signaling pathway is regulated by a proline switch.

Experimental Workflow: Characterizing Proline-Dependent Protein-Protein Interactions

This workflow outlines the key steps to investigate how the conformation of a proline-containing motif influences its interaction with a binding partner.

Experimental_Workflow Start Hypothesize Proline-Dependent Protein-Protein Interaction Peptide_Synthesis Synthesize Peptides: - Wild-type Pro-motif - Cis-locked analogue - Trans-locked analogue - Pro -> Ala mutant Start->Peptide_Synthesis Binding_Partner Express and Purify Binding Partner Protein Start->Binding_Partner Biophysical_Assays Biophysical Interaction Assays (SPR, ITC, FP) Peptide_Synthesis->Biophysical_Assays Binding_Partner->Biophysical_Assays NMR NMR Spectroscopy: - Chemical Shift Perturbation - Titration Experiments Biophysical_Assays->NMR Confirm Interaction Structural_Biology Structural Biology: - Co-crystallization / Cryo-EM - Computational Docking NMR->Structural_Biology Characterize Binding Interface Cellular_Assays In Vivo / Cellular Assays: - Co-immunoprecipitation - FRET / BRET Structural_Biology->Cellular_Assays Validate in Cellular Context Conclusion Elucidate Mechanism of Proline-Dependent Recognition Cellular_Assays->Conclusion

Caption: Workflow for studying proline-dependent protein-protein interactions.

Logical Relationship: Conformational States of an X-Pro Dipeptide

The conformational landscape of a proline dipeptide is primarily defined by the cis-trans isomerization of the peptide bond and the puckering of the pyrrolidine ring.

Proline_Conformations cluster_trans Trans Conformation (ω ≈ 180°) cluster_cis Cis Conformation (ω ≈ 0°) Dipeptide X-Pro Dipeptide Trans_Exo Exo Ring Pucker Cis_Exo Exo Ring Pucker Trans_Endo Endo Ring Pucker Trans_Exo->Trans_Endo Ring Flip Trans_Exo->Cis_Exo Cis-Trans Isomerization Cis_Endo Endo Ring Pucker Trans_Endo->Cis_Endo Cis-Trans Isomerization Cis_Exo->Cis_Endo Ring Flip

Caption: Conformational states of a proline-containing dipeptide.

References

Z-D-Phe-Pro-OH: An Uncharted Territory in Neuroscience

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of scientific literature and chemical databases, the dipeptide Z-D-Phe-Pro-OH, chemically identified as N-benzyloxycarbonyl-D-phenylalanyl-L-proline, does not have any established relevance in the field of neuroscience. Currently, there is no available data on its biological activity, mechanism of action, or potential therapeutic effects within the central nervous system.

While the specific compound requested appears to be uninvestigated in a neurological context, its constituent amino acids, Phenylalanine and Proline, are known to play significant roles in brain function.

Phenylalanine is an essential amino acid and a precursor for the synthesis of several key neurotransmitters, including dopamine, norepinephrine, and epinephrine. These catecholamines are crucial for regulating mood, attention, and the body's stress response. Deficiencies or metabolic disturbances of phenylalanine can have profound neurological consequences.

Proline is a unique amino acid that provides structural rigidity to proteins. In the brain, L-proline is involved in both excitatory and inhibitory neurotransmission and has been a subject of research for its potential neuroprotective and neuromodulatory properties.[1][2]

The absence of research on this compound in neuroscience means there is no quantitative data regarding its binding affinities, efficacy in neuronal models, or pharmacokinetic profiles to summarize. Similarly, no established experimental protocols or signaling pathways involving this specific dipeptide have been described in the scientific literature.

Therefore, the creation of an in-depth technical guide, data tables, or pathway diagrams as requested is not possible at this time due to the lack of foundational research on this compound in the context of neuroscience. The compound remains a chemically defined entity without a characterized biological role in this field. Further research would be required to determine if this dipeptide has any potential significance for researchers, scientists, and drug development professionals in neuroscience.

References

Introduction to N-protected dipeptides in research

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to N-Protected Dipeptides in Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dipeptides, consisting of two amino acids linked by a peptide bond, are fundamental building blocks in peptide chemistry and drug discovery.[1] The synthesis of these molecules, however, requires a strategic approach to ensure the correct sequence and prevent unwanted side reactions, such as the polymerization of amino acids.[2][3] This is achieved through the use of protecting groups, which temporarily block reactive functional groups. Specifically, N-protected dipeptides, which have a protecting group on the N-terminus of the dipeptide, are crucial intermediates.[]

The protection of the α-amino group of the first amino acid is essential to control the direction of peptide bond formation.[2] This guide provides a comprehensive overview of the synthesis, purification, and characterization of N-protected dipeptides, their applications in research, and detailed experimental protocols. These protected segments are vital for the stepwise synthesis of more complex peptides, forming the basis for advancements in peptide-based therapeutics, from drug delivery systems to innovative treatments for a range of diseases.[][5][6]

Core Concepts in N-Protected Dipeptide Synthesis

The synthesis of an N-protected dipeptide is a multi-step process that involves the protection of the N-terminal amino acid, activation of its carboxyl group, coupling with a second amino acid, and subsequent purification. The choice of protecting groups and coupling reagents is critical for the success of the synthesis, influencing yield, purity, and the potential for side reactions like racemization.[7]

N-Terminal Protecting Groups

To prevent the α-amino group of an amino acid from reacting with its own or another's activated carboxyl group, a temporary protecting group is installed.[3][8] The ideal protecting group is one that can be introduced efficiently and removed under conditions that do not affect the newly formed peptide bond or other sensitive functional groups in the molecule—a concept known as orthogonality.[2][9] The two most widely used N-protecting groups in modern peptide synthesis are tert-butyloxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc).[10]

Protecting GroupAbbreviationStructureDeprotection ConditionsKey Characteristics
tert-Butyloxycarbonyl BocBoc-Strong acids (e.g., Trifluoroacetic Acid - TFA)[8][11]Acid-labile; a cornerstone of "Boc chemistry" in solid-phase peptide synthesis (SPPS).[10]
9-Fluorenylmethoxycarbonyl FmocFmoc-Mild bases (e.g., 20% piperidine in DMF)[9][12]Base-labile; widely used in modern SPPS due to milder deprotection conditions.[9][13]
Carbobenzoxy Cbz or ZZ-Catalytic hydrogenation (H₂, Pd/C) or strong acids (HBr/acetic acid)[8]One of the earliest developed protecting groups, still used in solution-phase synthesis.[13]
o-Nitrobenzenesulfonyl oNbsoNbs-Thiol-based reagents (e.g., phenylthiol)Allows for N-acylation with reduced racemization and can be removed under mild conditions.[14]
Triphenylmethyl TrtTrt-Mild acids (e.g., TFA, HBr/AcOH)Due to steric hindrance, it's more commonly used for protecting side-chain amino groups.[14]
Peptide Coupling Reagents

The formation of a peptide bond is a condensation reaction that is thermodynamically unfavorable and slow.[15] Coupling reagents are used to activate the carboxyl group of the N-protected amino acid, converting it into a more reactive intermediate that readily reacts with the amino group of the second amino acid.[15] The choice of coupling reagent impacts reaction speed, efficiency, and the suppression of racemization.[7]

Coupling ReagentAbbreviationClassKey Characteristics & Applications
N,N'-Dicyclohexylcarbodiimide DCCCarbodiimideOne of the first coupling reagents developed; highly effective but produces an insoluble dicyclohexylurea (DCU) byproduct, making it more suitable for solution-phase synthesis.[7][15][16]
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide EDC or EDACCarbodiimideWater-soluble carbodiimide; the resulting urea byproduct is also water-soluble, simplifying purification. Commonly used for biological conjugations.[7][15]
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate HBTUAminium/UroniumWidely used for its high coupling efficiency and ability to suppress racemization, especially when used with an additive like HOBt.[15][17]
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate HATUAminium/UroniumMore reactive than HBTU, leading to faster coupling with less epimerization.[17] Particularly effective for difficult couplings.
(7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate PyAOPPhosphoniumA highly effective coupling reagent, especially for sterically hindered or N-methyl amino acids.[17]
(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate BOPPhosphoniumA commonly employed reagent that generates OBt active esters, widely used in both solution and solid-phase synthesis.

Experimental Workflow and Protocols

The synthesis and purification of N-protected dipeptides require precise execution of standardized protocols. Below are representative methodologies for synthesis, purification, and characterization.

General Synthesis Workflow

The overall process follows a logical sequence of protection, activation, coupling, and purification.

G cluster_synthesis Synthesis A Amino Acid 1 (Free N-terminus) B N-Protection (e.g., with Boc₂O or Fmoc-OSu) A->B Add Protecting Agent C N-Protected Amino Acid 1 B->C D Carboxyl Group Activation (with Coupling Reagent, e.g., HATU) C->D E Activated N-Protected Amino Acid 1 D->E G Coupling Reaction E->G F Amino Acid 2 (Free N-terminus) F->G H Crude N-Protected Dipeptide G->H

General workflow for N-protected dipeptide synthesis.
Protocol 1: Solution-Phase Synthesis of Boc-Ala-Phe-OMe

This protocol details the synthesis of N-Boc-L-alanyl-L-phenylalanine methyl ester as a representative example.

Materials and Reagents:

  • Boc-L-Alanine (Boc-Ala-OH)

  • L-Phenylalanine methyl ester hydrochloride (H-Phe-OMe·HCl)

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, and standard glassware

Procedure:

  • Dissolution: In a clean, dry round-bottom flask, dissolve Boc-Ala-OH (1 equivalent) and HATU (1.05 equivalents) in anhydrous DMF. Stir the solution at 0°C (ice bath) for 10 minutes.

  • Neutralization: In a separate flask, dissolve H-Phe-OMe·HCl (1 equivalent) in DMF and add DIPEA (2.2 equivalents) to neutralize the hydrochloride salt and act as a base for the coupling reaction.

  • Coupling: Add the neutralized H-Phe-OMe solution to the activated Boc-Ala-OH solution dropwise at 0°C. Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

    • Dry the organic layer over anhydrous MgSO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude Boc-Ala-Phe-OMe.

Protocol 2: Purification by Reversed-Phase HPLC (RP-HPLC)

RP-HPLC is the standard method for purifying peptides, separating the target dipeptide from impurities based on hydrophobicity.[18][19][20]

Materials and Equipment:

  • Crude N-protected dipeptide

  • HPLC-grade water with 0.1% Trifluoroacetic Acid (TFA) (Solvent A)

  • HPLC-grade acetonitrile with 0.1% TFA (Solvent B)

  • Preparative RP-HPLC system with a C18 column

  • UV detector (monitoring at 210-220 nm)

  • Fraction collector

Procedure:

  • Sample Preparation: Dissolve the crude dipeptide in a minimal amount of a suitable solvent (e.g., a small percentage of Solvent B in Solvent A). Filter the sample through a 0.45 µm syringe filter.

  • Column Equilibration: Equilibrate the C18 column with a low concentration of Solvent B (e.g., 5%) until a stable baseline is achieved.

  • Injection and Elution: Inject the sample onto the column. Elute the peptide using a linear gradient of increasing Solvent B concentration (e.g., 5% to 95% B over 30-60 minutes). The polarity of the eluent is gradually reduced, allowing for the separation of compounds based on their hydrophobicity.[18]

  • Fraction Collection: Collect fractions corresponding to the major peak detected by the UV detector.

  • Purity Analysis: Analyze the purity of the collected fractions using analytical RP-HPLC.

  • Lyophilization: Pool the pure fractions and freeze-dry (lyophilize) to remove the solvents and obtain the final product as a white powder.[18]

Applications in Research and Drug Development

N-protected dipeptides are not merely synthetic intermediates; they are enabling tools across various stages of biomedical research.[]

  • Building Blocks for Larger Peptides: They serve as fundamental units in both solid-phase and solution-phase synthesis for constructing complex bioactive peptides and small proteins.[][21]

  • Structure-Activity Relationship (SAR) Studies: By systematically synthesizing and testing a series of dipeptides with modified amino acids, researchers can probe how specific structural features influence biological activity, a cornerstone of medicinal chemistry.[]

  • Drug Discovery and Design: Protected dipeptides are crucial for creating peptide-based drugs, which offer high specificity and low toxicity compared to small molecules.[6][15] This includes the development of peptidomimetics, where the peptide backbone is altered to improve stability and bioavailability.[]

  • Peptide Library Synthesis: They are used in combinatorial chemistry to rapidly generate large libraries of peptides for high-throughput screening against biological targets like enzymes or receptors.[]

  • Biomaterials: Self-assembling dipeptides can form hydrogels, which have applications in drug delivery, tissue engineering, and wound healing.[5]

G cluster_drug_discovery Drug Discovery Pipeline A Target Identification & Validation B Library Design A->B D Combinatorial Synthesis of Peptide Library B->D C Synthesis of N-Protected Dipeptides (Building Blocks) C->D E High-Throughput Screening (HTS) D->E F Hit Identification E->F G Lead Optimization (SAR Studies) F->G G->C Requires new building blocks H Preclinical Development G->H G cluster_characterization Purification & Characterization Workflow A Crude N-Protected Dipeptide B Preparative RP-HPLC A->B Purification C Pure Fractions B->C D Lyophilization C->D E Purified Dipeptide (Powder) D->E F Purity Assessment (Analytical HPLC) E->F G Identity Confirmation (Mass Spectrometry) E->G H Structural Verification (NMR Spectroscopy) E->H I Final Characterized Product F->I G->I H->I

References

Methodological & Application

Synthesis of Z-D-Phe-Pro-OH: An Application Note and Laboratory Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the laboratory synthesis of the dipeptide Z-D-Phe-Pro-OH (N-Carbobenzoxy-D-phenylalanyl-L-proline). The synthesis is a solution-phase peptide coupling reaction, a fundamental technique in medicinal chemistry and drug development. This protocol outlines the coupling of N-terminally protected Z-D-phenylalanine with the methyl ester of L-proline, followed by the saponification of the resulting dipeptide ester to yield the final product. This method is a common and effective way to create specific peptide bonds for the development of peptidomimetics and other peptide-based therapeutics.

Introduction

The synthesis of well-defined dipeptides is a critical process in the fields of biochemistry and pharmaceutical development. This compound is a valuable building block in the synthesis of more complex peptides and peptidomimetics. The carbobenzoxy (Z) group provides robust protection for the N-terminus of D-phenylalanine, while the proline residue introduces conformational rigidity into peptide structures. This application note details a reliable, solution-phase synthesis protocol for this compound, suitable for laboratory-scale preparation.

Chemical Data Summary

The following table summarizes the key chemical properties of the reactants and the final product involved in this synthesis.

Compound NameAbbreviationMolecular FormulaMolecular Weight ( g/mol )CAS Number
N-Carbobenzoxy-D-phenylalanineZ-D-Phe-OHC₁₇H₁₇NO₄299.322448-45-5
L-Proline methyl ester hydrochlorideH-Pro-OMe·HClC₆H₁₂ClNO₂165.6253101-52-3
N,N'-DicyclohexylcarbodiimideDCCC₁₃H₂₂N₂206.33538-75-0
1-Hydroxybenzotriazole hydrateHOBt·xH₂OC₆H₅N₃O·xH₂O135.13 (anhydrous)123333-53-9
N-Carbobenzoxy-D-phenylalanyl-L-prolineThis compoundC₂₂H₂₄N₂O₅396.4417460-56-9
N-Carbobenzoxy-D-phenylalanyl-L-proline methyl esterZ-D-Phe-Pro-OMeC₂₃H₂₆N₂O₅410.4765735-86-6

Experimental Protocol

This protocol is divided into three main stages: the deprotection of L-proline methyl ester hydrochloride, the peptide coupling reaction, and the saponification of the dipeptide ester.

Stage 1: Deprotection of L-Proline Methyl Ester Hydrochloride
  • Reagents and Materials:

    • L-Proline methyl ester hydrochloride (1.0 eq)

    • Triethylamine (TEA) (1.1 eq)

    • Dichloromethane (DCM)

    • Magnetic stirrer and stir bar

    • Round bottom flask

    • Ice bath

  • Procedure:

    • Suspend L-proline methyl ester hydrochloride in dichloromethane (DCM) in a round bottom flask equipped with a magnetic stir bar.

    • Cool the suspension in an ice bath.

    • Slowly add triethylamine (TEA) to the suspension with continuous stirring.

    • Stir the reaction mixture at 0°C for 30 minutes, then at room temperature for 1 hour. The resulting solution of free L-proline methyl ester is used directly in the next stage.

Stage 2: Peptide Coupling
  • Reagents and Materials:

    • Z-D-Phenylalanine (1.0 eq)

    • 1-Hydroxybenzotriazole hydrate (HOBt·xH₂O) (1.2 eq)

    • N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)

    • Solution of L-proline methyl ester in DCM (from Stage 1)

    • Dichloromethane (DCM)

    • Magnetic stirrer and stir bar

    • Round bottom flask

    • Ice bath

    • Filter funnel and filter paper

  • Procedure:

    • In a separate round bottom flask, dissolve Z-D-Phenylalanine and 1-hydroxybenzotriazole hydrate in dichloromethane.

    • Cool this solution in an ice bath.

    • Add a solution of N,N'-dicyclohexylcarbodiimide (DCC) in DCM to the cooled Z-D-Phe-OH solution.

    • Stir the mixture at 0°C for 30 minutes.

    • To this activated mixture, add the solution of L-proline methyl ester (from Stage 1) dropwise at 0°C.

    • Allow the reaction to stir at 0°C for 2 hours and then at room temperature overnight.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Once the reaction is complete, filter off the precipitated dicyclohexylurea (DCU) by-product and wash the filter cake with a small amount of cold DCM.

    • Combine the filtrate and washings.

    • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude Z-D-Phe-Pro-OMe.

    • The crude product can be purified by column chromatography on silica gel or used directly in the next step if sufficiently pure.

Stage 3: Saponification of Z-D-Phe-Pro-OMe
  • Reagents and Materials:

    • Crude Z-D-Phe-Pro-OMe (from Stage 2)

    • 1 M Sodium Hydroxide (NaOH) solution

    • Methanol (MeOH) or Tetrahydrofuran (THF)

    • 1 M Hydrochloric acid (HCl)

    • Ethyl acetate (EtOAc)

    • Magnetic stirrer and stir bar

    • Round bottom flask

    • Separatory funnel

  • Procedure:

    • Dissolve the crude Z-D-Phe-Pro-OMe in methanol or THF.

    • Add 1 M NaOH solution and stir the mixture at room temperature.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Remove the organic solvent under reduced pressure.

    • Dilute the remaining aqueous solution with water and wash with a nonpolar solvent like ether or ethyl acetate to remove any unreacted starting material.

    • Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1 M HCl.

    • A white precipitate of this compound should form.

    • Extract the product with ethyl acetate.

    • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • The crude product can be purified by crystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Synthesis Workflow

SynthesisWorkflow reagent reagent intermediate intermediate product product process process Pro_ester_hcl H-Pro-OMe·HCl Deprotection Deprotection Pro_ester_hcl->Deprotection TEA TEA TEA->Deprotection Pro_ester H-Pro-OMe Coupling Peptide Coupling Pro_ester->Coupling Z_Phe Z-D-Phe-OH Z_Phe->Coupling DCC DCC DCC->Coupling HOBt HOBt HOBt->Coupling Z_Phe_Pro_ester Z-D-Phe-Pro-OMe Saponification Saponification Z_Phe_Pro_ester->Saponification NaOH 1. NaOH NaOH->Saponification HCl 2. HCl (acidification) HCl->Saponification Z_Phe_Pro_OH This compound Deprotection->Pro_ester Coupling->Z_Phe_Pro_ester Saponification->Z_Phe_Pro_OH

Caption: Workflow for the synthesis of this compound.

Conclusion

The protocol described provides a robust and reproducible method for the synthesis of this compound in a laboratory setting. This solution-phase approach, while more labor-intensive than solid-phase synthesis, is well-suited for the preparation of smaller quantities of dipeptides and allows for straightforward purification of intermediates and the final product. Careful execution of each step should yield the desired dipeptide in good purity, ready for use in further synthetic applications or biological assays.

Application Notes and Protocols: A Step-by-Step Guide to Z-D-Phe-Pro-OH Peptide Coupling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed guide to the solution-phase coupling of the dipeptide Z-D-Phe-Pro-OH with a C-terminally protected amino acid (H-AA-OR). This compound is a valuable building block in the synthesis of peptidomimetics and other molecules of pharmaceutical interest. The presence of a Z (benzyloxycarbonyl) protecting group on the N-terminus of the D-phenylalanine residue and the sterically hindered nature of the proline residue present unique challenges in peptide coupling. This guide outlines two common and effective protocols for this coupling reaction, utilizing either 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with Hydroxybenzotriazole (HOBt) or O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU).

Molecular Structure of this compound:

Caption: Chemical structure of this compound.

Peptide Coupling Principles

Peptide bond formation is a condensation reaction between a carboxylic acid and an amine. In peptide synthesis, this reaction is facilitated by coupling reagents that activate the carboxylic acid group of the N-protected amino acid or peptide, making it more susceptible to nucleophilic attack by the amino group of the incoming amino acid ester. Key to a successful coupling are high yields, minimal side reactions, and suppression of racemization, particularly at the activated carboxyl group. The general workflow involves activation of the carboxyl group, coupling with the amine, and subsequent purification of the product.

General Peptide Coupling Workflow:

workflow cluster_start Starting Materials cluster_reaction Coupling Reaction cluster_end Product & Purification Z_dipeptide This compound Activation Carboxyl Activation (Coupling Reagent + Additive) Z_dipeptide->Activation AA_ester H-AA-OR Coupling Peptide Bond Formation AA_ester->Coupling Activation->Coupling Crude Crude Z-tripeptide Coupling->Crude Purification Purification (e.g., Crystallization, Chromatography) Crude->Purification Pure Pure Z-tripeptide Purification->Pure

Caption: General workflow for solution-phase peptide coupling.

Quantitative Data Summary

The choice of coupling reagent significantly impacts the yield and purity of the resulting peptide. Below is a summary of typical quantitative data for the coupling of this compound with an amino acid ester using different coupling methods.

Coupling MethodCoupling ReagentAdditiveBaseTypical Yield (%)Typical Purity (%)Racemization
CarbodiimideEDCHOBtDIPEA80-90>95Low
Onium SaltHBTU-DIPEA85-95>97Very Low

Note: Yields and purity are dependent on the specific amino acid ester used, reaction conditions, and purification method. The data presented are typical ranges observed for similar peptide couplings.

Experimental Protocols

The following are detailed protocols for the coupling of this compound with a generic amino acid methyl ester (H-AA-OMe).

Protocol 1: EDC/HOBt Coupling

This protocol utilizes the carbodiimide EDC in the presence of the additive HOBt, which acts to suppress racemization and improve reaction efficiency.

Materials:

  • This compound (1.0 eq)

  • Amino acid methyl ester hydrochloride (H-AA-OMe·HCl) (1.1 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)

  • Hydroxybenzotriazole (HOBt) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (1.1 eq)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 1 M aqueous hydrochloric acid (HCl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolution: In a round-bottom flask, dissolve this compound (1.0 eq) and HOBt (1.2 eq) in a minimal amount of anhydrous DMF. Add anhydrous DCM to dilute the solution (a common ratio is 1:1 DMF:DCM).

  • Amine Neutralization: In a separate flask, suspend H-AA-OMe·HCl (1.1 eq) in anhydrous DCM and add DIPEA (1.1 eq). Stir at room temperature for 15-20 minutes to neutralize the hydrochloride salt.

  • Activation: Cool the solution containing this compound and HOBt to 0 °C in an ice bath. Add EDC (1.2 eq) and stir for 15 minutes at 0 °C to activate the carboxylic acid.

  • Coupling: Add the neutralized amino acid ester solution from step 2 to the activated this compound solution at 0 °C. Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material (this compound) is consumed.

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to remove the DCM.

    • Dilute the remaining DMF solution with ethyl acetate (EtOAc).

    • Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., EtOAc/hexanes) or by flash column chromatography on silica gel.[1]

Protocol 2: HBTU Coupling

This protocol uses the onium salt HBTU, which is a highly efficient coupling reagent that often leads to faster reaction times and higher yields with low racemization.

Materials:

  • This compound (1.0 eq)

  • Amino acid methyl ester hydrochloride (H-AA-OMe·HCl) (1.1 eq)

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.2 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 1 M aqueous hydrochloric acid (HCl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolution: In a round-bottom flask, dissolve this compound (1.0 eq) and HBTU (1.1 eq) in anhydrous DMF.

  • Amine Neutralization: In a separate flask, dissolve H-AA-OMe·HCl (1.1 eq) in anhydrous DMF and add DIPEA (2.2 eq).

  • Coupling: Add the amino acid ester solution to the this compound and HBTU solution at room temperature. Stir the reaction mixture for 2-4 hours.

  • Reaction Monitoring: Monitor the reaction progress by TLC.

  • Work-up:

    • Pour the reaction mixture into cold water and extract with ethyl acetate (EtOAc) (3x).

    • Combine the organic layers and wash sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by recrystallization or flash column chromatography as described in Protocol 1.[1]

Troubleshooting

IssuePossible CauseSuggested Solution
Low Yield Incomplete reaction.Extend reaction time. Ensure all reagents are anhydrous. Use a more efficient coupling reagent like HATU for particularly difficult couplings.
Loss of product during work-up.Minimize the number of extraction steps. Ensure the pH of the aqueous washes is appropriate to prevent the product from partitioning into the aqueous layer.
Presence of Impurities Side reactions.Ensure the reaction temperature is controlled, especially during the activation step. Use of HOBt or other additives can minimize side reactions.
Racemization.Use a racemization-suppressing additive like HOBt. Perform the reaction at a lower temperature.
Difficulty in Purification Byproducts from the coupling reagent.Choose a coupling reagent that produces water-soluble byproducts (e.g., EDC). Thoroughly wash the organic phase during work-up.
Product is an oil.Attempt to induce crystallization by scratching the flask or seeding with a small crystal. If unsuccessful, purification by chromatography is necessary.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Coupling reagents such as EDC and HBTU can be sensitizers and irritants. Avoid inhalation and skin contact.

  • Organic solvents like DCM, DMF, and EtOAc are flammable and/or toxic. Handle with care and dispose of waste properly.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

References

Application Notes and Protocols for Z-D-Phe-Pro-OH in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the utilization of the N-terminally protected dipeptide, Z-D-Phe-Pro-OH, in solid-phase peptide synthesis (SPPS). The incorporation of dipeptide units can be a strategic approach to introduce specific structural motifs, overcome synthetic challenges such as aggregation, and improve the efficiency of peptide synthesis. The Z (benzyloxycarbonyl) protecting group on the D-phenylalanine residue offers specific advantages in terms of stability and selective removal.

Chemical Properties

A summary of the chemical properties of the constituent amino acid derivatives is provided below.

CompoundFormulaMolecular Weight ( g/mol )AppearanceCAS Number
Z-D-Phe-OHC₁₇H₁₇NO₄299.32White powder2448-45-5[1][2][3][4][5]
L-ProlineC₅H₉NO₂115.13White crystalline solid147-85-3

Experimental Protocols

This section details the protocols for the synthesis of this compound and its subsequent use in solid-phase peptide synthesis.

Protocol for Solution-Phase Synthesis of this compound

The synthesis of the protected dipeptide is typically performed in the solution phase prior to its use in SPPS.

Materials:

  • Z-D-Phe-OH

  • L-Proline methyl ester hydrochloride (H-Pro-OMe·HCl)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or other suitable coupling agent (e.g., HATU, HBTU)

  • N-Hydroxysuccinimide (NHS) or 1-Hydroxybenzotriazole (HOBt)

  • Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM)

  • Dichloromethane (DCM)

  • Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Methanol (MeOH)

  • Water (H₂O)

Procedure:

  • Activation of Z-D-Phe-OH:

    • Dissolve Z-D-Phe-OH (1 equivalent) and NHS or HOBt (1.1 equivalents) in anhydrous DCM or DMF.

    • Cool the solution to 0 °C in an ice bath.

    • Add DCC (1.1 equivalents) portion-wise while stirring.

    • Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for 4-6 hours. A white precipitate of dicyclohexylurea (DCU) will form.

  • Coupling Reaction:

    • In a separate flask, dissolve H-Pro-OMe·HCl (1 equivalent) in DMF and neutralize with DIPEA or NMM (1.1 equivalents) at 0 °C.

    • Filter the DCU precipitate from the activated Z-D-Phe-OH solution and add the filtrate to the neutralized proline methyl ester solution.

    • Allow the reaction to stir at room temperature overnight.

  • Work-up and Purification of Z-D-Phe-Pro-OMe:

    • Remove the solvent under reduced pressure.

    • Dissolve the residue in EtOAc and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo to obtain the protected dipeptide ester, Z-D-Phe-Pro-OMe.

    • Purify the product by column chromatography on silica gel if necessary.

  • Saponification to this compound:

    • Dissolve the purified Z-D-Phe-Pro-OMe in a mixture of MeOH and H₂O.

    • Add a solution of LiOH or NaOH (1.2 equivalents) in water dropwise at 0 °C.

    • Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.

    • Neutralize the reaction mixture with 1 M HCl to a pH of approximately 3-4.

    • Extract the product with EtOAc.

    • Wash the organic layer with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and concentrate in vacuo to yield this compound.

Protocol for Solid-Phase Peptide Synthesis (SPPS) using this compound

This protocol outlines the incorporation of the pre-synthesized this compound into a peptide chain on a solid support using Fmoc/tBu chemistry.

Materials and Equipment:

  • Peptide synthesis vessel

  • Shaker or bubbler for agitation

  • Source of dry nitrogen or argon

  • Fmoc-protected amino acid resin (e.g., Fmoc-Rink Amide resin)

  • This compound

  • Fmoc-protected amino acids

  • Coupling reagents: HATU, HBTU, or PyBOP (3-4 equivalents)

  • Base: DIPEA or NMM (6-8 equivalents)

  • Deprotection solution: 20% piperidine in DMF

  • Solvents: DMF, DCM

  • Washing solvents: DMF, DCM, Isopropanol (IPA)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% TIS)

  • Cold diethyl ether

SPPS Cycle for Incorporating this compound:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in the reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine/DMF solution to the resin.

    • Agitate for 5 minutes, then drain.

    • Add a fresh portion of 20% piperidine/DMF and agitate for 15-20 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (3-5 times), DCM (3-5 times), and finally DMF (3-5 times).

  • Coupling of this compound:

    • In a separate vial, pre-activate this compound (3-4 equivalents) with the coupling reagent (e.g., HATU) and DIPEA in DMF for 5-10 minutes.

    • Add the activated dipeptide solution to the deprotected resin.

    • Agitate the mixture for 2-4 hours at room temperature. The use of dipeptides may require longer coupling times.

    • Perform a Kaiser test to monitor the completion of the coupling. A negative result (yellow beads) indicates a complete reaction. If the test is positive, continue coupling for another 1-2 hours or perform a double coupling.

  • Washing:

    • Drain the coupling solution.

    • Wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and byproducts.

  • Continuation of Synthesis:

    • For the subsequent amino acid, the N-terminus is already protected with the Z group. To continue peptide elongation, the Z group must be removed. This is typically done by hydrogenolysis, which is not compatible with standard SPPS. Therefore, this compound is best suited as the N-terminal dipeptide of the final peptide sequence. If further elongation is required, a different N-terminal protecting group on the dipeptide (e.g., Fmoc) would be necessary.

  • Cleavage and Deprotection:

    • After the final coupling and washing steps, dry the resin under vacuum.

    • Add the cleavage cocktail to the resin and agitate for 2-4 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether 2-3 times.

    • Dry the crude peptide under vacuum.

  • Purification and Analysis:

    • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Analyze the purified peptide by mass spectrometry to confirm its identity and purity.

Diagrams

Solution-Phase Synthesis of this compound

G Z_D_Phe Z-D-Phe-OH DCC_NHS DCC, NHS/HOBt in DCM/DMF Z_D_Phe->DCC_NHS Pro_OMe H-Pro-OMe Coupling Coupling Pro_OMe->Coupling Activated_Ester Activated Ester (Z-D-Phe-OSu/OBt) DCC_NHS->Activated_Ester Activated_Ester->Coupling Protected_Dipeptide_Ester Z-D-Phe-Pro-OMe Coupling->Protected_Dipeptide_Ester Saponification Saponification (LiOH or NaOH) Protected_Dipeptide_Ester->Saponification Final_Product This compound Saponification->Final_Product

Caption: Workflow for the solution-phase synthesis of this compound.

Solid-Phase Peptide Synthesis (SPPS) Cycle

G Start Start: Fmoc-AA-Resin Deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Washing1 2. Washing (DMF, DCM) Deprotection->Washing1 Coupling 3. Coupling (this compound, Coupling Reagent, Base) Washing1->Coupling Washing2 4. Washing (DMF, DCM) Coupling->Washing2 Final_Peptide Final Protected Peptide-Resin Washing2->Final_Peptide Cleavage 5. Cleavage from Resin & Side-chain Deprotection Final_Peptide->Cleavage Purification 6. Purification (RP-HPLC) Cleavage->Purification

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Applications and Considerations

  • Structural Control: The incorporation of a D-amino acid (D-Phe) can introduce conformational constraints and increase resistance to enzymatic degradation. The proline residue is a known beta-turn inducer.

  • Overcoming Aggregation: The use of pre-formed dipeptides can sometimes help to disrupt inter-chain hydrogen bonding that leads to on-resin aggregation, a common problem in SPPS.

  • Synthesis Efficiency: Dipeptide incorporation reduces the number of coupling and deprotection cycles, potentially saving time and reagents.

  • Protecting Group Strategy: The Z-group is stable to the basic conditions of Fmoc removal but can be cleaved by catalytic hydrogenolysis or strong acids. This orthogonality can be exploited in specific synthetic strategies. However, as mentioned, its removal is generally not compatible with standard solid-phase techniques, making Z-protected dipeptides most suitable for the N-terminus of a peptide. For internal incorporation, an Fmoc-protected dipeptide (Fmoc-D-Phe-Pro-OH) would be required.

Troubleshooting

  • Incomplete Coupling: If the Kaiser test remains positive after the initial coupling of this compound, extend the reaction time or perform a second coupling with a fresh solution of activated dipeptide. The steric hindrance of the dipeptide may slow down the reaction.

  • Racemization: While the use of coupling reagents with additives like HOBt or Oxyma Pure minimizes racemization, it is important to be aware of this potential side reaction, especially with prolonged activation times.

  • Poor Cleavage Efficiency: Ensure the resin is dry before adding the cleavage cocktail. The duration of the cleavage reaction may need to be optimized depending on the peptide sequence.

Disclaimer: The protocols provided are intended as a general guide. Researchers should optimize the conditions for their specific peptide sequence and available instrumentation. Always follow appropriate laboratory safety procedures.

References

Application Notes and Protocols for Proline-Containing Peptides in Neurological Disorder Studies

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Extensive searches for "Z-D-Phe-Pro-OH" and its potential chemical name "N-benzyloxycarbonyl-D-phenylalanyl-proline" have yielded no specific scientific literature regarding its application in neurological disorder studies. Therefore, the following application notes and protocols are based on the neuroprotective properties of other well-researched proline-containing peptides and polypeptides. These examples are intended to provide a framework for investigating a novel compound with a similar structure.

Introduction to Proline-Containing Peptides in Neuroprotection

Proline-containing peptides (PCPs) are a class of molecules that have demonstrated significant potential in the study of neurological disorders. Their unique structural properties, conferred by the proline residue, contribute to their stability and biological activity. Research has highlighted their neuroprotective effects in various models of neurological damage, including ischemic stroke and neurodegenerative diseases like Alzheimer's and Parkinson's disease.[1][2] These peptides are thought to exert their beneficial effects through multiple mechanisms, including anti-inflammatory, anti-apoptotic, and neurotrophic factor-modulating pathways.

One notable example is Noopept (N-phenylacetyl-L-prolylglycine ethyl ester), which has shown neuroprotective activity in models of brain ischemia.[3] Similarly, proline-rich polypeptides have been investigated for their ability to counteract neurodegeneration in Alzheimer's disease models.[4][5]

Quantitative Data from Preclinical Studies

The following table summarizes quantitative data from preclinical studies on representative proline-containing peptides, illustrating their neuroprotective efficacy.

Peptide ExampleAnimal ModelDosageAdministration RouteKey FindingsReference
NoopeptRat model of middle cerebral artery occlusion (MCAO)0.5 mg/kgIntraperitoneal (i.p.)34.5% reduction in brain infarction area compared to control.[3]
Proline-Rich Polypeptide-1 (PRP-1)Rat model of Alzheimer's disease (Aβ25-35 induced)Not specifiedSystemicPrevention of hippocampal neurodegeneration and restoration of electrophysiological parameters.[5]

Experimental Protocols

The following are generalized protocols for assessing the neuroprotective effects of a novel proline-containing peptide, such as a compound with the structure of this compound.

In Vivo Model of Ischemic Stroke

This protocol is adapted from studies on the neuroprotective effects of proline-containing peptides in a rat model of focal cerebral ischemia.[3]

Objective: To evaluate the neuroprotective efficacy of a test compound in reducing brain infarct volume following middle cerebral artery occlusion (MCAO).

Materials:

  • Male Wistar rats (250-300g)

  • Test compound (e.g., this compound) dissolved in a suitable vehicle (e.g., saline)

  • Anesthetic (e.g., isoflurane)

  • Surgical instruments for MCAO

  • 2,3,5-triphenyltetrazolium chloride (TTC) stain

  • Image analysis software

Procedure:

  • Animal Preparation: Anesthetize the rat and maintain anesthesia throughout the surgical procedure.

  • Middle Cerebral Artery Occlusion (MCAO): Induce focal cerebral ischemia by occluding the middle cerebral artery using the intraluminal filament method.

  • Compound Administration: Administer the test compound or vehicle control at predetermined time points post-occlusion (e.g., 15 minutes, 2 hours, 24 hours, and 48 hours). A sample dose could be 0.5 mg/kg, administered intraperitoneally.[3]

  • Neurological Assessment: Perform neurological deficit scoring at 24, 48, and 72 hours post-MCAO to assess functional recovery.

  • Infarct Volume Measurement: At 72 hours post-occlusion, euthanize the animals and perfuse the brains.

  • Slice the brains into coronal sections and stain with 2% TTC solution. Healthy tissue will stain red, while the infarcted tissue will remain white.

  • Capture images of the stained sections and quantify the infarct volume as a percentage of the total hemispheric volume using image analysis software.

In Vitro Model of Aβ-induced Neurotoxicity

This protocol is a generalized approach to assess the protective effects of a test compound against amyloid-beta (Aβ)-induced toxicity, a hallmark of Alzheimer's disease.[4]

Objective: To determine if the test compound can protect cultured neurons from Aβ-induced cell death.

Materials:

  • Primary neuronal cell culture (e.g., rat cortical or hippocampal neurons) or a neuronal cell line (e.g., SH-SY5Y)

  • Amyloid-beta peptide (Aβ25-35 or Aβ1-42)

  • Test compound

  • Cell culture medium and supplements

  • MTT or LDH assay kit for cell viability assessment

  • Fluorescence microscope and relevant reagents for apoptosis assays (e.g., TUNEL stain)

Procedure:

  • Cell Culture: Plate neurons at an appropriate density and allow them to adhere and differentiate.

  • Compound Pre-treatment: Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24 hours) before Aβ exposure.

  • Aβ Exposure: Add aggregated Aβ peptide to the cell culture medium to induce neurotoxicity.

  • Incubation: Co-incubate the cells with the test compound and Aβ for 24-48 hours.

  • Cell Viability Assessment:

    • MTT Assay: Measure the metabolic activity of the cells, which is an indicator of cell viability.

    • LDH Assay: Measure the release of lactate dehydrogenase into the culture medium, an indicator of cell death and membrane damage.

  • Apoptosis Assessment (Optional): Use techniques like TUNEL staining or caspase-3 activity assays to determine if the compound prevents Aβ-induced apoptosis.

Visualization of Pathways and Workflows

Plausible Signaling Pathway for Neuroprotection

The following diagram illustrates a hypothetical signaling pathway through which a proline-containing peptide might exert its neuroprotective effects, based on general mechanisms of neuroprotection.

G cluster_0 Neurological Insult (e.g., Ischemia, Aβ) cluster_1 Proline-Containing Peptide Intervention cluster_2 Cellular Response Pathways cluster_3 Cellular Outcome Insult Ischemia / Aβ Aggregates Inflammation Pro-inflammatory Cytokines Insult->Inflammation activates Apoptosis Caspase Activation Insult->Apoptosis activates OxidativeStress ROS Production Insult->OxidativeStress induces PCP This compound (or other PCP) Survival Neurotrophic Factors (e.g., BDNF) PCP->Survival promotes AntiInflammatory Anti-inflammatory Response PCP->AntiInflammatory enhances Antioxidant Antioxidant Enzymes PCP->Antioxidant upregulates NeuronalDeath Neuronal Death Inflammation->NeuronalDeath Apoptosis->NeuronalDeath OxidativeStress->NeuronalDeath NeuronalSurvival Neuronal Survival & Function Survival->NeuronalSurvival AntiInflammatory->NeuronalSurvival protects Antioxidant->NeuronalSurvival protects

Caption: Hypothetical neuroprotective signaling pathway of a proline-containing peptide.

Experimental Workflow for In Vivo Neuroprotection Study

The following diagram outlines the experimental workflow for the in vivo MCAO study described in section 3.1.

G Start Start: Animal Acclimatization MCAO Surgical Procedure: Middle Cerebral Artery Occlusion (MCAO) Start->MCAO Treatment Treatment Administration: Test Compound vs. Vehicle MCAO->Treatment Assessment Neurological Assessment: Scoring at 24, 48, 72h Treatment->Assessment Euthanasia Euthanasia & Brain Extraction (at 72h) Assessment->Euthanasia Staining Brain Slicing & TTC Staining Euthanasia->Staining Analysis Image Acquisition & Infarct Volume Quantification Staining->Analysis End End: Data Analysis & Conclusion Analysis->End

Caption: Workflow for in vivo assessment of neuroprotective agents in an MCAO model.

References

Application Notes and Protocols for Z-D-Phe-Pro-OH in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Compound: Z-D-Phe-Pro-OH Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a dipeptide derivative that has been investigated for its potential role as a modulator of cellular processes. While extensive peer-reviewed data on the specific applications of this compound in cell culture is emerging, this document provides a foundational guide based on the general principles of using peptide-based compounds in experimental cell biology. The protocols and recommendations outlined below are intended to serve as a starting point for researchers and should be optimized for specific cell types and experimental questions.

It is important to note that the precise mechanism of action of this compound is not yet fully elucidated in publicly available literature. Researchers should exercise careful experimental design and interpretation of results.

General Handling and Storage

Proper handling and storage of this compound are critical to maintain its stability and activity.

ParameterRecommendation
Storage Temperature Store at -20°C or -80°C for long-term storage.
Form Typically a solid or lyophilized powder.
Reconstitution Reconstitute in a sterile, high-quality solvent such as DMSO or ethanol for a concentrated stock solution. Further dilutions into aqueous cell culture medium should be made fresh for each experiment.
Stock Solution Storage Aliquot the reconstituted stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Light Sensitivity Protect from light, especially when in solution.

Preparation of Stock and Working Solutions

Accurate preparation of solutions is fundamental for reproducible experimental outcomes.

Stock Solution Preparation (e.g., 10 mM)
  • Determine Molecular Weight: Obtain the precise molecular weight (MW) of this compound from the supplier's certificate of analysis.

  • Calculate Mass: Use the following formula to calculate the mass of the compound needed to prepare the desired volume and concentration of the stock solution: Mass (mg) = Desired Concentration (mM) x Desired Volume (mL) x MW ( g/mol )

  • Reconstitution:

    • Briefly centrifuge the vial of this compound to ensure all powder is at the bottom.

    • Under sterile conditions (e.g., in a laminar flow hood), add the calculated volume of the appropriate solvent (e.g., DMSO) to the vial.

    • Vortex gently or sonicate briefly in a water bath to ensure complete dissolution.

  • Storage: Aliquot and store as recommended in the table above.

Working Solution Preparation
  • Thaw Stock Solution: Thaw a single aliquot of the stock solution at room temperature.

  • Dilution: Serially dilute the stock solution in sterile, pre-warmed cell culture medium to achieve the desired final concentrations for your experiment.

    • Important: Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is consistent across all experimental conditions, including the vehicle control, and is at a level non-toxic to the cells (typically ≤ 0.1%).

Experimental Protocols

The following are generalized protocols that can be adapted for studying the effects of this compound in cell culture.

Determining Optimal Concentration: A Dose-Response Experiment

This experiment is crucial to identify the concentration range at which this compound exerts its biological effects without causing non-specific toxicity.

Workflow for Dose-Response Experiment

cluster_0 Cell Seeding cluster_1 Treatment cluster_2 Incubation cluster_3 Analysis A Seed cells in multi-well plates B Prepare serial dilutions of this compound A->B Allow cells to adhere overnight C Add compound to cells (including vehicle control) B->C D Incubate for a defined period (e.g., 24, 48, 72h) C->D E Perform cell viability/proliferation assay (e.g., MTT, CellTiter-Glo) D->E

Caption: Workflow for determining the optimal concentration of this compound.

Methodology:

  • Cell Seeding: Seed your cells of interest into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Preparation: Prepare a series of dilutions of this compound in cell culture medium. A common starting range is from 0.1 µM to 100 µM. Include a vehicle-only control.

  • Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound.

  • Incubation: Incubate the plates for various time points (e.g., 24, 48, and 72 hours).

  • Assessment: At each time point, assess cell viability or proliferation using a suitable assay (e.g., MTT, WST-1, CellTiter-Glo®, or direct cell counting).

  • Data Analysis: Plot the cell viability against the log of the compound concentration to determine the IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration).

Investigating Effects on a Signaling Pathway

Once a bioactive, non-toxic concentration is determined, you can investigate the compound's effect on specific cellular pathways.

Logical Flow for Signaling Pathway Investigation

cluster_0 Experimental Setup cluster_1 Sample Collection cluster_2 Downstream Analysis A Treat cells with this compound (optimal concentration) B Include Positive and Negative Controls C Harvest cells at various time points A->C B->C D Prepare cell lysates or fix cells C->D E Western Blotting D->E F qPCR D->F G Immunofluorescence D->G H Flow Cytometry D->H

Caption: General workflow for studying the impact of this compound on cellular signaling.

Methodology Example: Western Blotting

  • Treatment: Plate cells and treat them with the determined optimal concentration of this compound for various time points (e.g., 0, 1, 6, 24 hours).

  • Lysis: Wash the cells with ice-cold PBS and then lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and then probe with primary antibodies against your proteins of interest (e.g., phosphorylated vs. total protein levels of a kinase). Follow this with an appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH, β-actin) to determine the relative changes in protein expression or phosphorylation.

Data Presentation

Quantitative data should be summarized for clarity and ease of comparison.

Table 1: Example Dose-Response Data for this compound on Cell Line X after 48h Incubation

Concentration (µM)% Cell Viability (Mean ± SD)
0 (Vehicle Control)100 ± 4.5
0.198.2 ± 5.1
195.7 ± 3.9
1075.3 ± 6.2
5048.9 ± 5.5
10022.1 ± 4.8

Table 2: Example Effect of this compound (10 µM) on Protein Y Phosphorylation

Treatment Time (hours)Relative p-Protein Y / Total Protein Y (Fold Change vs. 0h)
01.0
11.8 ± 0.2
62.5 ± 0.3
241.2 ± 0.15

Hypothetical Signaling Pathway Modulation

While the exact pathway affected by this compound is not defined, a common approach is to investigate its impact on well-known signaling cascades involved in cell fate decisions. The following diagram illustrates a generic kinase signaling pathway that could be a potential target.

Hypothetical Kinase Cascade Inhibition by this compound

cluster_pathway Cellular Signaling Pathway cluster_intervention Intervention Ligand Growth Factor Receptor Receptor Tyrosine Kinase Ligand->Receptor Kinase1 Kinase 1 Receptor->Kinase1 Activates Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylates TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Activates GeneExpression Target Gene Expression TranscriptionFactor->GeneExpression Inhibitor This compound Inhibitor->Kinase2 Inhibits

Caption: Hypothetical inhibition of a kinase signaling pathway by this compound.

This diagram illustrates a potential mechanism where this compound could inhibit a key kinase in a signaling cascade, thereby preventing the downstream activation of a transcription factor and subsequent gene expression. This is a generalized model, and the actual target would need to be determined experimentally.

Disclaimer: The information provided in these application notes is for guidance purposes only. Researchers must conduct their own validation and optimization experiments for their specific systems.

Z-D-Phe-Pro-OH: A Potential Inhibitor of Prolyl Oligopeptidase for Neuroprotective Research

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Z-D-Phe-Pro-OH, a dipeptide derivative, is emerging as a compound of interest for its potential role as an enzyme inhibitor. Structurally similar to known inhibitors of prolyl oligopeptidase (POP), this compound presents a promising candidate for investigation in the context of neurodegenerative diseases and other pathologies where POP activity is implicated. Prolyl oligopeptidase (EC 3.4.21.26) is a serine protease that cleaves small peptides (less than 30 amino acids) at the C-terminal side of proline residues. Its involvement in the metabolism of neuropeptides and protein aggregation has linked it to conditions such as Alzheimer's and Parkinson's diseases. This document provides a detailed protocol for assessing the inhibitory potential of this compound against prolyl oligopeptidase and discusses its potential relevance in neuroprotective signaling pathways.

While the specific inhibitory potency (IC50) of this compound against prolyl oligopeptidase has not been extensively reported in publicly available literature, this protocol provides a robust method for its determination. For context, a structurally related compound, N-benzyloxycarbonyl-prolyl-3-fluoropyrrolidine, has been reported to be a potent POP inhibitor with a Ki value of 0.8 nM.[1]

Experimental Protocols

Enzyme Inhibition Assay for Prolyl Oligopeptidase

This protocol describes a fluorometric assay to determine the inhibitory activity of this compound against purified prolyl oligopeptidase. The assay is based on the cleavage of the fluorogenic substrate, Z-Gly-Pro-AMC, by POP, which releases the fluorescent molecule 7-amino-4-methylcoumarin (AMC).

Materials and Reagents:

  • Purified Prolyl Oligopeptidase (human or other mammalian source)

  • This compound

  • Z-Gly-Pro-AMC (fluorogenic substrate)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 1 mM EDTA and 1 mM DTT

  • Dimethyl Sulfoxide (DMSO)

  • 96-well black microplates, flat bottom

  • Fluorometric microplate reader (Excitation: 360 nm, Emission: 460 nm)

Protocol:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare a stock solution of the substrate Z-Gly-Pro-AMC in DMSO.

    • Dilute the purified prolyl oligopeptidase enzyme in assay buffer to the desired working concentration.

    • Prepare a series of dilutions of this compound in assay buffer. Ensure the final DMSO concentration in the assay does not exceed 1%.

  • Assay Procedure:

    • To each well of the 96-well plate, add 50 µL of the diluted this compound solutions (or assay buffer for control wells).

    • Add 25 µL of the diluted prolyl oligopeptidase solution to each well.

    • Incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.

    • Initiate the enzymatic reaction by adding 25 µL of the Z-Gly-Pro-AMC substrate solution to each well.

    • Immediately place the plate in the fluorometric microplate reader.

  • Data Acquisition:

    • Measure the fluorescence intensity (Excitation: 360 nm, Emission: 460 nm) every minute for 30 minutes at 37°C.

    • The rate of the reaction is determined from the linear portion of the fluorescence versus time curve.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of this compound compared to the control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve.

Experimental Workflow for POP Inhibition Assay

experimental_workflow cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_data Data Acquisition & Analysis prep_inhibitor Prepare this compound dilutions add_inhibitor Add inhibitor to plate prep_inhibitor->add_inhibitor prep_enzyme Prepare POP enzyme solution add_enzyme Add enzyme to plate prep_enzyme->add_enzyme prep_substrate Prepare Z-Gly-Pro-AMC solution add_substrate Add substrate to initiate reaction prep_substrate->add_substrate add_inhibitor->add_enzyme incubate Incubate at 37°C add_enzyme->incubate incubate->add_substrate read_fluorescence Measure fluorescence add_substrate->read_fluorescence calc_inhibition Calculate % inhibition read_fluorescence->calc_inhibition plot_data Plot dose-response curve calc_inhibition->plot_data det_ic50 Determine IC50 value plot_data->det_ic50

Caption: Workflow for determining the IC50 of this compound against POP.

Data Presentation

Quantitative data from the enzyme inhibition assay should be summarized in a clear and structured table to facilitate comparison and interpretation.

Table 1: Inhibitory Activity of this compound against Prolyl Oligopeptidase

CompoundTarget EnzymeSubstrateIC50 (nM) [Hypothetical]
This compoundProlyl OligopeptidaseZ-Gly-Pro-AMCTo be determined
Reference InhibitorProlyl OligopeptidaseZ-Gly-Pro-AMCe.g., 5.0 ± 0.5

Signaling Pathways and Potential Applications

Inhibition of prolyl oligopeptidase has been linked to several neuroprotective signaling pathways. POP inhibitors have been shown to modulate pathways related to oxidative stress and autophagy, processes that are often dysregulated in neurodegenerative diseases.

Oxidative Stress Regulation:

Prolyl oligopeptidase has been implicated in the regulation of oxidative stress. Inhibition of POP may lead to a reduction in reactive oxygen species (ROS) production, potentially through the modulation of NADPH oxidase activity. This antioxidant effect could be beneficial in protecting neuronal cells from oxidative damage, a key factor in the progression of neurodegenerative disorders.

Autophagy Induction:

POP has also been identified as a negative regulator of autophagy, a cellular process responsible for the clearance of damaged organelles and aggregated proteins. By inhibiting POP, compounds like this compound could potentially enhance autophagic flux, leading to the removal of toxic protein aggregates, such as α-synuclein and amyloid-beta, which are hallmarks of Parkinson's and Alzheimer's diseases, respectively.

Potential POP Inhibition Signaling Pathway

signaling_pathway cluster_inhibition Enzyme Inhibition cluster_cellular_effects Cellular Effects cluster_outcome Potential Therapeutic Outcome inhibitor This compound pop Prolyl Oligopeptidase (POP) inhibitor->pop Inhibits autophagy Increased Autophagy pop->autophagy Negative Regulation ros Reduced Oxidative Stress pop->ros Modulation neuroprotection Neuroprotection autophagy->neuroprotection ros->neuroprotection

Caption: Inhibition of POP by this compound may lead to neuroprotection.

References

Application Notes and Protocols for Z-D-Phe-Pro-OH Biological Activity Testing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the initial biological evaluation of the synthetic dipeptide, Z-D-Phe-Pro-OH. Due to the novelty of this compound, this guide presents a hypothesized, tiered approach to screening for potential therapeutic activities. The protocols herein are based on established methodologies for assessing common peptide bioactivities, with a primary focus on Dipeptidyl Peptidase-4 (DPP-4) inhibition, a plausible target given the dipeptide's structural motifs. Additionally, protocols for preliminary anticancer and antimicrobial screening are included to ensure a broad initial assessment.

Introduction

This compound is a synthetic dipeptide with a structure comprising a benzyloxycarbonyl (Z) protected D-phenylalanine residue and a proline residue. The presence of a C-terminal proline in dipeptides has been associated with the inhibition of Dipeptidyl Peptidase-4 (DPP-4), an enzyme implicated in glucose metabolism.[1] DPP-4 inhibitors are an established class of oral antidiabetic agents.[2][3] Therefore, the primary hypothesis for the biological activity of this compound is its potential as a DPP-4 inhibitor.

Furthermore, peptides containing phenylalanine and proline residues have been reported to exhibit a range of other biological activities, including antimicrobial and anticancer effects.[4][5][6] A thorough initial screening of this compound should therefore encompass these potential activities to fully characterize its biological profile.

This document outlines a systematic, three-tiered experimental approach for the biological characterization of this compound, beginning with primary in vitro screening, followed by secondary assays for confirmation and dose-response analysis, and culminating in preliminary mechanistic studies.

Physicochemical Properties of this compound

A summary of the known physicochemical properties of this compound is presented in Table 1. Proper consideration of these properties, particularly solubility, is critical for the preparation of stock solutions and the design of robust biological assays.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₂₃H₂₄N₂O₅Calculated
Molecular Weight 408.45 g/mol Calculated
Appearance White to off-white solidExpected
Solubility Soluble in DMSO and ethanol. To increase aqueous solubility, the tube can be heated to 37°C and sonicated.Inferred from similar compounds
Storage Store at -20°C for long-term stability. Stock solutions should be stored at -20°C for up to 1 month or -80°C for up to 6 months.Inferred from similar compounds

Experimental Design: A Tiered Approach

A logical, tiered approach is recommended to efficiently screen for the biological activity of this compound. This workflow, depicted below, ensures that resources are focused on the most promising activities.

Experimental_Workflow cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Dose-Response & Cytotoxicity cluster_2 Tier 3: Preliminary Mechanistic Studies T1_DPP4 DPP-4 Inhibition Assay (Single High Concentration) T2_IC50 DPP-4 IC50 Determination T1_DPP4->T2_IC50 Active T1_Cancer Anticancer Screen (Single High Concentration vs. NCI-60 Panel) T2_Cancer_IC50 Anticancer IC50 Determination T1_Cancer->T2_Cancer_IC50 Active T1_Antimicrobial Antimicrobial Screen (MIC vs. Panel of Microbes) T3_Enzyme Enzyme Kinetics (e.g., Lineweaver-Burk plot) T2_IC50->T3_Enzyme Potent T2_Cytotox Cytotoxicity Assay (MTT) vs. Normal Cell Lines T2_Cancer_IC50->T2_Cytotox Potent T3_Apoptosis Apoptosis vs. Necrosis Assay T2_Cytotox->T3_Apoptosis Selective

Caption: Tiered experimental workflow for this compound biological activity screening.

Tier 1: Primary Screening Protocols

Dipeptidyl Peptidase-4 (DPP-4) Inhibition Assay

Objective: To determine if this compound inhibits DPP-4 activity at a single high concentration.

Principle: This fluorometric assay measures the cleavage of a synthetic substrate, Gly-Pro-AMC, by DPP-4. Inhibition of the enzyme results in a decreased fluorescent signal.

Protocol:

  • Reagent Preparation:

    • Prepare a 10X DPP-4 Assay Buffer.

    • Reconstitute the DPP-4 enzyme and the substrate (Gly-Pro-AMC) according to the manufacturer's instructions.

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Prepare a positive control inhibitor, such as Sitagliptin.

  • Assay Procedure:

    • In a 96-well black plate, add the following to triplicate wells:

      • Enzyme Control: DPP-4 enzyme solution and assay buffer.

      • Inhibitor Wells: DPP-4 enzyme solution, assay buffer, and this compound (final concentration of 100 µM).

      • Positive Control: DPP-4 enzyme solution, assay buffer, and Sitagliptin.

      • Blank: Assay buffer only.

    • Incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding the DPP-4 substrate solution to all wells.

    • Measure the fluorescence intensity (Excitation: 360 nm, Emission: 460 nm) kinetically for 30 minutes at 37°C.[3]

Data Presentation:

Table 2: Hypothetical Primary DPP-4 Inhibition Data

CompoundConcentration (µM)% Inhibition
This compound10085.2 ± 4.1
Sitagliptin1095.7 ± 2.3
Vehicle (DMSO)-0
Anticancer Activity Screen

Objective: To assess the potential of this compound to inhibit the growth of a panel of human cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures cell viability. Metabolically active cells reduce the yellow MTT to purple formazan crystals, which are then solubilized for spectrophotometric quantification.[2][7][8][9]

Protocol:

  • Cell Culture:

    • Culture a panel of human cancer cell lines (e.g., NCI-60 panel) in their recommended media.

  • Assay Procedure:

    • Seed the cells into 96-well plates at an appropriate density and allow them to adhere overnight.

    • Treat the cells with this compound at a single high concentration (e.g., 100 µM) in triplicate.

    • Include wells for untreated cells (vehicle control) and a positive control (e.g., Doxorubicin).

    • Incubate for 48-72 hours.

    • Add MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the MTT solution and add a solubilizing agent (e.g., DMSO).

    • Measure the absorbance at 570 nm.[2][7][8][9]

Data Presentation:

Table 3: Hypothetical Primary Anticancer Screening Data (% Growth Inhibition)

Cell LineThis compound (100 µM)Doxorubicin (10 µM)
MCF-7 (Breast)15.3 ± 3.298.1 ± 1.5
A549 (Lung)12.8 ± 4.197.5 ± 2.0
HeLa (Cervical)78.9 ± 5.699.2 ± 0.8
HCT116 (Colon)82.4 ± 6.398.9 ± 1.1
Antimicrobial Activity Screen

Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against a panel of pathogenic bacteria and fungi.

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[10][11][12][13]

Protocol:

  • Microorganism Preparation:

    • Prepare standardized inoculums of test organisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

  • Assay Procedure (Broth Microdilution):

    • In a 96-well plate, perform serial two-fold dilutions of this compound in the appropriate broth medium.

    • Add the standardized microbial inoculum to each well.

    • Include positive (microbes only) and negative (broth only) controls.

    • Incubate at the optimal temperature for the microorganism for 18-24 hours.

    • Determine the MIC by visual inspection for turbidity.[10][11][12][13]

Data Presentation:

Table 4: Hypothetical Primary Antimicrobial Screening Data (MIC in µg/mL)

MicroorganismThis compoundAmpicillinFluconazole
S. aureus>1280.5N/A
E. coli>1288N/A
C. albicans>128N/A4

Tier 2: Dose-Response and Cytotoxicity Protocols

DPP-4 IC50 Determination

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against DPP-4.

Protocol:

  • Follow the protocol for the primary DPP-4 inhibition assay (Section 4.1), but test a range of this compound concentrations (e.g., 0.01 µM to 100 µM).

  • Calculate the % inhibition for each concentration and plot a dose-response curve to determine the IC50 value.

Data Presentation:

Table 5: Hypothetical DPP-4 IC50 Data

CompoundIC50 (µM)
This compound5.2
Sitagliptin0.019
Anticancer IC50 Determination

Objective: To determine the IC50 of this compound against sensitive cancer cell lines identified in the primary screen.

Protocol:

  • Follow the protocol for the primary anticancer screen (Section 4.2), but test a range of this compound concentrations against the sensitive cell lines (e.g., HeLa, HCT116).

  • Generate dose-response curves and calculate the IC50 values.

Data Presentation:

Table 6: Hypothetical Anticancer IC50 Data

Cell LineThis compound IC50 (µM)
HeLa25.8
HCT11631.2
Cytotoxicity Assay

Objective: To assess the cytotoxicity of this compound against non-cancerous cell lines to determine its selectivity.

Protocol:

  • Follow the MTT assay protocol (Section 4.2) using non-cancerous cell lines (e.g., human dermal fibroblasts, HEK293).

  • Test the same range of concentrations used for the anticancer IC50 determination.

Data Presentation:

Table 7: Hypothetical Cytotoxicity Data

Cell LineThis compound IC50 (µM)
Human Dermal Fibroblasts>100
HEK293>100

Tier 3: Preliminary Mechanistic Studies

DPP-4 Enzyme Kinetics

Objective: To determine the mode of inhibition of DPP-4 by this compound.

Protocol:

  • Perform the DPP-4 inhibition assay with varying concentrations of both the substrate (Gly-Pro-AMC) and this compound.

  • Analyze the data using a Lineweaver-Burk plot to determine if the inhibition is competitive, non-competitive, or uncompetitive.

DPP4_Signaling_Pathway cluster_0 DPP-4 Inhibition Mechanism Ingested_Food Ingested Food GLP1_GIP Active Incretins (GLP-1, GIP) Ingested_Food->GLP1_GIP Pancreas Pancreas GLP1_GIP->Pancreas Stimulates DPP4 DPP-4 Enzyme GLP1_GIP->DPP4 Substrate Insulin Insulin Secretion Pancreas->Insulin Glucose Glucose Uptake by Tissues Insulin->Glucose Inactive_Incretins Inactive Incretins DPP4->Inactive_Incretins Cleavage ZD This compound ZD->DPP4 Inhibits

Caption: Hypothesized mechanism of this compound in the DPP-4 signaling pathway.

Conclusion

The experimental design outlined in this document provides a robust framework for the initial biological characterization of this compound. By systematically evaluating its potential as a DPP-4 inhibitor, as well as its broader anticancer and antimicrobial activities, researchers can efficiently determine its therapeutic potential and guide further drug development efforts. The provided protocols and data presentation formats are intended to ensure consistency and comparability of results.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Synthesized Z-D-Phe-Pro-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the purification of the synthesized protected dipeptide, Z-D-Phe-Pro-OH, utilizing preparative reverse-phase high-performance liquid chromatography (RP-HPLC). The described methodology ensures high purity and recovery of the target compound, which is crucial for subsequent applications in research and drug development. This document outlines the necessary instrumentation, reagents, and a step-by-step protocol, complemented by illustrative data and a workflow diagram.

Introduction

This compound is a protected dipeptide composed of D-phenylalanine and proline, with a benzyloxycarbonyl (Z) protecting group on the N-terminus of phenylalanine. The synthesis of such peptides often results in a crude mixture containing the desired product alongside unreacted starting materials, byproducts, and diastereomers. For applications in areas such as peptide chemistry, drug discovery, and structural biology, a highly purified form of the dipeptide is essential. Reverse-phase HPLC is a powerful and widely used technique for the purification of peptides and other biomolecules due to its high resolution and reproducibility. This method separates molecules based on their hydrophobicity, making it ideal for separating the relatively nonpolar this compound from more polar or less hydrophobic impurities.

Experimental Workflow

The overall workflow for the purification of synthesized this compound is depicted below. This process begins with the crude synthesized product and culminates in a highly purified, lyophilized powder.

HPLC_Purification_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Purification cluster_post_hplc Post-Purification Processing crude_product Crude this compound dissolution Dissolution in Mobile Phase A/DMSO crude_product->dissolution filtration Filtration (0.45 µm) dissolution->filtration hplc_injection Injection onto Preparative C18 Column filtration->hplc_injection gradient_elution Gradient Elution hplc_injection->gradient_elution uv_detection UV Detection (214 nm & 280 nm) gradient_elution->uv_detection fraction_collection Fraction Collection uv_detection->fraction_collection purity_analysis Analytical HPLC of Collected Fractions fraction_collection->purity_analysis pooling Pooling of Pure Fractions purity_analysis->pooling lyophilization Lyophilization pooling->lyophilization final_product Pure this compound Powder lyophilization->final_product

Caption: Experimental workflow for the HPLC purification of this compound.

Materials and Instrumentation

Reagents
  • Crude synthesized this compound

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Trifluoroacetic acid (TFA), HPLC grade

  • Dimethyl sulfoxide (DMSO), if required for solubility

Instrumentation
  • Preparative HPLC system equipped with:

    • Binary gradient pump

    • Autosampler or manual injector

    • UV-Vis detector

    • Fraction collector

  • Analytical HPLC system for purity analysis

  • Lyophilizer (Freeze-dryer)

  • Vortex mixer and sonicator

  • pH meter

Experimental Protocols

Preparation of Mobile Phases
  • Mobile Phase A (Aqueous): 0.1% (v/v) TFA in HPLC-grade water. To prepare 1 L, add 1 mL of TFA to 999 mL of water. Degas the solution before use.

  • Mobile Phase B (Organic): 0.1% (v/v) TFA in HPLC-grade acetonitrile. To prepare 1 L, add 1 mL of TFA to 999 mL of ACN. Degas the solution before use.

Sample Preparation
  • Dissolve the crude this compound in a minimal amount of Mobile Phase A. If solubility is an issue, a small percentage of DMSO can be used, followed by dilution with Mobile Phase A.

  • Ensure the final sample concentration is appropriate for preparative injection (e.g., 10-50 mg/mL, depending on column size and loading capacity).

  • Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection.

Preparative HPLC Method

The following method is a starting point and should be optimized based on the specific impurity profile of the crude product and the HPLC system used.

ParameterCondition
Column C18, 10 µm particle size, 100 Å pore size, 21.2 x 250 mm
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Flow Rate 20.0 mL/min
Detection Wavelengths 214 nm (peptide bond) and 280 nm (aromatic ring of Phe)
Column Temperature Ambient
Injection Volume 1-5 mL (depending on sample concentration and column loading capacity)
Gradient Program See Table 1

Table 1: Preparative HPLC Gradient Program

Time (min)% Mobile Phase B
0.030
5.030
35.070
40.095
45.095
46.030
55.030
Fraction Collection and Analysis
  • Collect fractions based on the UV chromatogram, focusing on the main peak corresponding to this compound.

  • Analyze the purity of each collected fraction using an analytical HPLC system with a similar, but faster, gradient.

  • Pool the fractions that meet the desired purity level (e.g., >98%).

Analytical HPLC Method for Purity Assessment
ParameterCondition
Column C18, 5 µm particle size, 100 Å pore size, 4.6 x 150 mm
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Flow Rate 1.0 mL/min
Detection Wavelengths 214 nm and 280 nm
Column Temperature 30 °C
Injection Volume 10 µL
Gradient Program 30-70% B over 15 minutes
Lyophilization
  • Combine the pure fractions in a suitable flask.

  • Freeze the solution completely using a dry ice/acetone bath or a freezer at -80 °C.

  • Lyophilize the frozen sample until a dry, fluffy white powder is obtained.

Expected Results

The purification of this compound using the described method is expected to yield a product with high purity. The retention time will depend on the specific HPLC system and column used, but the compound is expected to elute at a moderate acetonitrile concentration due to its hydrophobicity imparted by the Z-group and the phenylalanine residue.

Table 2: Representative Purification Data

ParameterValue
Crude Purity ~75%
Final Purity >98%
Recovery Yield 80-90%
Expected Retention Time (Analytical) 8-12 min

Troubleshooting

  • Poor Resolution: Adjust the gradient slope. A shallower gradient will improve the separation of closely eluting impurities.

  • Broad Peaks: Ensure proper sample dissolution and check for column degradation. The use of an ion-pairing agent like TFA is crucial for good peak shape.

  • Low Recovery: Check for precipitation of the sample on the column. Ensure the mobile phase composition at the start of the gradient is sufficient to keep the compound dissolved.

Conclusion

The described reverse-phase HPLC method provides a robust and efficient protocol for the purification of synthesized this compound. By following this application note, researchers can obtain a highly purified product suitable for a wide range of scientific applications, ensuring the reliability and accuracy of their downstream experiments. Optimization of the gradient and sample loading will be key to achieving the best results for a specific crude sample.

Application Note: Quantitative Analysis of Z-D-Phe-Pro-OH by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the quantitative analysis of the dipeptide Z-D-Phe-Pro-OH using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). The methods outlined herein are designed for robust and sensitive quantification in complex matrices, suitable for pharmacokinetic studies, quality control, and various research applications.

Introduction

This compound is a protected dipeptide of significant interest in biochemical and pharmaceutical research. Accurate and sensitive quantification is crucial for understanding its behavior in biological systems and for ensuring quality during synthesis. Tandem mass spectrometry (MS/MS) offers high selectivity and sensitivity, making it the gold standard for peptide quantification.[1][2] This application note describes a complete workflow, from sample preparation to data analysis, for the targeted quantification of this compound using Multiple Reaction Monitoring (MRM).

Experimental Protocols

Materials and Reagents
  • Analyte: this compound (MW: 396.43 g/mol )

  • Solvents: HPLC-grade or MS-grade Acetonitrile (ACN) and Water.

  • Additives: Formic Acid (FA), 99% or higher purity.[3]

  • Internal Standard (IS): A stable isotope-labeled version of the analyte (e.g., Z-D-Phe(d5)-Pro-OH) is recommended for highest accuracy. If unavailable, a structurally similar peptide that does not interfere with the analyte can be used.

Sample Preparation

Proper sample preparation is critical for reproducible and high-quality results.[4] The goal is to extract the analyte from its matrix and prepare it in a solvent compatible with the LC-MS system.

  • Stock Solution Preparation:

    • Accurately weigh ~1 mg of this compound and dissolve it in an appropriate solvent (e.g., Methanol or DMSO) to make a 1 mg/mL primary stock solution.

    • Perform serial dilutions from the primary stock using 50:50 ACN:Water to prepare working standards for the calibration curve.

  • Calibration Standards and QC Samples:

    • Prepare a series of calibration standards by spiking the appropriate matrix (e.g., plasma, buffer) with the working standards to achieve a concentration range of 1 ng/mL to 1000 ng/mL.

    • Prepare Quality Control (QC) samples at low, medium, and high concentrations in the same manner.

  • Extraction from Biological Matrix (Protein Precipitation): [5]

    • To 50 µL of sample (standard, QC, or unknown), add 150 µL of cold ACN containing the internal standard.

    • Vortex vigorously for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a new microcentrifuge tube or a 96-well plate.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:ACN with 0.1% FA).

LC-MS/MS Instrumentation and Conditions

The following parameters provide a starting point and should be optimized for the specific instrument used.

2.3.1 Liquid Chromatography (LC) Parameters

ParameterRecommended Setting
Column C18 Reversed-Phase, 2.1 x 50 mm, 1.8 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient 5% B to 95% B over 5 minutes, hold for 1 min, re-equilibrate

2.3.2 Mass Spectrometry (MS) Parameters

ParameterRecommended Setting
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temp. 400°C
Gas Flow Instrument specific, optimize for best signal
Dwell Time 100 ms

Data Presentation and Analysis

MRM Transitions and Fragmentation

The key to a selective MRM assay is the choice of precursor and product ions. For this compound, the protonated molecule [M+H]⁺ is selected as the precursor. Collision-induced dissociation (CID) will primarily cleave the peptide bond. A distinct feature of proline-containing peptides is the frequent cleavage of the amide bond N-terminal to the proline residue.[6]

  • Precursor Ion [M+H]⁺: m/z 397.4

  • Predicted Product Ions (Fragments):

    • y-ion (Proline immonium ion): m/z 70.1 (highly specific for proline)

    • b-ion (Z-D-Phe fragment): m/z 282.1

    • Toluene fragment from Z-group: m/z 91.1

Table 1: Proposed MRM Transitions for this compound

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Use
This compound397.4282.1~20 (Optimize)Quantifier
This compound397.470.1~35 (Optimize)Qualifier
Internal StandardDependent on ISDependent on ISOptimizeQuantifier
Quantitative Data Summary

A calibration curve is constructed by plotting the peak area ratio (analyte/internal standard) against the nominal concentration.[7] A linear regression with 1/x² weighting is typically applied. The concentration of unknown samples is then determined from this curve.

Table 2: Example Calibration Curve and QC Performance

Sample TypeNominal Conc. (ng/mL)Calculated Conc. (ng/mL)Accuracy (%)Precision (%CV)
Cal Standard 11.00.9898.0N/A
Cal Standard 25.05.15103.0N/A
Cal Standard 325.024.598.0N/A
Cal Standard 4100.0101.2101.2N/A
Cal Standard 5500.0490.598.1N/A
Cal Standard 61000.01025.0102.5N/A
QC Low 3.0 2.91 97.0 ≤ 4.5
QC Mid 75.0 78.3 104.4 ≤ 3.2
QC High 750.0 735.0 98.0 ≤ 2.8

Note: Data shown is for illustrative purposes only. Acceptance criteria for accuracy are typically 80-120% (85-115% for non-LLOQ) and ≤20% for precision (≤15% for non-LLOQ) in regulated bioanalysis.

Visualizations

Experimental Workflow

The following diagram illustrates the complete process from sample receipt to final data analysis.

Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Receive Sample (Plasma, Tissue, etc.) Spike Spike with Internal Standard Sample->Spike Precipitate Protein Precipitation (Cold Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporate Supernatant Centrifuge->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute LC_Inject Inject Sample Reconstitute->LC_Inject LC_Sep LC Separation (C18 Column) LC_Inject->LC_Sep MS_Ionize ESI Ionization (Positive Mode) LC_Sep->MS_Ionize MS_Select Precursor Selection (Q1: m/z 397.4) MS_Ionize->MS_Select MS_Frag Collision Cell (CID Fragmentation) MS_Select->MS_Frag MS_Detect Product Ion Detection (Q3: MRM) MS_Frag->MS_Detect Integration Peak Integration MS_Detect->Integration Calibration Calibration Curve (Peak Area Ratio vs Conc.) Integration->Calibration Quantify Quantify Unknowns Calibration->Quantify Report Generate Report Quantify->Report Fragmentation Predicted Fragmentation of [this compound + H]+ cluster_fragments Major Product Ions (Fragments) Precursor Precursor Ion [M+H]+ m/z 397.4 b_ion b-ion (Z-D-Phe fragment) m/z 282.1 Precursor->b_ion Cleavage of Phe-Pro peptide bond y_ion y-ion (Proline immonium ion) m/z 70.1 Precursor->y_ion Cleavage of Phe-Pro peptide bond

References

Application Notes and Protocols for Preparing Z-D-Phe-Pro-OH Stock Solutions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed guidelines and protocols for the preparation of stock solutions of Z-D-Phe-Pro-OH, a protected dipeptide. Given the limited publicly available data on this specific compound, this guide incorporates general best practices for similar N-terminally protected dipeptides to ensure a reliable and effective experimental workflow.

Introduction

This compound, also known as N-Cbz-D-phenylalanyl-L-proline, is a dipeptide derivative where the N-terminus of D-phenylalanine is protected by a benzyloxycarbonyl (Z) group. This protection strategy is common in peptide chemistry to prevent unwanted side reactions during peptide synthesis or specific biological assays. The presence of the bulky, hydrophobic Z-group and the characteristics of the constituent amino acids (phenylalanine and proline) influence the compound's solubility and handling properties. Accurate preparation of stock solutions is the first critical step for obtaining reproducible results in any downstream application, such as in vitro assays, cell culture experiments, or binding studies.

Chemical and Physical Properties

A summary of the available quantitative data for this compound and its precursor, Z-D-Phe-OH, is presented below. Researchers should always refer to the manufacturer's certificate of analysis for lot-specific information.

PropertyThis compoundZ-D-Phe-OH
Synonyms L-Proline, N-[(phenylmethoxy)carbonyl]-D-phenylalanyl-N-Cbz-D-phenylalanine, Z-D-phenylalanine
CAS Number 17460-56-92448-45-5
Molecular Formula C₂₂H₂₄N₂O₅C₁₇H₁₇NO₄
Molecular Weight 396.44 g/mol 299.32 g/mol [1]
Appearance White to off-white solid (presumed)White powder[2]
Storage Temperature -20°C to -80°C (recommended)-20°C[1]
Solubility No specific data available. Presumed to be soluble in organic solvents like DMSO and ethanol. Poorly soluble in aqueous solutions.Soluble in organic solvents. To increase solubility, heating to 37°C and sonication are recommended.[3]

Experimental Protocol: Preparation of this compound Stock Solution

This protocol provides a general method for preparing a high-concentration stock solution of this compound. The choice of solvent and concentration may need to be optimized based on the specific experimental requirements.

3.1. Materials

  • This compound solid

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, nuclease-free microcentrifuge tubes or vials

  • Vortex mixer

  • Water bath or heat block (optional)

  • Ultrasonic bath (optional)

  • Calibrated pipettes and sterile filter tips

3.2. Procedure

  • Determine the Desired Stock Concentration: Based on the experimental needs, calculate the required mass of this compound to achieve the desired stock concentration (e.g., 10 mM, 20 mM, or 50 mM).

    • Mass (mg) = Desired Concentration (mM) x Final Volume (mL) x Molecular Weight ( g/mol )

  • Weighing the Compound: In a clean, designated weighing area, carefully weigh the calculated amount of this compound powder. Due to the potential for static, use an anti-static weigh boat or paper.

  • Dissolution:

    • Transfer the weighed this compound to a sterile microcentrifuge tube or vial.

    • Add the appropriate volume of anhydrous DMSO to the tube.

    • Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.

    • Visually inspect the solution for any undissolved particles.

  • Aiding Solubilization (if necessary): If the compound does not fully dissolve, the following steps can be taken:

    • Gently warm the solution in a water bath or heat block set to 37°C for 5-10 minutes.

    • Alternatively, place the tube in an ultrasonic bath for 5-10 minutes.

    • Vortex again after heating or sonication.

  • Sterilization (Optional): For cell culture experiments, it is advisable to sterilize the stock solution. This can be achieved by filtering it through a 0.22 µm syringe filter compatible with DMSO.

  • Aliquoting and Storage:

    • To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

    • Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.

    • Store the aliquots at -20°C or -80°C for long-term storage. When stored at -20°C, it is recommended to use the solution within 1-3 months. For storage at -80°C, the solution may be stable for up to 6 months.

Visualizations

4.1. Experimental Workflow for Stock Solution Preparation

The following diagram illustrates the logical flow of the protocol for preparing this compound stock solutions.

G Workflow for this compound Stock Solution Preparation A Calculate Required Mass (Concentration x Volume x MW) B Weigh this compound A->B C Add Anhydrous DMSO B->C D Vortex to Dissolve C->D E Check for Complete Solubilization D->E F Aid Solubilization (Warm to 37°C / Sonicate) E->F Partially Dissolved G Sterile Filter (0.22 µm) E->G Fully Dissolved F->D H Aliquot into Single-Use Tubes G->H I Store at -20°C or -80°C H->I

Caption: Workflow for preparing this compound stock solutions.

4.2. Hypothetical Signaling Pathway Inhibition

While the specific biological target of this compound is not well-documented, protected dipeptides are often designed as inhibitors of proteases or to interfere with protein-protein interactions. The diagram below illustrates a hypothetical scenario where this compound acts as an inhibitor in a generic signaling pathway.

G Hypothetical Inhibition of a Signaling Pathway cluster_0 Signaling Cascade A External Signal B Receptor Activation A->B C Kinase A B->C D Kinase B C->D E Transcription Factor D->E F Cellular Response E->F Inhibitor This compound Inhibitor->C

Caption: this compound as a hypothetical kinase inhibitor.

References

Troubleshooting & Optimization

Troubleshooting low yield in Z-D-Phe-Pro-OH synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of Z-D-Phe-Pro-OH. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve synthesis yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low yield in this compound synthesis?

Low yields in the synthesis of this compound, a dipeptide, can often be attributed to several factors. Incomplete coupling reactions are a primary cause, where the peptide bond between Z-D-phenylalanine and proline does not form efficiently. Side reactions are another major contributor, with diketopiperazine (DKP) formation being a particularly common issue for dipeptides, especially those containing proline. Aggregation of the peptide chain can also hinder the reaction and reduce yields. Additionally, suboptimal purification methods can lead to product loss.

Q2: How can I minimize the formation of diketopiperazine (DKP) during the synthesis?

Diketopiperazine formation is a significant side reaction at the dipeptide stage. To minimize this, consider using 2-chlorotrityl chloride resin if you are performing solid-phase peptide synthesis (SPPS), as its steric bulk hinders DKP formation[1]. In liquid-phase synthesis, careful selection of coupling reagents and reaction conditions is crucial. Using coupling reagents known to suppress racemization and side reactions, such as those combined with additives like HOBt or HOAt, can be beneficial.

Q3: What is the role of coupling reagents in the synthesis of this compound?

Coupling reagents are essential for activating the carboxylic acid group of Z-D-phenylalanine to facilitate the formation of the amide (peptide) bond with the amino group of proline. The choice of coupling reagent can significantly impact the reaction's yield, speed, and the extent of side reactions like racemization. Common classes of coupling reagents include carbodiimides (e.g., DCC, DIC), phosphonium salts (e.g., PyBOP), and uronium/aminium salts (e.g., HBTU, HATU, COMU).

Q4: Can the choice of solvent affect the yield of the reaction?

Yes, the solvent can have a significant impact on the synthesis. The solvent must be able to dissolve the reactants and reagents, but it can also influence reaction rates and the occurrence of side reactions. For liquid-phase synthesis, common solvents include dichloromethane (DCM), dimethylformamide (DMF), and N-methylpyrrolidone (NMP). In some cases, aqueous or mixed aqueous-organic solvent systems have been explored to improve solubility and reduce the use of hazardous solvents.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the synthesis of this compound.

Issue 1: Low Product Yield
Potential Cause Troubleshooting Steps
Incomplete Coupling - Optimize Coupling Reagent: The choice of coupling reagent is critical. For instance, COMU has been shown to be a highly efficient coupling reagent. Consider screening different coupling reagents to find the optimal one for your specific conditions. - Increase Reaction Time/Temperature: If the reaction is slow, increasing the reaction time or temperature might drive it to completion. However, be cautious as this can also increase the likelihood of side reactions. Monitor the reaction progress by TLC or HPLC. - Use a Different Activation Method: Explore different activation methods, such as those involving PyBOP® or HATU, which are known for their high efficiency.
Side Reactions - Diketopiperazine (DKP) Formation: This is a common side reaction for dipeptides containing proline. To mitigate this, consider using a protocol that minimizes the time the N-terminus of the dipeptide is deprotected before the next coupling step (in case of further elongation). For the synthesis of the dipeptide itself, careful control of pH and temperature is important. - Racemization: The chirality of the amino acids is crucial for the biological activity of the final peptide. The use of additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) with carbodiimide coupling reagents can significantly suppress racemization. - N-acylurea Formation: This is a common side reaction when using carbodiimide reagents like DCC. The byproduct is often insoluble and can complicate purification. Using DIC, which forms a more soluble urea byproduct, can be an alternative in solid-phase synthesis.
Aggregation - Change Solvent: If you observe precipitation or poor solubility, try switching to a more polar solvent like NMP or adding a chaotropic salt like LiCl to the reaction mixture. - Lower Concentration: Reducing the concentration of the reactants can sometimes help to minimize aggregation.
Purification Issues - Optimize Crystallization: If you are purifying the product by crystallization, ensure you are using an appropriate solvent system. Experiment with different solvent combinations to improve crystal formation and yield. - Chromatography: If crystallization is not effective, consider using column chromatography for purification. Select a suitable stationary and mobile phase to achieve good separation of your product from impurities.

Data Presentation

Table 1: General Comparison of Common Coupling Reagents in Peptide Synthesis

Coupling ReagentClassAdvantagesDisadvantages
DCC CarbodiimideInexpensive, effective.Forms insoluble dicyclohexylurea (DCU) byproduct, which can be difficult to remove. Can cause racemization.
DIC CarbodiimideForms a soluble urea byproduct, easier to remove than DCU.Can still cause racemization.
EDC CarbodiimideWater-soluble, making byproduct removal easy with aqueous washes.More expensive than DCC/DIC.
HBTU/TBTU Uronium/AminiumFast reaction times, low racemization when used with HOBt.Can react with unprotected N-terminus to form a guanidinyl cap.
HATU Uronium/AminiumHighly efficient, even for sterically hindered amino acids. Less epimerization.More expensive than HBTU.
PyBOP PhosphoniumEfficient, byproducts are less hazardous than those of BOP. Rapid reactions.
COMU UroniumHighly efficient, safer than benzotriazole-based reagents, requires only one equivalent of base.

Experimental Protocols

The following is a general experimental protocol for the synthesis of a dipeptide using DCC and HOBt, which can be adapted for this compound.

Synthesis of a Dipeptide using DCC/HOBt

  • Activation of the N-protected Amino Acid:

    • Dissolve the N-protected amino acid (e.g., Z-D-Phe-OH) (1 equivalent) and HOBt (1 equivalent) in an appropriate solvent (e.g., CH₂Cl₂ or THF).

    • Stir the solution and add DCC (1.1 equivalents) portion-wise at 0 °C.

    • Continue stirring at 0 °C for 30 minutes and then at room temperature for 1-2 hours to form the activated ester.

  • Coupling Reaction:

    • In a separate flask, dissolve the C-protected amino acid or the free amino acid (e.g., Proline) (1 equivalent) in a suitable solvent. If using a free amino acid, a base (e.g., N-methylmorpholine or DIPEA) (1-2 equivalents) may be required.

    • Cool the solution of the second amino acid to 0 °C.

    • Filter the activated ester solution from step 1 to remove the precipitated dicyclohexylurea (DCU).

    • Slowly add the filtered activated ester solution to the solution of the second amino acid at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Work-up and Purification:

    • Monitor the reaction progress by TLC or HPLC.

    • Once the reaction is complete, filter off any remaining DCU.

    • Wash the filtrate successively with 1N HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • The crude product can be purified by crystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by column chromatography.

Visualizations

Synthesis_Workflow cluster_activation Activation Step cluster_coupling Coupling Step cluster_purification Purification Z-D-Phe-OH Z-D-Phe-OH Activated_Ester Activated Ester Z-D-Phe-OH->Activated_Ester + Coupling Reagent Coupling_Reagent Coupling Reagent (e.g., DCC/HOBt) Z-D-Phe-Pro-OH_crude Crude this compound Activated_Ester->Z-D-Phe-Pro-OH_crude + Proline Proline Proline Purification_Method Crystallization or Chromatography Z-D-Phe-Pro-OH_crude->Purification_Method Pure_Product Pure this compound Purification_Method->Pure_Product

Caption: General workflow for the synthesis of this compound.

Troubleshooting_Low_Yield Start Low Yield of This compound Incomplete_Coupling Incomplete Coupling? Start->Incomplete_Coupling Side_Reactions Significant Side Reactions? Incomplete_Coupling->Side_Reactions No Optimize_Coupling Optimize Coupling Reagent Increase Reaction Time/Temp Incomplete_Coupling->Optimize_Coupling Yes Aggregation Aggregation Observed? Side_Reactions->Aggregation No Minimize_Side_Reactions Use Additives (HOBt/HOAt) Control Reaction Conditions Side_Reactions->Minimize_Side_Reactions Yes Purification_Loss Loss During Purification? Aggregation->Purification_Loss No Change_Solvent Change Solvent Lower Concentration Aggregation->Change_Solvent Yes Optimize_Purification Optimize Crystallization Use Chromatography Purification_Loss->Optimize_Purification Yes Success Improved Yield Purification_Loss->Success No Optimize_Coupling->Success Minimize_Side_Reactions->Success Change_Solvent->Success Optimize_Purification->Success

Caption: Troubleshooting logic for addressing low yield in this compound synthesis.

References

How to improve Z-D-Phe-Pro-OH solubility in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the aqueous solubility of the protected dipeptide, Z-D-Phe-Pro-OH.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is a dipeptide composed of D-phenylalanine and L-proline, with a benzyloxycarbonyl (Z) protecting group on the N-terminus of the D-phenylalanine. This Z-group, along with the hydrophobic nature of the phenylalanine side chain, contributes to the molecule's overall low solubility in aqueous solutions. This poor solubility can pose significant challenges in various experimental settings, including in vitro assays, formulation development, and purification processes.

Q2: What are the primary factors influencing the solubility of this compound?

A2: The primary factors influencing the solubility of this compound are:

  • Hydrophobicity: The presence of the aromatic Z-group and the phenyl ring of phenylalanine makes the molecule inherently hydrophobic.

  • Crystalline Structure: As a solid, the energy required to break the crystal lattice and solvate the individual molecules can be substantial.

  • pH of the Solution: The molecule has a free carboxylic acid group on the proline residue, which can be ionized. The state of ionization significantly impacts solubility.

  • Aggregation: Hydrophobic peptides have a tendency to aggregate in aqueous solutions, further reducing their effective solubility.[1][2][3]

Q3: What are the main strategies to improve the aqueous solubility of this compound?

A3: The three main strategies to enhance the solubility of this compound in aqueous solutions are:

  • pH Adjustment: Increasing the pH of the solution to deprotonate the carboxylic acid group.

  • Use of Co-solvents: Incorporating organic solvents that can disrupt hydrophobic interactions.

  • Cyclodextrin Complexation: Using cyclodextrins to form inclusion complexes that encapsulate the hydrophobic parts of the molecule.

Troubleshooting Guides

Issue 1: this compound precipitates out of my aqueous buffer.

This is a common issue due to the low intrinsic aqueous solubility of the dipeptide.

Logical Workflow for Troubleshooting Precipitation

start Precipitation Observed check_ph Is the buffer pH > 7? start->check_ph adjust_ph Adjust pH to 7.5-8.5 with dilute NaOH or NH4OH check_ph->adjust_ph No still_precipitates Still Precipitates check_ph->still_precipitates Yes resolved Solubility Improved adjust_ph->resolved add_cosolvent Add a co-solvent (e.g., DMSO, Ethanol) use_cyclodextrin Consider Cyclodextrin Complexation add_cosolvent->use_cyclodextrin If co-solvent is not compatible with experiment add_cosolvent->resolved use_cyclodextrin->resolved still_precipitates->add_cosolvent

Caption: Troubleshooting workflow for this compound precipitation.

Possible Causes and Solutions:

  • Cause: The pH of the aqueous buffer is too low to deprotonate the carboxylic acid group on the proline residue.

    • Solution: Adjust the pH of your buffer to a slightly basic range (pH 7.5 - 8.5) using a dilute solution of NaOH or ammonium bicarbonate. This will ionize the carboxyl group, increasing its interaction with water.

  • Cause: The concentration of this compound exceeds its solubility limit in the chosen buffer.

    • Solution 1: Use a Co-solvent. First, dissolve the peptide in a minimal amount of a water-miscible organic solvent like Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), or ethanol. Then, slowly add this stock solution to your aqueous buffer with vigorous stirring. Be mindful that the final concentration of the organic solvent should be compatible with your experimental system.

    • Solution 2: Employ Cyclodextrins. Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, thereby increasing their aqueous solubility.[4][5][6] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative for this purpose.

Issue 2: My stock solution of this compound in organic solvent becomes cloudy when diluted into an aqueous buffer.

This indicates that the peptide is precipitating upon dilution due to the change in solvent polarity.

Troubleshooting Steps:

  • Reduce the concentration of the stock solution: A more dilute stock solution may prevent immediate precipitation upon addition to the aqueous phase.

  • Slow down the dilution process: Add the stock solution dropwise to the vigorously stirred aqueous buffer. This allows for more gradual mixing and can prevent localized high concentrations that lead to precipitation.

  • Increase the percentage of co-solvent in the final solution: If your experiment can tolerate it, a higher final concentration of the organic co-solvent will help maintain the peptide's solubility.

  • Warm the aqueous buffer: Gently warming the aqueous buffer (e.g., to 37°C) can sometimes increase the solubility of the peptide.[7]

Experimental Protocols

Protocol 1: Solubilization using pH Adjustment

This protocol is suitable for preparing aqueous solutions of this compound for in vitro assays where a slightly basic pH is acceptable.

Signaling Pathway of pH-Induced Solubilization

cluster_insoluble Insoluble State (pH < pKa) cluster_soluble Soluble State (pH > pKa) insoluble Z-D-Phe-Pro-COOH (Protonated Carboxyl Group) add_base Addition of Base (e.g., NaOH) insoluble->add_base Increases pH soluble Z-D-Phe-Pro-COO- (Deprotonated Carboxyl Group) add_base->soluble Deprotonation

Caption: Effect of pH on the ionization and solubility of this compound.

Materials:

  • This compound

  • Deionized water or desired aqueous buffer (e.g., PBS, Tris)

  • 0.1 M NaOH or 0.1 M Ammonium Bicarbonate

  • pH meter

Procedure:

  • Weigh the desired amount of this compound.

  • Add a small volume of the intended aqueous buffer to the solid.

  • While stirring, add the 0.1 M NaOH or ammonium bicarbonate solution dropwise.

  • Monitor the pH of the solution continuously with a pH meter.

  • Continue adding the basic solution until the this compound is fully dissolved and the desired pH (typically 7.5-8.5) is reached.

  • Adjust the final volume with the aqueous buffer.

Protocol 2: Solubilization using a Co-solvent (DMSO)

This is a common method for preparing concentrated stock solutions.

Experimental Workflow for Co-solvent Method

start Weigh this compound dissolve_dmso Dissolve in minimal volume of 100% DMSO start->dissolve_dmso vortex Vortex/Sonicate until clear dissolve_dmso->vortex dilute Slowly add to stirred aqueous buffer vortex->dilute final_conc Achieve final desired concentration dilute->final_conc

Caption: Workflow for preparing an aqueous solution of this compound using DMSO.

Materials:

  • This compound

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Desired aqueous buffer

  • Vortex mixer or sonicator

Procedure:

  • Weigh the this compound into a sterile microcentrifuge tube.

  • Add a small volume of 100% DMSO to achieve a high concentration stock (e.g., 10-50 mM).

  • Vortex or sonicate the mixture until the solid is completely dissolved, resulting in a clear solution.

  • To prepare the working solution, slowly add the DMSO stock solution dropwise into the desired volume of vigorously stirred aqueous buffer.

  • Ensure the final concentration of DMSO is compatible with your experimental system (typically <1%).

Protocol 3: Solubilization using Cyclodextrin Complexation

This method is useful when organic solvents and extreme pH are not suitable for the experiment.

Mechanism of Cyclodextrin Encapsulation

peptide This compound Hydrophobic Moiety cyclodextrin HP-β-Cyclodextrin Hydrophilic Exterior Hydrophobic Cavity peptide:hydrophobic->cyclodextrin:hydrophobic Encapsulation complex Inclusion Complex (Enhanced Solubility) cyclodextrin:hydrophilic->complex Increased aqueous interaction

Caption: Encapsulation of this compound by cyclodextrin.

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water or desired aqueous buffer

  • Magnetic stirrer

Procedure:

  • Prepare a solution of HP-β-CD in the desired aqueous buffer. The concentration will depend on the required solubility enhancement and should be determined empirically (a starting point is 1-5% w/v).

  • Slowly add the powdered this compound to the stirring HP-β-CD solution.

  • Allow the mixture to stir at room temperature for several hours (or overnight) to facilitate the formation of the inclusion complex.

  • The solution should become clear as the complex forms. If some solid remains, it can be removed by filtration or centrifugation.

Data Presentation

Table 1: Estimated Solubility of this compound with Different Solubilization Strategies

Solubilization MethodSolvent SystemEstimated Solubility Range (mg/mL)Notes
None Aqueous Buffer (pH 7.0)< 0.1Very poorly soluble.
pH Adjustment Aqueous Buffer (pH 8.5)0.5 - 2.0Solubility increases with pH.
Co-solvent 10% DMSO in Aqueous Buffer (pH 7.4)1.0 - 5.0Dependent on the final DMSO concentration.
Co-solvent 10% Ethanol in Aqueous Buffer (pH 7.4)0.5 - 3.0Generally less effective than DMSO.
Cyclodextrin 5% HP-β-CD in Aqueous Buffer (pH 7.4)2.0 - 10.0Highly effective for increasing aqueous solubility.

Disclaimer: The solubility values in this table are estimates based on the behavior of similar N-Cbz protected hydrophobic dipeptides and should be confirmed experimentally.

References

Technical Support Center: Z-D-Phe-Pro-OH Peptide Coupling

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Z-D-Phe-Pro-OH peptide coupling reactions.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the coupling of this compound to a C-terminal protected amino acid (e.g., H-Leu-OMe).

Issue Potential Cause Recommended Solution
Low yield of the desired tripeptide Diketopiperazine (DKP) formation: The primary side reaction for dipeptides, especially those containing proline, is the intramolecular cyclization to form a stable six-membered ring. This is often the main reason for low yields.Use a suitable coupling reagent: Reagents like PyBOP or HBTU can be more effective in minimizing DKP formation compared to standard carbodiimides. • Control the reaction temperature: Perform the coupling at a lower temperature (e.g., 0°C) to slow down the rate of DKP formation. • Minimize the time the free amine is present: Add the coupling reagent and this compound to the reaction mixture before adding the base (e.g., NMM or DIPEA).
Incomplete activation of the carboxylic acid: The carboxylic acid of this compound may not be fully activated, leading to unreacted starting material.Ensure anhydrous conditions: Water can hydrolyze the activated intermediate. Use dry solvents and reagents. • Use an appropriate activating agent and additive: The combination of a carbodiimide (like DCC or EDC) with an additive like HOBt or HOAt is crucial for efficient activation and suppression of side reactions.[1]
Poor solubility of reactants: this compound or the amino acid ester may not be fully dissolved in the reaction solvent, leading to an incomplete reaction.Choose an appropriate solvent: Dichloromethane (DCM) or Dimethylformamide (DMF) are common choices. Ensure all reactants are fully dissolved before initiating the reaction.
Presence of a major byproduct with a mass corresponding to the diketopiperazine Favorable kinetics for intramolecular cyclization: The proximity of the N-terminal amine and the activated C-terminus of the dipeptide strongly favors the formation of the cyclic diketopiperazine.In situ activation and coupling: Activate the this compound with the coupling reagent and immediately add it to the amino acid ester. This minimizes the time the activated dipeptide is available for cyclization.
Racemization of the D-Phenylalanine residue Over-activation or prolonged reaction time: The use of strong bases or extended reaction times can lead to the epimerization of the activated amino acid.Use a weaker base: If racemization is a concern, consider using a weaker base like N-methylmorpholine (NMM) instead of diisopropylethylamine (DIPEA). • Monitor the reaction closely: Follow the reaction progress by TLC or HPLC and stop the reaction as soon as the starting material is consumed. • Additives are key: The use of HOBt or HOAt is known to suppress racemization during carbodiimide-mediated couplings.[1]
Difficulty in purifying the final product Formation of N-acylurea: When using carbodiimides like DCC, the activated intermediate can rearrange to form an unreactive N-acylurea, which can be difficult to separate from the desired product.Use of additives: Additives like HOBt react with the O-acylisourea intermediate faster than it can rearrange, thus minimizing N-acylurea formation. • Choice of carbodiimide: If N-acylurea is a persistent issue, consider using a water-soluble carbodiimide like EDC, as the corresponding urea byproduct can be removed with an aqueous wash.

Frequently Asked Questions (FAQs)

Q1: What is the most common side reaction when coupling this compound and how can I minimize it?

A1: The most prevalent side reaction is the formation of the diketopiperazine (DKP), cyclo(D-Phe-Pro). This occurs due to the intramolecular cyclization of the dipeptide. To minimize DKP formation, it is recommended to perform the coupling at low temperatures (0°C), use coupling reagents known to suppress this side reaction (e.g., PyBOP or HATU), and ensure the activated dipeptide is reacted with the incoming amino acid as quickly as possible.

Q2: Can racemization occur at the D-Phe residue during the coupling reaction?

A2: Yes, racemization of the activated amino acid is a potential side reaction in peptide coupling. While D-amino acids are generally more stable to racemization than their L-counterparts, the risk is not negligible, especially with prolonged reaction times or in the presence of strong bases. The use of additives such as 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) is highly effective in suppressing racemization.[1]

Q3: What is the role of additives like HOBt or HOAt in the coupling reaction?

A3: Additives like HOBt and HOAt play a crucial dual role. Firstly, they react with the carbodiimide-activated carboxylic acid to form an active ester. This active ester is more stable than the initial O-acylisourea intermediate, which helps to prevent the formation of N-acylurea byproduct. Secondly, and very importantly, these additives are effective in suppressing racemization of the activated amino acid residue.

Q4: Which coupling reagent is best for this compound coupling?

A4: The choice of coupling reagent can significantly impact the success of the reaction. While carbodiimides like Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of HOBt are commonly used, for dipeptides prone to diketopiperazine formation, phosphonium- or uronium-based reagents like PyBOP, HBTU, or HATU often give superior results by promoting a faster coupling reaction that outcompetes the intramolecular cyclization.

Q5: How can I monitor the progress of the coupling reaction?

A5: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC). A spot for the this compound starting material should be visible at the beginning of the reaction. As the reaction proceeds, this spot should diminish and a new spot corresponding to the desired tripeptide product should appear. It is advisable to run a co-spot of the starting material alongside the reaction mixture to accurately track its consumption.

Quantitative Data on Side Reactions

The following table provides an estimated summary of the extent of common side reactions under different coupling conditions. The exact percentages can vary based on specific reaction parameters such as concentration and solvent.

Coupling Conditions Desired Product Yield (Estimated) Diketopiperazine (DKP) Formation (Estimated) Racemization (Estimated)
DCC, DCM, Room Temperature, 12h40-60%30-50%1-3%
DCC/HOBt, DCM, 0°C to RT, 8h70-85%10-25%<1%
EDC/HOAt, DMF, 0°C to RT, 6h80-90%5-15%<0.5%
PyBOP, DIPEA, DMF, 0°C to RT, 2h>90%<5%<0.5%

Experimental Protocols

Example Protocol for the Coupling of this compound with H-Leu-OMe using DCC/HOBt

This protocol is a representative example for the solution-phase coupling of this compound.

Materials:

  • This compound

  • H-Leu-OMe·HCl (Leucine methyl ester hydrochloride)

  • Dicyclohexylcarbodiimide (DCC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N-Methylmorpholine (NMM)

  • Dichloromethane (DCM), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 1N aqueous hydrochloric acid (HCl) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of this compound (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM at 0°C (ice bath), add a solution of DCC (1.1 eq) in DCM.

  • Stir the mixture at 0°C for 30 minutes.

  • In a separate flask, dissolve H-Leu-OMe·HCl (1.0 eq) in DCM and add NMM (1.1 eq) at 0°C. Stir for 10 minutes.

  • Add the solution from step 3 to the mixture from step 2 at 0°C.

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Monitor the reaction by TLC until the this compound is consumed.

  • Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU) and wash the solid with a small amount of DCM.

  • Combine the filtrates and wash successively with 1N HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired Z-D-Phe-Pro-Leu-OMe.

Visualizations

Reaction Pathway and Major Side Reaction

PeptideCoupling cluster_main Desired Coupling Pathway cluster_side Side Reaction Z_D_Phe_Pro_OH This compound Activated_Ester Activated Ester Intermediate Z_D_Phe_Pro_OH->Activated_Ester Activation H_Leu_OMe H-Leu-OMe Desired_Product Z-D-Phe-Pro-Leu-OMe (Desired Product) H_Leu_OMe->Desired_Product Coupling_Reagents DCC / HOBt Coupling_Reagents->Activated_Ester Activated_Ester->Desired_Product Coupling DKP cyclo(D-Phe-Pro) (Diketopiperazine) Activated_Ester->DKP Intramolecular Cyclization

Caption: Main reaction pathway and diketopiperazine side reaction.

References

Preventing racemization during Z-D-Phe-Pro-OH synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Z-D-Phe-Pro-OH, with a specific focus on preventing racemization.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a critical issue in the synthesis of this compound?

A1: Racemization is the process by which a chiral molecule is converted into a mixture of equal amounts of both enantiomers (in this case, D- and L-forms). In the context of this compound synthesis, the starting material Z-D-Phe-OH is enantiomerically pure. However, during the coupling reaction to form the peptide bond with proline, the chiral center of the D-phenylalanine residue can undergo epimerization, leading to the formation of the undesired Z-L-Phe-Pro-OH diastereomer. This is problematic because the biological activity and pharmacological properties of peptides are highly dependent on their specific stereochemistry. The presence of the L-isomer impurity can reduce the efficacy of the target compound and introduce unpredictable biological effects.

Q2: What is the primary mechanism of racemization during the coupling of Z-D-Phe-OH to proline?

A2: The most common mechanism for racemization of N-protected amino acids during peptide bond formation is through the formation of a 5(4H)-oxazolone (also known as an azlactone) intermediate. The activation of the carboxyl group of Z-D-Phe-OH makes the alpha-proton more acidic and susceptible to abstraction by a base. This leads to the formation of the planar, achiral oxazolone ring. Subsequent nucleophilic attack by the proline nitrogen can occur from either face of the ring, resulting in a mixture of D- and L-configured phenylalanine in the final dipeptide.

Q3: Which factors in the reaction conditions can influence the extent of racemization?

A3: Several factors can significantly impact the degree of racemization:

  • Coupling Reagent: The choice of coupling reagent is crucial. Some reagents are known to promote oxazolone formation more than others.

  • Base: The type and amount of base used can increase the rate of alpha-proton abstraction. Strong, sterically hindered bases are often preferred to minimize racemization.

  • Solvent: The polarity of the solvent can influence the stability of the intermediates and the reaction rates.

  • Temperature: Higher reaction temperatures generally increase the rate of racemization.

  • Activation Time: Prolonged pre-activation of the carboxylic acid before the addition of the amine component can lead to increased oxazolone formation and subsequent racemization.

Troubleshooting Guide

Problem Potential Cause Recommended Solution(s)
High levels of Z-L-Phe-Pro-OH diastereomer detected in the final product. 1. Inappropriate coupling reagent: The coupling reagent used may be prone to causing racemization.1a. Switch to a less racemization-prone coupling reagent. Carbodiimides like DCC or DIC should be used with racemization suppressants. Phosphonium (e.g., PyBOP) and uronium/aminium (e.g., HATU, HBTU) salts are generally effective, but their performance can be sequence-dependent.[1] 1b. Consider using 3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT), which has been shown to be effective in reducing racemization.[2]
2. Racemization suppressant not used or ineffective: Coupling with carbodiimides without an additive can lead to significant racemization.2a. Always use an additive such as 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) when using carbodiimide coupling reagents like DCC or DIC.[3] HOAt is often more effective than HOBt in suppressing racemization. 2b. OxymaPure® (ethyl cyanoglyoxylate-2-oxime) is another effective and non-explosive alternative to HOBt and HOAt.[3]
3. Inappropriate base: The base used may be too strong or not sterically hindered, leading to excessive proton abstraction.3a. Use a sterically hindered, weaker base such as N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM).[1] 3b. In some cases, using a base like pyridine has been shown to reduce racemization with certain coupling reagents.[4]
4. High reaction temperature: Elevated temperatures accelerate the rate of racemization.4a. Perform the coupling reaction at a lower temperature, typically 0 °C or even -15 °C.
5. Prolonged pre-activation time: Allowing the activated Z-D-Phe-OH to stand for too long before adding proline increases the chance of oxazolone formation.5a. Minimize the pre-activation time. Ideally, the activated species should be generated in situ or used immediately after formation.
Low yield of this compound. 1. Incomplete coupling reaction: The coupling reaction may not have gone to completion.1a. Ensure all reagents are of high purity and anhydrous. 1b. Monitor the reaction progress using a suitable analytical technique like TLC or HPLC. 1c. If the reaction is sluggish, consider switching to a more powerful coupling reagent like HATU or COMU.[1]
2. Side reactions: Other reactions may be consuming the starting materials or product.2a. Review the reaction conditions to minimize potential side reactions. For example, ensure appropriate protecting groups are used if necessary.
Difficulty in purifying the final product. 1. Presence of hard-to-separate impurities: The undesired diastereomer and byproducts from the coupling reagent can be difficult to remove.1a. Optimize the reaction conditions to minimize the formation of the Z-L-Phe-Pro-OH diastereomer. 1b. Use a high-resolution purification technique such as preparative HPLC. 1c. If using DCC, the dicyclohexylurea (DCU) byproduct is insoluble in many organic solvents and can often be removed by filtration. If solubility is an issue, consider using DIC, as its urea byproduct is more soluble.[3]

Data Presentation

Table 1: Comparison of Coupling Reagents and Additives in Minimizing Racemization

Coupling Reagent/MethodAdditiveTypical BaseKey Characteristics & Potential for Racemization
Dicyclohexylcarbodiimide (DCC)HOBt or HOAtNMM or DIPEAWidely used and cost-effective. Requires an additive to suppress racemization.[1] The dicyclohexylurea (DCU) byproduct has low solubility.
Diisopropylcarbodiimide (DIC)HOBt or HOAtNMM or DIPEASimilar to DCC but the diisopropylurea byproduct is more soluble, making it suitable for solid-phase synthesis.[3] Requires an additive to minimize racemization.
Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP)None requiredNMM or DIPEAGenerally provides high coupling efficiency with low racemization.
(1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)None requiredNMM or DIPEAHighly efficient coupling reagent, particularly for sterically hindered amino acids. Generally low racemization.[1]
3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT)None requiredDIPEAReported to be very effective in suppressing racemization, even in challenging couplings.[2]
Isobutyl chloroformate (Mixed Anhydride Method)NoneN-Methylmorpholine (NMM)A classic method that can provide good results if reaction temperature is kept low (e.g., -15 °C).

Experimental Protocols

Protocol 1: Synthesis of this compound using DIC/HOBt

This protocol provides a general method for the synthesis of this compound using Diisopropylcarbodiimide (DIC) as the coupling agent and 1-hydroxybenzotriazole (HOBt) as a racemization suppressant.

Materials:

  • Z-D-Phe-OH

  • L-Proline methyl ester hydrochloride (or L-Proline)

  • Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • 1N Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • For saponification (if starting with proline methyl ester): Lithium hydroxide (LiOH), Methanol (MeOH), Water

Procedure:

  • Preparation of the Reaction Mixture:

    • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Z-D-Phe-OH (1 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM or DMF.

    • Cool the solution to 0 °C in an ice bath.

    • Add L-Proline methyl ester hydrochloride (1.1 equivalents) and DIPEA (1.1 equivalents) to the solution. If using L-proline, dissolve it with DIPEA (2.2 equivalents) in DMF and add it to the reaction mixture.

  • Coupling Reaction:

    • Slowly add DIC (1.1 equivalents) to the stirred solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Filter the reaction mixture to remove any precipitated diisopropylurea.

    • Dilute the filtrate with EtOAc.

    • Wash the organic layer successively with 1N HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude Z-D-Phe-Pro-OMe.

  • Saponification (if Z-D-Phe-Pro-OMe was synthesized):

    • Dissolve the crude product in a mixture of MeOH and water.

    • Cool the solution to 0 °C and add LiOH (1.5 equivalents).

    • Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC.

    • Once the reaction is complete, remove the MeOH under reduced pressure.

    • Acidify the aqueous residue to pH 2-3 with 1N HCl.

    • Extract the product with EtOAc (3x).

    • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield the crude this compound.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the pure this compound.

Protocol 2: Analysis of Diastereomeric Purity by Chiral HPLC

This protocol outlines a general method for determining the percentage of the undesired Z-L-Phe-Pro-OH diastereomer in the synthesized this compound.

Materials and Equipment:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Chiral stationary phase (CSP) column (e.g., Amylose or Cellulose-based columns like Chiralpak® or Chiralcel®). The selection of the specific chiral column may require screening.

  • HPLC-grade solvents (e.g., Hexane, Isopropanol, Ethanol, Acetonitrile, Methanol).

  • Acidic or basic modifiers (e.g., Trifluoroacetic acid (TFA), Diethylamine (DEA)).

  • Synthesized this compound sample.

  • (Optional) A standard of the Z-L-Phe-Pro-OH diastereomer for peak identification.

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the synthesized this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

    • Filter the sample solution through a 0.22 µm or 0.45 µm syringe filter before injection.

  • HPLC Method Development (General Approach):

    • Column Selection: Start with a common chiral column, for example, a polysaccharide-based CSP.

    • Mobile Phase Selection: A typical starting mobile phase for normal-phase chiral chromatography is a mixture of hexane and an alcohol (e.g., isopropanol or ethanol). For reversed-phase, a mixture of water/buffer and acetonitrile/methanol can be used.

    • Initial Screening: Perform an initial injection using an isocratic mobile phase (e.g., 90:10 Hexane:Isopropanol).

    • Optimization: Adjust the ratio of the mobile phase components to achieve baseline separation of the two diastereomers (this compound and Z-L-Phe-Pro-OH). The addition of a small amount of an acidic or basic modifier (e.g., 0.1% TFA or 0.1% DEA) may improve peak shape and resolution.

    • Detection: Monitor the elution profile at a suitable UV wavelength where the compound absorbs (e.g., 254 nm).

  • Quantification:

    • Once a satisfactory separation is achieved, inject the sample solution.

    • Integrate the peak areas of both the this compound and Z-L-Phe-Pro-OH peaks.

    • Calculate the percentage of the undesired Z-L-Phe-Pro-OH diastereomer using the following formula: % Z-L-Phe-Pro-OH = (Area of Z-L-Phe-Pro-OH peak / (Area of this compound peak + Area of Z-L-Phe-Pro-OH peak)) * 100

Visualizations

Synthesis_Pathway Z_D_Phe Z-D-Phe-OH Activated_Ester Activated Z-D-Phe* (e.g., O-acylisourea, HOBt-ester) Z_D_Phe->Activated_Ester Coupling Reagent + Base Proline L-Proline Oxazolone 5(4H)-Oxazolone (Achiral Intermediate) Activated_Ester->Oxazolone - H⁺ (Base) Z_D_Phe_Pro This compound (Desired Product) Activated_Ester->Z_D_Phe_Pro + L-Proline (Direct Coupling) Oxazolone->Z_D_Phe_Pro + L-Proline Z_L_Phe_Pro Z-L-Phe-Pro-OH (Racemized Product) Oxazolone->Z_L_Phe_Pro + L-Proline

Caption: Reaction pathway for this compound synthesis showing the competing racemization pathway via an oxazolone intermediate.

Caption: A troubleshooting workflow for addressing high levels of racemization during this compound synthesis.

Coupling_Reagent_Logic Reagents Coupling Reagent Classes Carbodiimides (DCC, DIC) Phosphonium Salts (PyBOP, PyAOP) Uronium/Aminium Salts (HATU, HBTU) Carbodiimides_prop Properties + Cost-effective - High racemization potential without additives + DCU/DIU byproduct Reagents:s->Carbodiimides_prop:n e.g., DCC, DIC Phosphonium_prop Properties + Low racemization + High efficiency - Higher cost Reagents:s->Phosphonium_prop:n e.g., PyBOP Uronium_prop Properties + Very high efficiency + Good for hindered couplings - Potential for side reactions Reagents:s->Uronium_prop:n e.g., HATU Recommendation Recommendation for this compound Carbodiimides_prop:s->Recommendation:n Phosphonium_prop:s->Recommendation:n Uronium_prop:s->Recommendation:n Carbodiimide_rec Use with HOBt or HOAt at low temp. Recommendation:s->Carbodiimide_rec:n If using Carbodiimides Onium_rec Good first choice for difficult couplings. Recommendation:s->Onium_rec:n If using Onium Salts

Caption: Logical relationship and key properties of different classes of coupling reagents for peptide synthesis.

References

Z-D-Phe-Pro-OH stability issues and proper storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Z-D-Phe-Pro-OH. This resource is designed to assist researchers, scientists, and drug development professionals in addressing stability issues and ensuring the proper storage and handling of this dipeptide. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to support your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic properties?

This compound is a synthetic dipeptide composed of D-phenylalanine and proline with a benzyloxycarbonyl (Z) protecting group at the N-terminus of the D-phenylalanine residue.

Table 1: Physicochemical Properties of this compound

PropertyValue
Chemical Formula C22H24N2O5
Molecular Weight 396.44 g/mol
Appearance White to off-white powder
Melting Point 132-133 °C
CAS Number 17460-56-9

Q2: What are the recommended storage conditions for this compound?

For long-term storage, this compound powder should be stored at -15°C.[1] Once in solution, it is recommended to follow storage guidelines for similar Z-protected peptides, which suggest storing stock solutions at -20°C for short-term use (up to one month) and at -80°C for long-term storage (up to six months). To minimize degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.

Q3: What are the primary stability concerns for this compound?

The main stability concerns for this compound in experimental settings are related to the integrity of the peptide bond and the stability of the benzyloxycarbonyl (Z) protecting group.

  • Peptide Bond Hydrolysis: Like all peptides, the amide bond between the D-phenylalanine and proline residues can be susceptible to hydrolysis, especially under strongly acidic or basic conditions. However, the presence of the proline residue can confer some resistance to certain types of enzymatic degradation.[2][3]

  • Z-Protecting Group Stability: The benzyloxycarbonyl group is generally stable under many conditions but can be cleaved by catalytic hydrogenolysis.[4][5] Researchers should be aware of this if their experimental setup involves catalysts such as palladium on carbon (Pd/C) and a hydrogen source.

Q4: In which solvents can I dissolve this compound?

The solubility of this compound should be experimentally determined. For similar protected dipeptides, common solvents for creating stock solutions include dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). For aqueous buffers, it is often necessary to first dissolve the peptide in a minimal amount of organic solvent before diluting with the aqueous solution to the desired final concentration.

Troubleshooting Guide

Issue 1: Inconsistent or unexpected experimental results.

Possible Cause Troubleshooting Step
Degradation of this compound - Confirm the age and storage conditions of your stock solution. Prepare fresh solutions if in doubt.- Analyze the purity of your this compound solution using HPLC (see Experimental Protocol 1).- Avoid harsh pH conditions in your experimental buffers.
Incorrect Concentration - Re-verify the calculations for your stock and working solution concentrations.- Use a calibrated balance for weighing the solid compound.
Precipitation of the Compound - Observe your solutions for any signs of precipitation, especially after dilution in aqueous buffers.- If precipitation occurs, consider adjusting the solvent composition or lowering the final concentration of this compound.

Issue 2: Difficulty dissolving this compound.

Possible Cause Troubleshooting Step
Low Solubility in the Chosen Solvent - Try a different organic solvent for the initial stock solution (e.g., DMSO, DMF).- Gentle warming (to around 37°C) and sonication can aid in dissolution.- For aqueous solutions, ensure the pH is not at the isoelectric point of the dipeptide, where solubility is minimal.

Experimental Protocols

Protocol 1: Assessment of this compound Stability by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for monitoring the stability of this compound in a given solution over time.

Methodology:

  • Preparation of this compound Solution:

    • Prepare a stock solution of this compound (e.g., 10 mM) in an appropriate organic solvent (e.g., DMSO).

    • Dilute the stock solution to the desired final concentration (e.g., 100 µM) in the experimental buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Incubation:

    • Incubate the solution under the desired experimental conditions (e.g., 37°C).

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of the sample.

  • Sample Quenching:

    • Immediately stop any potential degradation by adding a quenching solution, such as an equal volume of acetonitrile (ACN) containing 0.1% trifluoroacetic acid (TFA).

    • Centrifuge the samples to precipitate any proteins or other macromolecules.

  • HPLC Analysis:

    • Analyze the supernatant by reverse-phase HPLC (RP-HPLC).

    • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over a suitable time (e.g., 20 minutes).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV absorbance at a suitable wavelength (e.g., 214 nm or 254 nm).

  • Data Analysis:

    • Quantify the peak area of the intact this compound at each time point.

    • Calculate the percentage of the compound remaining relative to the t=0 time point.

Table 2: Illustrative HPLC Stability Data for this compound in PBS at 37°C

Time (hours)% this compound Remaining
0100
298.5
497.2
895.1
2488.7
Protocol 2: Forced Degradation Study

Forced degradation studies are essential to understand the potential degradation pathways of a compound under stress conditions.

Methodology:

  • Prepare Solutions: Prepare solutions of this compound in various stress conditions:

    • Acidic: 0.1 M HCl

    • Basic: 0.1 M NaOH

    • Oxidative: 3% H2O2

    • Thermal: Incubate a solution in a stable buffer at an elevated temperature (e.g., 60°C).

    • Photolytic: Expose a solution to a controlled light source (e.g., UV lamp).

  • Incubation and Sampling: Incubate the solutions for a defined period (e.g., 24 hours), taking samples at intermediate time points.

  • Neutralization/Quenching: Before HPLC analysis, neutralize the acidic and basic samples.

  • HPLC Analysis: Analyze the samples using the HPLC method described in Protocol 1 to identify and quantify any degradation products.

Visualizations

Stability_Assessment_Workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation Prep Prepare this compound Solution Incubate Incubate under Experimental Conditions Prep->Incubate Start Experiment Quench Quench Reaction Incubate->Quench Time Points HPLC HPLC Analysis Quench->HPLC Analyze Analyze Data & Determine Stability HPLC->Analyze

Caption: Workflow for assessing the stability of this compound.

Forced_Degradation_Logic cluster_conditions Stress Conditions Start This compound Stock Solution Acid Acidic (e.g., 0.1M HCl) Start->Acid Base Basic (e.g., 0.1M NaOH) Start->Base Oxidative Oxidative (e.g., 3% H2O2) Start->Oxidative Thermal Thermal (e.g., 60°C) Start->Thermal Analysis HPLC Analysis of Degradants Acid->Analysis Base->Analysis Oxidative->Analysis Thermal->Analysis Report Identify Degradation Pathways Analysis->Report

Caption: Logical flow of a forced degradation study.

References

Technical Support Center: Purifying Z-D-Phe-Pro-OH

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of the protected dipeptide, Z-D-Phe-Pro-OH.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying this compound?

A1: The primary challenges in purifying this compound stem from its moderate hydrophobicity, conferred by the benzyloxycarbonyl (Z) protecting group and the phenylalanine residue. This can lead to issues with solubility, potential aggregation, and the presence of closely related impurities from the synthesis process. Common impurities may include unreacted starting materials (Z-D-Phe-OH and Proline derivatives), coupling reagents, and byproducts such as diastereomers or epimerization products.

Q2: What are the recommended purification techniques for this compound?

A2: A multi-step purification strategy is often most effective. This typically involves an initial purification by flash chromatography to remove bulk impurities, followed by a final polishing step using preparative reversed-phase high-performance liquid chromatography (RP-HPLC) to achieve high purity.[1][2] Crystallization can also be a viable method for obtaining highly pure product if a suitable solvent system is identified.

Q3: How can I assess the purity of my this compound sample?

A3: The purity of this compound should be assessed using a combination of analytical techniques. Analytical RP-HPLC is the most common method for determining purity and identifying impurities.[3] Further characterization by mass spectrometry (MS) is essential to confirm the molecular weight of the desired product and to identify any unknown peaks in the HPLC chromatogram. Nuclear Magnetic Resonance (NMR) spectroscopy can be used to confirm the chemical structure and assess for the presence of any residual solvents or impurities.

Q4: What are the typical storage conditions for purified this compound?

A4: Purified this compound should be stored as a solid in a tightly sealed container at low temperatures, typically -20°C, to prevent degradation. It is also advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation and hydrolysis.

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of this compound.

Problem 1: Low recovery of this compound after purification.

Possible Cause Troubleshooting Step
Incomplete elution from the chromatography column Optimize the elution gradient in RP-HPLC by increasing the final concentration of the organic solvent (e.g., acetonitrile) or using a stronger organic modifier like isopropanol. For flash chromatography, consider using a more polar solvent system.
Precipitation of the product on the column Reduce the sample load on the column. Ensure the sample is fully dissolved in the mobile phase before injection. For RP-HPLC, adding a small percentage of an organic solvent like acetonitrile to the sample can improve solubility.
Product degradation during purification Ensure the mobile phases are fresh and of high quality. If using trifluoroacetic acid (TFA), use a low concentration (e.g., 0.1%) as higher concentrations can sometimes lead to degradation of acid-labile protecting groups over extended periods.

Problem 2: Poor peak shape (e.g., tailing, fronting, or broad peaks) in RP-HPLC.

Possible Cause Troubleshooting Step
Column overload Reduce the amount of sample injected onto the column.
Secondary interactions with the stationary phase Ensure the mobile phase contains an ion-pairing agent like 0.1% TFA to minimize interactions with residual silanols on the silica-based stationary phase.[3]
Inappropriate mobile phase composition Adjust the pH of the mobile phase. Ensure the sample is dissolved in a solvent that is of similar or weaker elution strength than the initial mobile phase.
Column degradation Flush the column with a strong solvent wash or replace the column if performance does not improve.

Problem 3: Co-elution of impurities with the main product peak.

Possible Cause Troubleshooting Step
Insufficient resolution Optimize the HPLC gradient. A shallower gradient around the elution time of the product can improve separation of closely eluting impurities.[3]
Presence of diastereomers Diastereomers can be very difficult to separate. Consider using a different stationary phase (e.g., a phenyl-hexyl or a different C18 phase) or adjusting the mobile phase composition and temperature. Chiral chromatography may be necessary in some cases.
Impurity has very similar properties to the product If chromatographic methods are insufficient, consider recrystallization as an orthogonal purification technique.

Data Presentation

The following table provides representative data for the purification of this compound, illustrating the expected increase in purity and decrease in yield at each stage.

Purification Stage Yield (%) Purity (%) by RP-HPLC Major Impurities Detected
Crude Product 10075Unreacted Z-D-Phe-OH, proline derivative, coupling reagents, diastereomers
After Flash Chromatography 8592Residual starting materials, minor diastereomers
After Preparative RP-HPLC 65>98Trace impurities

Note: These are representative values and actual results may vary depending on the specific reaction and purification conditions.

Experimental Protocols

Protocol 1: Purification of this compound by Flash Chromatography
  • Column Selection: Select a silica gel column appropriate for the scale of the crude product.

  • Sample Preparation: Dissolve the crude this compound in a minimal amount of the initial mobile phase solvent or a slightly stronger solvent. Adsorb the sample onto a small amount of silica gel for dry loading if solubility is an issue.

  • Mobile Phase Selection: A common mobile phase system is a gradient of ethyl acetate in hexanes or dichloromethane/methanol. Start with a low polarity mobile phase and gradually increase the polarity.

  • Elution: Load the sample onto the pre-equilibrated column. Begin the elution with the starting mobile phase composition and run a linear gradient to the final, more polar composition.

  • Fraction Collection: Collect fractions based on the UV absorbance at 254 nm.

  • Analysis: Analyze the collected fractions by thin-layer chromatography (TLC) or analytical RP-HPLC to identify the fractions containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Purification of this compound by Preparative RP-HPLC
  • Column Selection: Use a C18 reversed-phase preparative column with a suitable particle size (typically 5-10 µm).

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Degas both mobile phases before use.

  • Sample Preparation: Dissolve the partially purified this compound from flash chromatography in a minimal amount of Mobile Phase A, with a small amount of Mobile Phase B if necessary to ensure complete dissolution. Filter the sample through a 0.45 µm filter before injection.

  • Method Development: If an analytical method is not already established, develop a gradient method on an analytical C18 column to determine the retention time of the product. A typical gradient might be 10-90% B over 20 minutes.

  • Preparative Run:

    • Equilibrate the preparative column with the initial mobile phase composition.

    • Inject the sample.

    • Run the gradient method, adjusting the flow rate according to the column dimensions.

  • Fraction Collection: Collect fractions corresponding to the main product peak based on UV detection (e.g., at 214 nm and 254 nm).

  • Purity Analysis: Analyze the collected fractions by analytical RP-HPLC to confirm their purity.

  • Solvent Removal: Combine the pure fractions and remove the acetonitrile by rotary evaporation. Lyophilize the remaining aqueous solution to obtain the final product as a white solid.

Visualizations

TroubleshootingWorkflow start Start: Impure this compound check_purity Assess Purity by Analytical RP-HPLC & MS start->check_purity is_pure Purity > 98%? check_purity->is_pure end Purified Product is_pure->end Yes low_purity Low Purity (<90%) is_pure->low_purity No moderate_purity Moderate Purity (90-98%) is_pure->moderate_purity No flash_chrom Flash Chromatography flash_chrom->check_purity prep_hplc Preparative RP-HPLC prep_hplc->check_purity crystallization Crystallization crystallization->check_purity low_purity->flash_chrom moderate_purity->prep_hplc moderate_purity->crystallization

Caption: Troubleshooting workflow for the purification of this compound.

PurificationWorkflow crude Crude this compound (from synthesis) flash Flash Chromatography (Silica Gel) crude->flash in_process_qc1 Purity Check 1 (TLC / Analytical HPLC) flash->in_process_qc1 hplc Preparative RP-HPLC (C18 Column) in_process_qc1->hplc Purity < 98% in_process_qc2 Purity Check 2 (Analytical HPLC) hplc->in_process_qc2 lyophilization Lyophilization in_process_qc2->lyophilization Purity > 98% final_product Pure this compound (>98% Purity) lyophilization->final_product

Caption: A typical multi-step purification workflow for this compound.

References

Interpreting unexpected results in Z-D-Phe-Pro-OH assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Z-D-Phe-Pro-OH assays. This resource provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with this dipeptidyl peptidase-IV (DPP-IV) inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a synthetic dipeptide analogue. In biochemical assays, it primarily acts as an inhibitor of dipeptidyl peptidase-IV (DPP-IV), also known as CD26. DPP-IV is a serine exopeptidase that cleaves X-proline or X-alanine dipeptides from the N-terminus of polypeptides. By inhibiting DPP-IV, this compound prevents the degradation of incretin hormones like glucagon-like peptide-1 (GLP-1). This leads to increased insulin secretion and reduced glucagon levels in a glucose-dependent manner, which is a key mechanism for regulating blood sugar.

Q2: What are the common types of assays used to assess this compound activity?

The most common methods are enzyme inhibition assays that measure the activity of DPP-IV in the presence of this compound. These are typically fluorescence-based or colorimetric assays. A widely used fluorogenic substrate is Gly-Pro-aminomethylcoumarin (Gly-Pro-AMC).[1][2][3] DPP-IV cleaves this substrate, releasing the fluorescent AMC molecule, which can be detected at an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.[1][2][3]

Q3: What are some expected outcomes of a successful this compound inhibition assay?

In a successful experiment, you should observe a dose-dependent decrease in the fluorescent or colorimetric signal as the concentration of this compound increases. This indicates that the inhibitor is effectively reducing the enzymatic activity of DPP-IV. When analyzing the data, you should be able to calculate an IC50 value, which is the concentration of this compound required to inhibit 50% of the DPP-IV activity.

Troubleshooting Guide for Unexpected Results

This guide addresses specific issues you may encounter during your this compound assays in a question-and-answer format.

High Background Signal or Noisy Data

Q4: My negative control wells (no inhibitor) show very high fluorescence, or my data is generally noisy. What could be the cause?

High background or noisy data can stem from several sources:

  • Substrate Instability: The Gly-Pro-AMC substrate can be susceptible to spontaneous hydrolysis, leading to the release of AMC and high background fluorescence. Ensure the substrate is stored correctly, protected from light, and that the stock solution is fresh.

  • Contaminated Reagents: Contamination of buffers, enzyme, or substrate with fluorescent compounds or proteases can lead to high background. Use high-purity reagents and dedicated sterile pipette tips.

  • Autofluorescence of Assay Components: Test compounds, like some polyphenols, can exhibit intrinsic fluorescence at the excitation and emission wavelengths of AMC, leading to artificially high readings.[4] It is crucial to run a control with the test compound alone (without the enzyme) to measure its intrinsic fluorescence and subtract this value from the assay readings.

  • Excess DNA in Sample: If using cell lysates or tissue homogenates, high concentrations of DNA can interfere with fluorescence readings. Diluting the sample is recommended to mitigate this.

Inconsistent or Non-Reproducible Results

Q5: I am seeing significant variability between replicate wells and between experiments. What are the likely causes?

Inconsistent results are often due to procedural or environmental factors:

  • Pipetting Errors: Inaccurate or inconsistent pipetting, especially of small volumes of enzyme or inhibitor, can lead to significant variability. Ensure your pipettes are calibrated and use reverse pipetting for viscous solutions.

  • Inadequate Mixing: Failure to properly mix the reagents in the wells can result in uneven reaction rates. Gently mix the plate after adding each reagent.

  • Temperature Fluctuations: DPP-IV activity is temperature-dependent. Ensure that the assay plate is incubated at a stable and consistent temperature (typically 37°C) and that all reagents are equilibrated to room temperature before starting the assay.

  • Edge Effects: Wells on the outer edges of a microplate can be more susceptible to evaporation and temperature variations. To minimize this, avoid using the outermost wells or fill them with buffer to create a humidity barrier.

  • Batch-to-Batch Variability: Reagents, especially the enzyme and substrate, can have lot-to-lot differences in activity or purity. It is advisable to test new batches against a known standard.

Lower Than Expected or No Inhibition

Q6: I am not observing any significant inhibition of DPP-IV activity, even at high concentrations of this compound. What should I check?

Several factors could lead to a lack of inhibitory effect:

  • Incorrect Inhibitor Concentration: Double-check your calculations for the dilution series of this compound. Serial dilution errors can lead to much lower concentrations than intended.

  • Inhibitor Solubility and Stability: this compound may have limited solubility in aqueous assay buffers. It is often dissolved in a solvent like DMSO first and then diluted. Ensure the final solvent concentration is low (typically <1%) and consistent across all wells, including controls, as high concentrations of organic solvents can inhibit enzyme activity. Also, verify the stability of your inhibitor under your experimental conditions.

  • Enzyme Concentration Too High: If the concentration of DPP-IV is too high, it may require a much higher concentration of the inhibitor to see a significant effect. Consider reducing the enzyme concentration.

  • Incorrect Assay Conditions: The pH of the assay buffer is critical for enzyme activity. DPP-IV generally has optimal activity at a pH between 7.5 and 8.0. Verify the pH of your buffer.

Data Presentation

Below is a table summarizing the IC50 values for various known DPP-IV inhibitors, which can be used as a reference for your experimental results.

InhibitorIC50 Value (µM)Notes
Diprotin A24.7A well-known peptide inhibitor.[5]
IPI3.22 - 9.28A potent food-derived peptide inhibitor.[6][7]
VPL16.8Food-derived peptide inhibitor.[7]
LLLP213.99Peptide inhibitor from goat's milk.[6]
YPF368.54Peptide inhibitor from goat's milk.[6]
ILDKVGINY263Peptide inhibitor from bovine α-lactalbumin.[8]
Chlorogenic Acid0.3 mg/mLA non-peptide inhibitor.[9]

Experimental Protocols

Fluorometric DPP-IV Inhibition Assay using Gly-Pro-AMC

This protocol is adapted from standard procedures for screening DPP-IV inhibitors.[1][2][3]

1. Reagent Preparation:

  • Assay Buffer: 20 mM Tris-HCl, pH 8.0, containing 100 mM NaCl and 1 mM EDTA. Equilibrate to room temperature before use.
  • DPP-IV Enzyme Solution: Dilute human recombinant DPP-IV in assay buffer to the desired concentration. Keep on ice.
  • Substrate Solution: Dilute Gly-Pro-AMC stock solution in assay buffer to a final concentration of 100 µM. Protect from light.
  • Inhibitor Stock Solution: Prepare a stock solution of this compound in DMSO.
  • Inhibitor Dilutions: Prepare a serial dilution of the this compound stock solution in assay buffer. Ensure the final DMSO concentration is consistent across all dilutions and does not exceed 1%.

2. Assay Procedure (96-well plate format):

  • 100% Initial Activity (Control) Wells: Add 30 µL of Assay Buffer, 10 µL of diluted DPP-IV, and 10 µL of the solvent used for the inhibitor (e.g., 1% DMSO in assay buffer).
  • Background Wells: Add 40 µL of Assay Buffer and 10 µL of the inhibitor solvent.
  • Inhibitor Wells: Add 30 µL of Assay Buffer, 10 µL of diluted DPP-IV, and 10 µL of each this compound dilution.
  • Initiate Reaction: Add 50 µL of the Substrate Solution to all wells.
  • Incubation: Incubate the plate for 30 minutes at 37°C, protected from light.
  • Measurement: Read the fluorescence at an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.

3. Data Analysis:

  • Subtract the average fluorescence of the background wells from all other readings.
  • Calculate the percent inhibition for each inhibitor concentration using the following formula: % Inhibition = [ (Fluorescence of Control - Fluorescence of Inhibitor) / Fluorescence of Control ] * 100
  • Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Visualizations

DPP-IV Signaling Pathway in Glucose Homeostasis

DPP_IV_Pathway Ingestion Food Intake Gut Gut L-cells Ingestion->Gut GLP1 Active GLP-1 Gut->GLP1 releases Pancreas Pancreatic β-cells GLP1->Pancreas stimulates DPP4 DPP-IV Enzyme GLP1->DPP4 degraded by Insulin Insulin Secretion Pancreas->Insulin GlucoseUptake Glucose Uptake by Tissues Insulin->GlucoseUptake BloodGlucose Lowered Blood Glucose GlucoseUptake->BloodGlucose InactiveGLP1 Inactive GLP-1 DPP4->InactiveGLP1 Inhibitor This compound Inhibitor->DPP4 inhibits

Caption: DPP-IV's role in inactivating GLP-1 and the inhibitory action of this compound.

Experimental Workflow for DPP-IV Inhibition Assay

Assay_Workflow Prep 1. Reagent Preparation (Buffer, Enzyme, Substrate, Inhibitor) Plate 2. Plate Setup (Control, Background, Inhibitor Wells) Prep->Plate Reaction 3. Initiate Reaction (Add Substrate) Plate->Reaction Incubate 4. Incubation (37°C, 30 min) Reaction->Incubate Read 5. Read Fluorescence (Ex: 360nm, Em: 460nm) Incubate->Read Analyze 6. Data Analysis (Calculate % Inhibition, IC50) Read->Analyze Result Results Analyze->Result

Caption: Step-by-step workflow for a fluorometric DPP-IV inhibition assay.

Troubleshooting Logic for High Background Fluorescence

High_Background_Troubleshooting Problem High Background Fluorescence CheckSubstrate Is the substrate solution fresh and protected from light? Problem->CheckSubstrate CheckReagents Are reagents free of fluorescent contaminants? CheckSubstrate->CheckReagents Yes SolutionSubstrate Prepare fresh substrate solution. CheckSubstrate->SolutionSubstrate No CheckCompound Does the test compound exhibit autofluorescence? CheckReagents->CheckCompound Yes SolutionReagents Use high-purity water and reagents. Use fresh tips. CheckReagents->SolutionReagents No SolutionCompound Run a compound-only control and subtract its fluorescence. CheckCompound->SolutionCompound Yes Resolved Problem Resolved CheckCompound->Resolved No SolutionSubstrate->Resolved SolutionReagents->Resolved SolutionCompound->Resolved

Caption: A logical approach to troubleshooting high background fluorescence in DPP-IV assays.

References

Best practices for handling and storing Z-D-Phe-Pro-OH

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Z-D-Phe-Pro-OH. This guide provides best practices for handling and storing this dipeptide, along with troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a protected dipeptide consisting of D-phenylalanine and proline. The N-terminus of the D-phenylalanine is protected by a benzyloxycarbonyl group (Z). Its systematic name is (S)-1-((R)-2-(benzyloxycarbonylamino)-3-phenylpropanoyl)pyrrolidine-2-carboxylic acid.

Q2: What are the primary applications of this compound?

This compound is primarily used as a building block in solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis. It can also be utilized in the development of enzyme inhibitors and in affinity chromatography applications.

Q3: What are the recommended storage conditions for this compound?

For long-term storage, it is recommended to store this compound at -15°C in a tightly sealed container, protected from moisture. For stock solutions, it is advisable to aliquot and store at -20°C or -80°C to minimize freeze-thaw cycles.

Q4: What personal protective equipment (PPE) should be worn when handling this compound?

When handling this compound, it is important to wear standard laboratory PPE, including safety glasses, gloves, and a lab coat. If there is a risk of generating dust, a dust mask or respirator should be used.

Handling and Storage Guidelines

Proper handling and storage are crucial for maintaining the integrity and stability of this compound.

ParameterRecommendationRationale
Storage Temperature -15°C (Solid)To minimize degradation over time.
Storage of Solutions Aliquot and store at -20°C or -80°CTo prevent degradation from repeated freeze-thaw cycles.
Container Tightly sealed, light-resistant containerTo protect from moisture and light, which can cause degradation.
Handling Environment Well-ventilated area or fume hoodTo avoid inhalation of any fine particles.
Hygroscopicity Handle in a dry environmentTo prevent absorption of moisture, which can affect stability and reactivity.

Troubleshooting Guide

This section addresses common issues that may be encountered during experiments involving this compound.

Solubility Issues
ProblemPossible CauseSuggested Solution
Difficulty dissolving this compound Incorrect solvent choice.This compound is generally soluble in organic solvents like dimethylformamide (DMF) and dichloromethane (DCM). Test solubility in a small volume first.
Low temperature of the solvent.Gently warm the solvent to aid dissolution.
Aggregation of the dipeptide.Use sonication to break up aggregates and facilitate dissolution.
Peptide Synthesis Issues
ProblemPossible CauseSuggested Solution
Incomplete coupling reaction Insufficient activation of the carboxylic acid.Ensure the use of an appropriate coupling reagent (e.g., HBTU, HATU) and an adequate reaction time.
Steric hindrance.Double coupling or increasing the reaction temperature may be necessary.
Aggregation of the growing peptide chain.Use a resin with a lower loading capacity or incorporate a chaotropic agent.
Premature removal of the Z-group Inappropriate deprotection conditions for other protecting groups.Ensure that the deprotection strategy is orthogonal to the Z-group, which is typically removed by hydrogenolysis.

Experimental Protocols

General Protocol for Solid-Phase Peptide Synthesis (SPPS) using this compound

This protocol outlines a general procedure for incorporating this compound into a peptide sequence on a solid support.

  • Resin Swelling: Swell the resin (e.g., Wang resin) in DMF for 30-60 minutes.

  • Fmoc-Deprotection: If the resin is pre-loaded with an Fmoc-protected amino acid, deprotect the Fmoc group using 20% piperidine in DMF.

  • Activation of this compound:

    • Dissolve this compound (2-4 equivalents) in DMF.

    • Add a coupling reagent (e.g., HBTU, 2-4 equivalents) and a base (e.g., DIPEA, 4-8 equivalents).

    • Allow the activation to proceed for 5-10 minutes.

  • Coupling: Add the activated this compound solution to the deprotected resin and agitate for 1-2 hours.

  • Washing: Wash the resin thoroughly with DMF to remove excess reagents.

  • Capping (Optional): To block any unreacted amino groups, treat the resin with a capping solution (e.g., acetic anhydride and DIPEA in DMF).

  • Chain Elongation: Repeat the deprotection, activation, and coupling steps for subsequent amino acids.

  • Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., TFA-based). The Z-group can be removed by hydrogenolysis.

Visualizations

Experimental Workflow for Peptide Synthesis

G General Workflow for Solid-Phase Peptide Synthesis (SPPS) Resin 1. Resin Swelling Deprotection 2. Fmoc Deprotection Resin->Deprotection Activation 3. Activation of This compound Deprotection->Activation Coupling 4. Coupling Activation->Coupling Washing 5. Washing Coupling->Washing Capping 6. Capping (Optional) Washing->Capping Elongation 7. Chain Elongation Washing->Elongation Capping->Elongation Elongation->Deprotection Repeat for next amino acid Cleavage 8. Cleavage & Deprotection Elongation->Cleavage Final Peptide

Caption: A flowchart illustrating the key steps in solid-phase peptide synthesis.

Logical Relationship for Troubleshooting Coupling Issues

G Troubleshooting Incomplete Coupling in SPPS Problem Incomplete Coupling Detected Cause1 Insufficient Activation Problem->Cause1 Cause2 Steric Hindrance Problem->Cause2 Cause3 Peptide Aggregation Problem->Cause3 Solution1 Check Coupling Reagent & Reaction Time Cause1->Solution1 Solution2 Perform Double Coupling or Increase Temperature Cause2->Solution2 Solution3 Use Low-Load Resin or Chaotropic Agent Cause3->Solution3

Caption: A diagram showing potential causes and solutions for incomplete coupling reactions.

Validation & Comparative

A Comparative Guide to the Biological Activity of Z-D-Phe-Pro-OH and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activity of the dipeptide Z-D-Phe-Pro-OH and its analogs, with a focus on their inhibitory effects on Dipeptidyl Peptidase IV (DPP-IV) and Prolyl Oligopeptidase (POP). The information presented is supported by experimental data from peer-reviewed scientific literature.

Introduction

This compound, a synthetic dipeptide, and its analogs are of significant interest in drug discovery due to their potential to modulate the activity of key enzymes involved in physiological and pathological processes. The core structure, featuring a proline residue, makes these compounds prime candidates for interaction with prolyl-specific peptidases such as DPP-IV and POP. Inhibition of these enzymes has therapeutic implications for a range of conditions, including type 2 diabetes, neurodegenerative diseases, and inflammatory disorders. This guide aims to provide a clear and objective comparison of the biological potency of these compounds, alongside detailed experimental methodologies to aid in further research and development.

Data Presentation: Comparative Biological Activity

The following tables summarize the in vitro inhibitory activity of this compound and its analogs against Dipeptidyl Peptidase IV (DPP-IV) and Prolyl Oligopeptidase (POP). The data is presented as IC50 values, which represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.

Table 1: Dipeptidyl Peptidase IV (DPP-IV) Inhibitory Activity of this compound and Analogs

CompoundStructureIC50 (mM)Reference
Phe-ProH-Phe-Pro-OH0.36[1]
Ile-ProH-Ile-Pro-OH0.41[1]
Phe-Leu-Gln-ProH-Phe-Leu-Gln-Pro-OH0.0653[1][2][3]
Diprotin A (Ile-Pro-Ile)H-Ile-Pro-Ile-OH0.0247[2]
Val-ProH-Val-Pro-OH> 1[1]
Ala-ProH-Ala-Pro-OH> 1[1]

Note: A lower IC50 value indicates a higher inhibitory potency. The "Z" and "D" designations in this compound refer to a benzyloxycarbonyl protecting group on the N-terminus and a D-configuration of the phenylalanine residue, respectively. While specific data for this compound was not found in the public domain, the data for the core Phe-Pro dipeptide provides a valuable benchmark. The analogs listed provide insight into the structure-activity relationship, indicating that the amino acid preceding proline significantly influences DPP-IV inhibition.

Experimental Protocols

Detailed methodologies for the key enzymatic assays are provided below to facilitate the replication and validation of the presented data.

Dipeptidyl Peptidase IV (DPP-IV) Inhibition Assay

This protocol outlines a common method for determining the in vitro inhibitory activity of compounds against DPP-IV using a chromogenic substrate.

Materials:

  • Human recombinant DPP-IV enzyme

  • Tris-HCl buffer (100 mM, pH 8.0)

  • Gly-Pro-p-nitroanilide (substrate)[4][5]

  • Test compounds (this compound and its analogs)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Prepare a stock solution of the DPP-IV enzyme in Tris-HCl buffer.

  • Prepare serial dilutions of the test compounds in Tris-HCl buffer.

  • In a 96-well plate, add 25 µL of each concentration of the test compound solution.

  • Add 30 µL of the Gly-Pro-p-nitroanilide substrate solution to each well.

  • Incubate the plate at 37°C for 10 minutes.

  • Initiate the enzymatic reaction by adding 30 µL of the DPP-IV enzyme solution to each well.

  • Incubate the plate at 37°C for 60 minutes.

  • Stop the reaction by adding a suitable stop solution (e.g., 1 M sodium acetate, pH 4.0).

  • Measure the absorbance of each well at 405 nm using a microplate reader.

  • The percentage of inhibition is calculated, and the IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Prolyl Oligopeptidase (POP) Inhibition Assay

This protocol describes a typical method for assessing the in vitro inhibitory activity of compounds against POP.

Materials:

  • Purified Prolyl Oligopeptidase (POP) enzyme

  • Tris-HCl buffer (e.g., 50 mM, pH 7.4)

  • Z-Gly-Pro-p-nitroanilide (substrate)[6][7][8][9][10]

  • Test compounds

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of the POP enzyme in the appropriate buffer.

  • Prepare serial dilutions of the test compounds.

  • In a 96-well plate, pre-incubate the POP enzyme with the test compounds for a specified time (e.g., 15 minutes) at 37°C.

  • Initiate the reaction by adding the Z-Gly-Pro-p-nitroanilide substrate.

  • Monitor the release of p-nitroanilide by measuring the increase in absorbance at 410 nm over time.

  • The rate of reaction is calculated from the linear portion of the absorbance curve.

  • The percentage of inhibition is determined by comparing the reaction rates in the presence and absence of the inhibitor.

  • IC50 values are calculated from the dose-response curves.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the relevant signaling pathways and a general experimental workflow for inhibitor screening.

DPP_IV_Signaling_Pathway Ingestion Food Ingestion Intestine Intestinal L-cells Ingestion->Intestine stimulates GLP1_GIP Active GLP-1 & GIP (Incretins) Intestine->GLP1_GIP release Pancreas Pancreatic β-cells GLP1_GIP->Pancreas stimulate DPP4 DPP-IV GLP1_GIP->DPP4 degraded by Insulin Insulin Secretion Pancreas->Insulin Glucose_Uptake Glucose Uptake by Tissues Insulin->Glucose_Uptake Blood_Glucose Lowered Blood Glucose Glucose_Uptake->Blood_Glucose Inactive_Incretins Inactive Metabolites DPP4->Inactive_Incretins Inhibitor This compound & Analogs Inhibitor->DPP4 inhibit

Caption: DPP-IV's role in the incretin signaling pathway and the mechanism of its inhibitors.

POP_Signaling_Pathway Neuroinflammation Neuroinflammation POP Prolyl Oligopeptidase (POP) Neuroinflammation->POP upregulates Pro_inflammatory Pro-inflammatory Peptides POP->Pro_inflammatory cleaves & activates Neurodegeneration Neurodegeneration Pro_inflammatory->Neurodegeneration contributes to Inhibitor This compound & Analogs Inhibitor->POP inhibit

Caption: The role of Prolyl Oligopeptidase (POP) in neuroinflammation.

Experimental_Workflow Compound_Synthesis Compound Synthesis (this compound & Analogs) Primary_Screening Primary Screening (DPP-IV & POP Inhibition Assays) Compound_Synthesis->Primary_Screening Hit_Identification Hit Identification (IC50 Determination) Primary_Screening->Hit_Identification Lead_Optimization Lead Optimization (Structure-Activity Relationship) Hit_Identification->Lead_Optimization In_Vivo_Studies In Vivo Efficacy & Toxicology Studies Lead_Optimization->In_Vivo_Studies

Caption: General experimental workflow for inhibitor screening and development.

Conclusion

The dipeptide this compound and its analogs represent a promising class of compounds for the inhibition of DPP-IV and POP. The presented data indicates that modifications to the amino acid sequence can significantly impact inhibitory potency, highlighting the importance of structure-activity relationship studies. The provided experimental protocols and workflow diagrams serve as a valuable resource for researchers in the field of drug discovery and development, facilitating further investigation into the therapeutic potential of these and similar molecules. The exploration of such compounds could lead to the development of novel therapeutics for a variety of diseases.

References

The Critical Role of a Negative Control: Validating Z-D-Phe-Pro-OH in Prolyl Oligopeptidase Inhibition Assays

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in neuroscience, oncology, and metabolic disorders, the precise modulation of prolyl oligopeptidase (POP) activity is a key area of investigation. The validation of experimental tools is paramount to ensure the reliability of findings. This guide provides a comprehensive comparison of Z-D-Phe-Pro-OH as a negative control against the well-established POP inhibitor, Z-Pro-prolinal, supported by established principles of enzyme kinetics and detailed experimental protocols.

Prolyl oligopeptidase (POP) is a serine protease that plays a significant role in the maturation and degradation of peptide hormones and neuropeptides, making it a therapeutic target for a range of diseases. Potent inhibitors of POP, such as Z-Pro-prolinal, are invaluable tools for studying its physiological and pathological roles. However, to conclusively attribute an observed biological effect to POP inhibition, a structurally similar but inactive compound is required as a negative control. This guide establishes this compound as a robust negative control for in vitro and in vivo studies of POP.

Comparative Analysis of POP Ligands

The efficacy of a compound as an inhibitor is quantified by its half-maximal inhibitory concentration (IC50). A lower IC50 value indicates a more potent inhibitor. In the context of POP, Z-Pro-prolinal is a highly potent inhibitor with IC50 values in the nanomolar range. Conversely, this compound is expected to be inactive, and therefore its IC50 would be orders of magnitude higher, effectively demonstrating no significant inhibition at typical experimental concentrations.

CompoundStructureRole in POP AssaysExpected IC50 for POPRationale for Activity/Inactivity
Z-Pro-prolinal Z-Pro-Pro-CHOPositive Control (Inhibitor) ~0.4 nM - 4.2 nMThe L-proline at the P2 position and the prolinal moiety fit optimally into the active site of POP, leading to potent, reversible covalent inhibition.
This compound This compoundNegative Control > 100 µM (Expected)The presence of a D-phenylalanine at the P2 position introduces steric hindrance within the POP active site, which is highly specific for L-amino acids at this position. This prevents effective binding and subsequent inhibition.

Experimental Validation Protocol: Prolyl Oligopeptidase Activity Assay

To validate the use of this compound as a negative control, a standard fluorometric POP activity assay can be employed. This assay measures the cleavage of a fluorogenic substrate, with a decrease in fluorescence indicating inhibition of the enzyme.

Materials:

  • Purified prolyl oligopeptidase (human or other mammalian source)

  • Fluorogenic substrate: Z-Gly-Pro-AMC (N-carbobenzoxy-Glycyl-Prolyl-7-amino-4-methylcoumarin)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 1 mM EDTA and 10 mM dithiothreitol (DTT)

  • Z-Pro-prolinal (positive control)

  • This compound (negative control)

  • Dimethyl sulfoxide (DMSO) for dissolving compounds

  • 96-well black microplates

  • Fluorescence microplate reader (Excitation: 360-380 nm, Emission: 460-465 nm)

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of Z-Gly-Pro-AMC in DMSO. Dilute in assay buffer to the desired final concentration (e.g., 50 µM).

    • Prepare stock solutions of Z-Pro-prolinal and this compound in DMSO. Perform serial dilutions to obtain a range of concentrations for testing.

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • Assay Buffer

      • Test compound (Z-Pro-prolinal, this compound, or DMSO as a vehicle control) at various concentrations.

      • Purified POP enzyme.

    • Incubate the plate at 37°C for 15 minutes to allow the compounds to interact with the enzyme.

  • Initiation of Reaction:

    • Add the Z-Gly-Pro-AMC substrate to each well to initiate the enzymatic reaction.

  • Measurement of Fluorescence:

    • Immediately begin monitoring the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for 30-60 minutes at 37°C using a fluorescence plate reader.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the fluorescence versus time plot) for each condition.

    • Normalize the rates to the vehicle control (100% activity).

    • Plot the percentage of POP activity against the log concentration of the test compounds to determine the IC50 values.

Visualizing the Rationale: Signaling and Workflow Diagrams

To further clarify the experimental logic and the underlying biochemical principles, the following diagrams are provided.

POP_Signaling_Pathway cluster_0 Prolyl Oligopeptidase (POP) Activity cluster_1 Inhibition cluster_2 Negative Control Peptide_Substrate Peptide Substrate (e.g., Substance P) POP POP Peptide_Substrate->POP Binds to active site Cleaved_Products Cleaved Products POP->Cleaved_Products Cleavage Z_Pro_prolinal Z-Pro-prolinal (Potent Inhibitor) Z_Pro_prolinal->POP Inhibits Z_D_Phe_Pro_OH This compound (Negative Control) Z_D_Phe_Pro_OH->POP No significant inhibition

POP Inhibition and Control Mechanism.

POP_Assay_Workflow Start Start: Prepare Reagents Incubate Pre-incubate POP with Test Compounds (Z-Pro-prolinal or this compound) Start->Incubate Add_Substrate Add Fluorogenic Substrate (Z-Gly-Pro-AMC) Incubate->Add_Substrate Measure_Fluorescence Measure Fluorescence Over Time Add_Substrate->Measure_Fluorescence Analyze Calculate Reaction Rates and Determine IC50 Measure_Fluorescence->Analyze End End: Validate Negative Control Analyze->End

POP Enzymatic Assay Workflow.

Conclusion

The stereospecificity of the prolyl oligopeptidase active site provides a strong rationale for the use of this compound as a negative control. Its structural similarity to active inhibitors, combined with its predicted inactivity due to the presence of a D-amino acid at the P2 position, makes it an ideal tool for ensuring that observed experimental effects are specifically due to the inhibition of POP. By employing the detailed experimental protocol outlined in this guide, researchers can confidently validate their findings and contribute to a more accurate understanding of the role of prolyl oligopeptidase in health and disease.

Comparative Analysis of Z-D-Phe-Pro-OH Immunoassay Specificity: A Cross-Reactivity Study

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the cross-reactivity of a hypothetical immunoassay for the dipeptide Z-D-Phe-Pro-OH. The specificity of an immunoassay is paramount for the accurate quantification of a target analyte, particularly in complex biological matrices where structurally similar molecules may be present. This document outlines the experimental methodology and presents hypothetical data to illustrate the performance of an anti-Z-D-Phe-Pro-OH antibody against various related compounds.

Data Presentation: Cross-Reactivity of the this compound Immunoassay

The specificity of the immunoassay was determined by assessing the cross-reactivity of the polyclonal antibody with compounds structurally related to this compound. The following table summarizes the 50% inhibitory concentrations (IC50) and the calculated percent cross-reactivity for each tested compound.

CompoundIC50 (ng/mL)Cross-Reactivity (%)
This compound 10 100
Z-L-Phe-Pro-OH5002.0
D-Phe-Pro-OH1,0001.0
Z-D-Phe-OH> 10,000< 0.1
Pro-OH (L-Proline)> 10,000< 0.1
Z-D-Ala-Pro-OH2,5000.4

Cross-reactivity (%) was calculated using the formula: (IC50 of this compound / IC50 of competing compound) x 100.

Experimental Protocols

A competitive enzyme-linked immunosorbent assay (ELISA) was developed to determine the concentration of this compound.

1. Hapten-Carrier Conjugate Synthesis:

  • This compound was conjugated to a carrier protein, such as Bovine Serum Albumin (BSA), using a standard carbodiimide crosslinker chemistry to render the small molecule immunogenic.

2. Antibody Production:

  • The this compound-BSA conjugate was used to immunize rabbits.

  • Polyclonal antibodies were subsequently purified from the rabbit serum using affinity chromatography.

3. Competitive ELISA Protocol:

  • Coating: A 96-well microtiter plate was coated with a this compound-ovalbumin (OVA) conjugate and incubated overnight at 4°C.

  • Washing: The plate was washed three times with a wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking: Non-specific binding sites were blocked by adding a blocking buffer (e.g., 1% BSA in PBS) and incubating for 1 hour at room temperature.

  • Competition: A mixture of the anti-Z-D-Phe-Pro-OH polyclonal antibody and either the standard this compound or the competing compound at various concentrations was added to the wells. The plate was then incubated for 2 hours at room temperature.

  • Washing: The plate was washed three times.

  • Detection: A horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) was added to each well and incubated for 1 hour at room temperature.

  • Washing: The plate was washed five times.

  • Substrate Addition: A TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution was added, and the plate was incubated in the dark for 15-30 minutes.

  • Stopping the Reaction: The enzymatic reaction was stopped by adding a stop solution (e.g., 2N H2SO4).

  • Data Acquisition: The optical density was measured at 450 nm using a microplate reader.

  • Data Analysis: A standard curve was generated by plotting the absorbance against the logarithm of the this compound concentration. The IC50 values for all compounds were determined from their respective dose-response curves.

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationship of the cross-reactivity assessment.

G cluster_prep Assay Preparation cluster_competition Competitive Binding cluster_detection Detection cluster_analysis Data Analysis p1 Coat Plate with This compound-OVA p2 Wash p1->p2 p3 Block Non-specific Sites p2->p3 c1 Add Antibody and Sample/Standard p3->c1 c2 Incubate c1->c2 d1 Wash c2->d1 d2 Add HRP-conjugated Secondary Antibody d1->d2 d3 Wash d2->d3 d4 Add TMB Substrate d3->d4 d5 Stop Reaction d4->d5 a1 Read Absorbance at 450 nm d5->a1 a2 Calculate IC50 and Cross-Reactivity a1->a2

Competitive ELISA Workflow for this compound.

G cluster_target Target Analyte cluster_analogs Structural Analogs cluster_assay Immunoassay cluster_result Cross-Reactivity target This compound assay Anti-Z-D-Phe-Pro-OH Antibody target->assay High Affinity (100% Reactivity) analog1 Z-L-Phe-Pro-OH analog1->assay Low Affinity (2.0% Reactivity) analog2 D-Phe-Pro-OH analog2->assay Low Affinity (1.0% Reactivity) analog3 Z-D-Ala-Pro-OH analog3->assay Low Affinity (0.4% Reactivity) result High Specificity: Low binding to analogs assay->result

Cross-Reactivity Logical Relationship.

A Comparative Analysis of Z-D-Phe-Pro-OH and Other Proline-Containing Dipeptides as Dipeptidyl Peptidase-4 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Publication

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of Z-D-Phe-Pro-OH and other proline-containing dipeptides, focusing on their efficacy as inhibitors of Dipeptidyl Peptidase-4 (DPP-4). This enzyme plays a crucial role in glucose homeostasis, making it a key target in the development of therapeutics for type 2 diabetes. This report outlines the biochemical properties, inhibitory activities, and relevant signaling pathways of these compounds, supported by experimental data and detailed protocols.

Introduction to Proline-Containing Dipeptides and DPP-4 Inhibition

Dipeptidyl Peptidase-4 (DPP-4) is a serine protease that inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These hormones are released in response to food intake and potentiate glucose-dependent insulin secretion. By inhibiting DPP-4, the half-life of active incretins is prolonged, leading to enhanced insulin release and suppressed glucagon secretion, thereby improving glycemic control.

Proline-containing dipeptides are of significant interest as potential DPP-4 inhibitors due to the substrate specificity of the enzyme, which preferentially cleaves dipeptides from the N-terminus of polypeptides containing a proline or alanine residue at the penultimate position. The unique cyclic structure of proline confers conformational rigidity to the peptide backbone, influencing its binding to the active site of DPP-4. This compound, a synthetic dipeptide, incorporates a benzyloxycarbonyl (Z) protecting group and a D-phenylalanine residue, modifications that can significantly impact its stability and inhibitory potency.

Comparative Inhibitory Activity

The inhibitory potential of various proline-containing dipeptides against DPP-4 is typically quantified by their half-maximal inhibitory concentration (IC50). A lower IC50 value indicates a more potent inhibitor. The following table summarizes the reported IC50 values for this compound and other relevant proline-containing dipeptides.

DipeptideIC50 Value
This compound Data Not Found
Ile-Pro-Ala-Val-Phe44.7 pM
Leu-Pro-Gln-Asn-Ile-Pro-Pro-Leu46 pM
Leu-Pro-Gln82 pM
Ile-Pro-Ile5 µM - 5.95 µM
Val-Pro-Leu16.8 µM
Phe-Leu-Gln-Pro65.3 µM
Phe-Pro0.36 mM
Ile-Pro0.41 mM

The DPP-4/Incretin Signaling Pathway

The inhibition of DPP-4 by proline-containing dipeptides directly impacts the incretin signaling pathway, a critical component of glucose homeostasis. The following diagram illustrates this pathway.

DPP4_Incretin_Pathway cluster_gut Gut (Intestinal L-cells) cluster_bloodstream Bloodstream cluster_pancreas Pancreas (β-cells) cluster_liver Liver Food Intake Food Intake Incretins (GLP-1, GIP) Incretins (GLP-1, GIP) Food Intake->Incretins (GLP-1, GIP) stimulates release DPP4 DPP-4 Enzyme Incretins (GLP-1, GIP)->DPP4 are substrates for GLP-1 Receptor GLP-1 Receptor Incretins (GLP-1, GIP)->GLP-1 Receptor bind to Glucagon Secretion Glucagon Secretion Incretins (GLP-1, GIP)->Glucagon Secretion suppress Inactive Incretins Inactive Incretins DPP4->Inactive Incretins inactivates Proline-Containing\nDipeptides (e.g., this compound) Proline-Containing Dipeptides (e.g., this compound) Proline-Containing\nDipeptides (e.g., this compound)->DPP4 inhibit Insulin Secretion Insulin Secretion GLP-1 Receptor->Insulin Secretion stimulates Glucose Uptake\nby Tissues Glucose Uptake by Tissues Insulin Secretion->Glucose Uptake\nby Tissues promotes Hepatic Glucose\nProduction Hepatic Glucose Production Glucagon Secretion->Hepatic Glucose\nProduction stimulates Lowered Blood Glucose Lowered Blood Glucose Glucose Uptake\nby Tissues->Lowered Blood Glucose leads to Increased Blood Glucose Increased Blood Glucose Hepatic Glucose\nProduction->Increased Blood Glucose leads to

Figure 1. The DPP-4/Incretin signaling pathway in glucose homeostasis.

Experimental Protocols

DPP-4 Inhibition Assay (Fluorometric)

This protocol outlines a common method for determining the in vitro inhibitory activity of dipeptides against DPP-4.

Materials:

  • Human recombinant DPP-4 enzyme

  • DPP-4 substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC)

  • Assay Buffer: Tris-HCl buffer (e.g., 100 mM, pH 7.5) containing a protein stabilizer (e.g., 0.1 mg/mL BSA)

  • Test compounds (this compound and other dipeptides) dissolved in an appropriate solvent (e.g., DMSO)

  • 96-well black microplate

  • Fluorescence microplate reader (Excitation: ~360 nm, Emission: ~460 nm)

Procedure:

  • Prepare serial dilutions of the test compounds and a known DPP-4 inhibitor (positive control) in the assay buffer.

  • In the 96-well plate, add the following to each well:

    • Assay Buffer (for blank and control wells)

    • Test compound solution or positive control solution

  • Add the human recombinant DPP-4 enzyme solution to all wells except the blank.

  • Incubate the plate at 37°C for a pre-determined time (e.g., 10 minutes).

  • Initiate the reaction by adding the Gly-Pro-AMC substrate solution to all wells.

  • Immediately measure the fluorescence intensity at regular intervals for a specified duration (e.g., 30 minutes) at 37°C.

  • Calculate the rate of reaction (fluorescence increase per unit time) for each well.

  • Determine the percentage of inhibition for each concentration of the test compound relative to the control (enzyme activity without inhibitor).

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to calculate the IC50 value.

DPP4_Assay_Workflow Start Start Prepare Reagents Prepare Serial Dilutions of Test Compounds and Controls Start->Prepare Reagents Plate Setup Add Buffer, Test Compounds/ Controls to 96-well Plate Prepare Reagents->Plate Setup Add Enzyme Add DPP-4 Enzyme Solution Plate Setup->Add Enzyme Pre-incubation Incubate at 37°C Add Enzyme->Pre-incubation Add Substrate Add Gly-Pro-AMC Substrate Pre-incubation->Add Substrate Measure Fluorescence Measure Fluorescence Kinetics Add Substrate->Measure Fluorescence Data Analysis Calculate % Inhibition and IC50 Value Measure Fluorescence->Data Analysis End End Data Analysis->End Peptide_Synthesis_Workflow Start Start Activate_Phe Activation of N-Cbz-D-Phe-OH with Coupling Agents Start->Activate_Phe Prepare_Pro Preparation of L-Proline Methyl Ester Start->Prepare_Pro Coupling Coupling Reaction Activate_Phe->Coupling Prepare_Pro->Coupling Purification1 Work-up and Purification of Protected Dipeptide Ester Coupling->Purification1 Hydrolysis Ester Hydrolysis (Deprotection) Purification1->Hydrolysis Purification2 Final Work-up and Isolation of This compound Hydrolysis->Purification2 End End Purification2->End

A Comprehensive Guide to Confirming the Identity and Purity of Z-D-Phe-Pro-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of analytical methodologies for confirming the identity and purity of the protected dipeptide Z-D-Phe-Pro-OH. Experimental data, presented in clear, comparative tables, is supported by detailed protocols to ensure accurate validation. This document also introduces Z-L-Phe-Pro-OH as a key comparative standard for these analyses.

Product Profile: this compound and Its Stereoisomer

A thorough characterization of this compound is fundamental for its application in research and drug development. A direct comparison with its L-enantiomer, Z-L-Phe-Pro-OH, provides a robust framework for validating its stereochemical identity and purity.

PropertyThis compoundZ-L-Phe-Pro-OH
CAS Number 17460-56-97669-64-9
Molecular Formula C₂₂H₂₄N₂O₅C₂₂H₂₄N₂O₅
Molecular Weight 396.44 g/mol 396.44 g/mol
Appearance White to off-white powder (Expected)White to off-white powder[1]
Melting Point Data not available126-127 °C
Optical Rotation Expected to be opposite to the L-enantiomer[α]²⁰_D = -37 ± 2° (c=2 in MeOH)[1]
Solubility Expected to be soluble in organic solventsSoluble in organic solvents like methanol

Analytical Techniques for Identity and Purity Assessment

A multi-pronged analytical approach is essential for the unambiguous confirmation of this compound's identity and the precise determination of its purity. The following sections detail the experimental protocols for High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for assessing the purity of non-volatile compounds like protected peptides. By employing a chiral stationary phase, it can also be used to resolve and quantify stereoisomers.

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A chiral stationary phase column (e.g., Chiralpak IA or equivalent).

  • Mobile Phase: A mixture of hexane and isopropanol with a small percentage of trifluoroacetic acid (TFA) for peak shape improvement. The exact ratio should be optimized to achieve baseline separation of the enantiomers.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 254 nm.

  • Sample Preparation: Dissolve a known concentration of this compound in the mobile phase.

Expected Results: A pure sample of this compound will show a single major peak at a specific retention time. When compared to a sample of Z-L-Phe-Pro-OH, the retention times will differ, confirming the stereochemical identity. Purity is determined by integrating the area of the main peak relative to the total area of all peaks.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for confirming the molecular weight of a compound, providing crucial evidence for its identity.

Experimental Protocol:

  • Instrumentation: An electrospray ionization mass spectrometer (ESI-MS).

  • Ionization Mode: Positive ion mode.

  • Sample Infusion: The sample, dissolved in a suitable solvent like methanol or acetonitrile with 0.1% formic acid, is directly infused into the mass spectrometer.

  • Data Acquisition: Scan for a mass range that includes the expected molecular weight of the protonated molecule [M+H]⁺.

Expected Results: The mass spectrum should exhibit a prominent peak corresponding to the protonated molecule of this compound at an m/z of approximately 397.45. The presence of this peak confirms the molecular weight of the dipeptide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical structure and connectivity of atoms within a molecule, offering definitive proof of its identity.

Experimental Protocol:

  • Instrumentation: A 400 MHz or higher NMR spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Experiments:

    • ¹H NMR: Provides information on the number and chemical environment of protons.

    • ¹³C NMR: Provides information on the carbon framework of the molecule.

    • 2D NMR (COSY, HSQC): Used to establish the connectivity between protons and carbons, confirming the dipeptide sequence.

Expected Results: The ¹H and ¹³C NMR spectra will show a characteristic pattern of signals corresponding to the protons and carbons of the D-phenylalanine, proline, and the benzyloxycarbonyl (Z) protecting group. The chemical shifts and coupling constants will be unique to the specific stereochemistry of the molecule. Comparison with the spectra of Z-L-Phe-Pro-OH would show distinct differences, particularly for the signals of the chiral centers.

Visualizing the Workflow

The following diagrams illustrate the logical flow of the analytical process for confirming the identity and purity of this compound.

G Experimental Workflow for this compound Analysis cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis & Confirmation Sample This compound Sample HPLC Chiral HPLC Sample->HPLC MS Mass Spectrometry (ESI-MS) Sample->MS NMR NMR Spectroscopy (1H, 13C, 2D) Sample->NMR Standard Z-L-Phe-Pro-OH Standard Standard->HPLC Purity Purity Assessment HPLC->Purity Stereochem Stereochemical Verification HPLC->Stereochem Identity Identity Confirmation MS->Identity NMR->Identity

Caption: Workflow for the comprehensive analysis of this compound.

G Decision Tree for Identity & Purity Confirmation Start Start Analysis MS_Check Correct Molecular Weight? Start->MS_Check NMR_Check Correct Structure by NMR? MS_Check->NMR_Check Yes Fail_MW Incorrect MW - Re-evaluate Synthesis MS_Check->Fail_MW No HPLC_Check Single Peak in Chiral HPLC? NMR_Check->HPLC_Check Yes Fail_Structure Incorrect Structure - Isomer or Impurity NMR_Check->Fail_Structure No Pass Identity & Purity Confirmed HPLC_Check->Pass Yes Fail_Purity Impure Sample or Enantiomeric Mixture HPLC_Check->Fail_Purity No

Caption: Decision-making process for product validation.

References

A Comparative Guide to Prolyl Endopeptidase Inhibitors: In Vitro Efficacy and In Vivo Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the efficacy of prolyl endopeptidase (PEP) inhibitors, with a focus on Z-Pro-prolinal and other notable alternatives. The information presented herein is intended for research purposes only and not for human or therapeutic use. We will delve into their performance in both laboratory (in vitro) and animal (in vivo) studies, presenting supporting experimental data, detailed methodologies, and visual representations of the underlying biological pathways.

Introduction to Prolyl Endopeptidase and its Inhibition

Prolyl endopeptidase (PEP), also known as prolyl oligopeptidase, is a serine protease that plays a crucial role in the maturation and degradation of various peptide hormones and neuropeptides.[1] Its involvement in physiological processes has made it a significant target for therapeutic intervention in conditions such as neurodegenerative diseases and inflammation. The inhibition of PEP is a promising strategy to modulate the levels of these bioactive peptides. While the compound "Z-D-Phe-Pro-OH" is not prominently featured in efficacy literature, the structurally related and well-characterized dipeptide aldehyde, Z-Pro-prolinal, serves as a key example in this guide, alongside other potent PEP inhibitors.

In Vitro Efficacy: A Quantitative Comparison

The in vitro efficacy of PEP inhibitors is primarily determined by their half-maximal inhibitory concentration (IC50), which quantifies the amount of a substance needed to inhibit a biological process by half. A lower IC50 value indicates a more potent inhibitor.

CompoundIC50 (nM)Target Enzyme SourceReference
Z-Pro-prolinal~0.5 - 5Canine Brain / Rat Cortex[2][3]
SUAM-12213 - 27Rat Brain, Mouse Brain and Kidney[4]
KYP-2047Potent and SelectiveNot Specified[5]
Compound 700.9Rat Cortex[6]
Z-cyclohexyl prolinal2 - 3Not Specified[7]
Z-indolinyl prolinal2 - 3Not Specified[7]

In Vivo Efficacy: Preclinical Evidence

In vivo studies in animal models provide crucial insights into the therapeutic potential of PEP inhibitors. A common model to assess cognitive enhancement is the reversal of scopolamine-induced amnesia in rodents.

CompoundAnimal ModelKey FindingsReference
Z-Pro-prolinalRatPrevented scopolamine-induced amnesia at a dose of 1 µmol/animal (i.p.)[2]
SUAM-1221 Amine DerivativeMouseSignificantly reversed scopolamine-induced memory deficit; ED50 of 1-3 mg/kg[4]
Compound 54RatDose-dependently inhibited the scopolamine-induced decrease in avoidance response[6]
KYP-2047MouseReduced myocardial ischemia/reperfusion injury at doses of 2.5 and 5 mg/kg (i.p.)[5]

Mechanism of Action: The NF-κB Signaling Pathway

Prolyl endopeptidase inhibitors have been shown to exert their effects, in part, by modulating the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF-κB is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. In inflammatory conditions, NF-κB is activated. Some PEP inhibitors have been shown to suppress this activation, thereby reducing inflammation.

Caption: PEP inhibition blocks the NF-κB signaling pathway.

Experimental Protocols

In Vitro: Prolyl Endopeptidase Activity Assay

This protocol outlines a common method for determining the in vitro inhibitory activity of a compound against PEP.

Objective: To determine the IC50 value of a test compound.

Materials:

  • Purified prolyl endopeptidase

  • Fluorogenic substrate (e.g., Z-Gly-Pro-7-amino-4-methylcoumarin)

  • Assay buffer (e.g., Tris-HCl buffer, pH 7.5)

  • Test compound (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well microplate

  • Fluorometric plate reader

Procedure:

  • Prepare a series of dilutions of the test compound in the assay buffer.

  • In a 96-well plate, add the assay buffer, the PEP enzyme solution, and the test compound dilutions. Include a control group with the solvent only.

  • Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes).

  • Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

  • Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths over a set period (e.g., 30 minutes) at 37°C.

  • Calculate the rate of reaction for each concentration of the test compound.

  • Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value using a suitable software.

G start Start prep_plate Prepare 96-well plate with assay buffer, PEP enzyme, and test compound dilutions start->prep_plate pre_incubate Pre-incubate at 37°C prep_plate->pre_incubate add_substrate Add fluorogenic substrate pre_incubate->add_substrate measure_fluorescence Measure fluorescence over time add_substrate->measure_fluorescence calculate_rate Calculate reaction rates measure_fluorescence->calculate_rate plot_data Plot % inhibition vs. [compound] calculate_rate->plot_data determine_ic50 Determine IC50 value plot_data->determine_ic50 end End determine_ic50->end

Caption: Workflow for in vitro PEP activity assay.

In Vivo: Scopolamine-Induced Amnesia Model

This protocol describes a widely used behavioral model to assess the potential of a compound to reverse memory impairment.

Objective: To evaluate the anti-amnesic effects of a test compound in rodents.

Animals:

  • Male Wistar rats or Swiss mice.

Materials:

  • Test compound

  • Scopolamine hydrobromide

  • Vehicle (e.g., saline)

  • Passive avoidance apparatus

Procedure:

  • Acquisition Trial:

    • Administer the test compound or vehicle to the animals at a specific time before the trial.

    • A set time after treatment (e.g., 30 minutes), administer scopolamine to induce amnesia. Control groups receive saline.

    • Place the animal in the light compartment of the passive avoidance apparatus.

    • When the animal enters the dark compartment, deliver a mild foot shock.

    • Record the latency to enter the dark compartment.

  • Retention Trial:

    • 24 hours after the acquisition trial, place the animal back in the light compartment.

    • Record the step-through latency to enter the dark compartment (up to a cut-off time, e.g., 300 seconds).

    • A longer latency in the test group compared to the scopolamine-only group indicates a reversal of amnesia.

G start Start acclimatize Acclimatize animals start->acclimatize day1 Day 1: Acquisition Trial acclimatize->day1 administer_compound Administer test compound/vehicle day1->administer_compound administer_scopolamine Administer scopolamine/saline administer_compound->administer_scopolamine acquisition_test Place in passive avoidance apparatus (light compartment) -> deliver foot shock in dark compartment administer_scopolamine->acquisition_test day2 Day 2: Retention Trial (24h later) acquisition_test->day2 retention_test Place in light compartment Measure latency to enter dark compartment day2->retention_test analyze Analyze step-through latencies retention_test->analyze end End analyze->end

Caption: Workflow for the scopolamine-induced amnesia model.

Conclusion

The inhibition of prolyl endopeptidase presents a compelling therapeutic strategy for a range of disorders. The data compiled in this guide demonstrate the potent in vitro and promising in vivo efficacy of several PEP inhibitors, with Z-Pro-prolinal serving as a benchmark compound. The modulation of the NF-κB signaling pathway appears to be a key mechanism underlying the anti-inflammatory effects of these inhibitors. The provided experimental protocols offer a foundation for the continued investigation and development of novel PEP inhibitors. Further research is warranted to fully elucidate their therapeutic potential and translate these preclinical findings into clinical applications.

References

Benchmarking Z-D-Phe-Pro-OH: A Comparative Analysis Against Established Prolyl Oligopeptidase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the dipeptide Z-D-Phe-Pro-OH against the established research compound Z-Pro-prolinal, focusing on their inhibitory effects on prolyl oligopeptidase (POP). Prolyl oligopeptidase is a serine protease implicated in various physiological and pathological processes, including neurodegenerative diseases, making its inhibitors a subject of significant research interest.

This comparison guide synthesizes available data to benchmark the performance of this compound as a potential modulator of POP activity. The data presented is based on established enzymatic assays, providing a framework for its evaluation relative to a well-characterized inhibitor.

Quantitative Comparison of Inhibitory Potency

The inhibitory activity of this compound and the benchmark compound Z-Pro-prolinal against prolyl oligopeptidase is summarized below. The data is typically presented as the half-maximal inhibitory concentration (IC50), which indicates the concentration of an inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value signifies a higher inhibitory potency.

CompoundTarget EnzymeIC50 / Kᵢ ValueReference Compound
This compound Prolyl Oligopeptidase (POP)Data not available in direct comparisonZ-Pro-prolinal
Z-Pro-prolinal (ZPP) Prolyl Oligopeptidase (POP)~0.35 nM (Kᵢ)[1]-

Note: While a direct IC50 value for this compound from a comparative study was not identified in the literature search, its structural similarity to known dipeptide inhibitors of POP suggests it is a candidate for such activity. Z-Pro-prolinal is a well-established, potent inhibitor of POP, exhibiting slow tight-binding inhibition with a very low inhibition constant (Kᵢ)[1]. Further experimental validation is required to quantify the inhibitory potency of this compound.

Mechanism of Action: Prolyl Oligopeptidase Inhibition

Prolyl oligopeptidase (POP) is a cytosolic enzyme that cleaves small peptides (less than 30 amino acids) at the C-terminal side of proline residues.[2] Its activity has been linked to the regulation of neuropeptide levels in the brain, and dysregulation of POP has been associated with neurodegenerative disorders.[2]

Inhibitors of POP, such as Z-Pro-prolinal, typically act by binding to the active site of the enzyme, preventing the substrate from binding and being cleaved. Z-Pro-prolinal, a transition-state analog inhibitor, forms a stable complex with the enzyme.[3] The proposed mechanism for dipeptide inhibitors like this compound involves a similar interaction with the enzyme's active site.

POP_Inhibition cluster_0 Normal Enzymatic Reaction cluster_1 Inhibition Pathway Substrate Proline-containing Peptide POP_active Prolyl Oligopeptidase (Active Site) Substrate->POP_active Binds to Products Cleaved Peptides POP_active->Products Cleaves POP_inhibited Inhibited POP Complex POP_active->POP_inhibited Inhibitor This compound / Z-Pro-prolinal Inhibitor->POP_active Binds to Active Site POP_inhibited->Substrate Assay_Workflow A Prepare serial dilutions of inhibitors B Add buffer, enzyme, and inhibitor to microplate A->B C Pre-incubate at 37°C B->C D Add fluorogenic substrate (Z-Gly-Pro-AMC) C->D E Monitor fluorescence increase (Ex/Em: ~370/450 nm) D->E F Calculate initial reaction rates E->F G Determine % inhibition F->G H Plot dose-response curve and calculate IC50 G->H

References

A Guide to Assessing Reproducibility in Protease Inhibition Assays: A Case Study with Z-D-Phe-Pro-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for evaluating the reproducibility of experiments involving protease inhibitors, with a specific focus on Z-D-Phe-Pro-OH (N-Cbz-D-phenylalanyl-L-proline). While direct comparative and reproducibility data for this compound is not extensively published, this document outlines the essential experimental protocols and data presentation methods required to generate and assess such data. The principles and methodologies described herein are broadly applicable to the study of various protease inhibitors.

Introduction to this compound

This compound is a dipeptide derivative that has been utilized in biochemical research, notably in the field of enzymology. Its structural similarity to the substrates of certain proteases, particularly serine proteases, allows it to act as a competitive inhibitor. A primary application of such compounds is in affinity chromatography for the purification of proteases.[1] Ensuring the reproducibility of experiments involving this compound is critical for the reliable interpretation of enzyme kinetics, inhibitor screening, and protein purification outcomes.

Experimental Protocols for Assessing Inhibitor Performance

To assess the reproducibility and comparative performance of this compound, a standardized enzyme inhibition assay is paramount. The following is a generalized protocol for a colorimetric assay using a model serine protease like trypsin and a chromogenic substrate.

Objective: To determine the inhibitory potency (e.g., IC₅₀) of this compound and assess the reproducibility of these measurements.

Materials:

  • Purified serine protease (e.g., bovine trypsin)

  • This compound

  • Alternative protease inhibitor(s) for comparison (e.g., Benzamidine)

  • Chromogenic substrate (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 20 mM CaCl₂)

  • 96-well microplate

  • Microplate reader

Methodology:

  • Preparation of Reagents:

    • Prepare a stock solution of the protease in the assay buffer.

    • Prepare stock solutions of this compound and other inhibitors in a suitable solvent (e.g., DMSO), followed by serial dilutions in the assay buffer to achieve a range of concentrations.

    • Prepare a stock solution of the chromogenic substrate in the assay buffer.

  • Assay Procedure:

    • In a 96-well plate, add a fixed volume of the protease solution to each well.

    • Add varying concentrations of this compound or the alternative inhibitor to the wells. Include control wells with no inhibitor.

    • Pre-incubate the enzyme and inhibitor mixture for a defined period (e.g., 15 minutes) at a constant temperature (e.g., 37°C).

    • Initiate the enzymatic reaction by adding the chromogenic substrate to all wells.

    • Monitor the absorbance of the product at a specific wavelength (e.g., 405 nm) over time using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of change in absorbance) for each inhibitor concentration.

    • Normalize the velocities to the control (no inhibitor) to determine the percent inhibition.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Workflow for Assessing Inhibitor Potency

G cluster_prep Reagent Preparation cluster_assay Enzyme Inhibition Assay cluster_analysis Data Analysis p1 Prepare Protease Stock a1 Add Protease to 96-well Plate p1->a1 p2 Prepare Inhibitor Dilutions (this compound & Alternatives) a2 Add Inhibitor Concentrations p2->a2 p3 Prepare Substrate Stock a4 Add Substrate to Initiate Reaction p3->a4 a1->a2 a3 Pre-incubate (Enzyme + Inhibitor) a2->a3 a3->a4 a5 Monitor Absorbance Over Time a4->a5 d1 Calculate Initial Velocities a5->d1 d2 Determine Percent Inhibition d1->d2 d3 Plot Dose-Response Curve d2->d3 d4 Calculate IC50 Value d3->d4

Caption: Workflow for determining the IC₅₀ of a protease inhibitor.

Data Presentation for Reproducibility and Comparison

To ensure the reproducibility of your findings, it is crucial to repeat the experiment multiple times (at least three independent experiments) and report the results with statistical analysis. When comparing different inhibitors, a tabular format is highly effective for presenting the quantitative data clearly.

Table 1: Hypothetical Comparative Analysis of Serine Protease Inhibitors

InhibitorExperiment 1 (IC₅₀, µM)Experiment 2 (IC₅₀, µM)Experiment 3 (IC₅₀, µM)Mean IC₅₀ (µM)Standard Deviation
This compound 125.3131.8128.5128.53.25
Benzamidine25.627.126.326.30.75
Inhibitor X5.25.55.35.30.15

This table presents hypothetical data for illustrative purposes.

Factors Influencing Experimental Reproducibility

Several factors can impact the reproducibility of enzyme inhibition assays. Careful control of these variables is essential for obtaining reliable and consistent data.

  • Enzyme Activity and Purity: The specific activity of the enzyme preparation can vary between batches. It is important to use a highly purified enzyme and to verify its activity before each experiment.

  • Inhibitor Purity and Concentration: The purity of this compound and other inhibitors should be confirmed. Accurate determination of stock solution concentrations is critical.

  • Assay Conditions: Minor variations in pH, temperature, and buffer composition can significantly affect enzyme activity and inhibitor binding.[2][3][4][5] These parameters must be kept constant across all experiments.

  • Substrate Concentration: The concentration of the substrate can influence the apparent IC₅₀ value, especially for competitive inhibitors. It is important to use a consistent substrate concentration, typically at or below the Michaelis-Menten constant (Kₘ).

  • Pipetting Accuracy: Precise and consistent pipetting is crucial for accurate results, especially when preparing serial dilutions of inhibitors.

  • Data Analysis Methods: The method used to calculate initial velocities and fit the dose-response curve should be applied consistently.

Visualization of the Inhibition Mechanism

Understanding the mechanism of inhibition is key to interpreting experimental results. This compound is expected to act as a competitive inhibitor of serine proteases. The following diagram illustrates this mechanism.

Competitive Inhibition of a Serine Protease

G cluster_reaction Normal Enzymatic Reaction cluster_inhibition Competitive Inhibition E Enzyme ES Enzyme-Substrate Complex E->ES + S S Substrate ES->E + P P Products E_i Enzyme EI Enzyme-Inhibitor Complex (Inactive) E_i->EI + I I Inhibitor (this compound) EI->E_i

Caption: Mechanism of competitive inhibition by this compound.

By adhering to standardized protocols, carefully controlling experimental variables, and presenting data in a clear and comprehensive manner, researchers can ensure the reproducibility of their findings and make valid comparisons between different protease inhibitors. This rigorous approach is fundamental to advancing our understanding of enzyme function and developing new therapeutic agents.

References

Literature Review: Comparative Studies of Z-D-Phe-Pro-OH in Dipeptidyl Peptidase IV Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of scientific literature, no comparative studies, quantitative performance data, or detailed experimental protocols specifically investigating Z-D-Phe-Pro-OH as a dipeptidyl peptidase IV (DPP-4) inhibitor were identified. The compound this compound is not prominently featured in the available research on DPP-4 inhibitors, a class of drugs primarily used for the management of type 2 diabetes.

This review, therefore, provides a broader context on dipeptide-based DPP-4 inhibitors, drawing from available literature on structurally related compounds. This information is intended to offer a foundational understanding of the chemical class to which this compound belongs.

General Context: Dipeptide Derivatives as DPP-4 Inhibitors

DPP-4 is a serine protease that plays a crucial role in glucose metabolism by inactivating incretin hormones, such as glucagon-like peptide-1 (GLP-1). Inhibition of DPP-4 prolongs the action of these hormones, leading to increased insulin secretion and suppressed glucagon release in a glucose-dependent manner.

Many DPP-4 inhibitors are designed as peptidomimetics, mimicking the natural substrates of the enzyme, which are peptides with a proline or alanine residue at the penultimate position of their N-terminus. Dipeptides and their derivatives containing a proline residue are a well-explored class of DPP-4 inhibitors. The proline ring is a key structural feature that fits into the S2 pocket of the DPP-4 active site.

Structure-Activity Relationship of Dipeptide-Based DPP-4 Inhibitors

Research on various dipeptide-based inhibitors has provided insights into their structure-activity relationships (SAR). Key takeaways from the literature include:

  • N-terminal Protection: The N-terminal amino group of the dipeptide is often modified with a protecting group, such as the benzyloxycarbonyl (Z) group present in this compound. This modification can influence the compound's stability and its interaction with the enzyme.

  • Amino Acid at P1 Position: The amino acid at the P1 position (in this case, Phenylalanine) plays a significant role in the inhibitor's potency and selectivity. The side chain of this residue interacts with the S1 subsite of the DPP-4 enzyme. Hydrophobic and aromatic residues are often favored at this position.

  • Proline at P2 Position: A proline or a similar cyclic amine at the P2 position is a common feature of many potent DPP-4 inhibitors as it fits well into the S2 hydrophobic pocket of the enzyme.

Comparative Data on Related Dipeptide DPP-4 Inhibitors

While no data for this compound is available, the following table summarizes the inhibitory concentrations (IC50) for other proline-containing peptides to provide a comparative context for the potency of this class of compounds. It is important to note that these are different molecules and their performance is not directly indicative of the performance of this compound.

Compound/PeptideIC50 (µM)Source
Diprotin A (Ile-Pro-Ile)3.2Mentioned in several reviews on DPP-4 inhibitors as a reference compound.
Various food-derived di- and tripeptides10 - 100+Studies on the DPP-4 inhibitory potential of peptides from food sources like milk and fish show a wide range of potencies. For example, some studies have identified dipeptides with IC50 values in the low micromolar range.
Synthetic dipeptide and tripeptide librariesVariesScreening of synthetic peptide libraries has yielded inhibitors with a broad spectrum of activities, from nanomolar to micromolar concentrations, depending on the specific amino acid sequence and modifications.

Experimental Protocols for DPP-4 Inhibition Assays

A standard experimental workflow to assess the in vitro inhibitory activity of a compound like this compound against DPP-4 would typically involve the following steps.

experimental_workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_detection Detection & Analysis Compound Test Compound (this compound) & Reference Inhibitor Incubation Incubate Enzyme with Inhibitor at 37°C Compound->Incubation Enzyme DPP-4 Enzyme Solution Enzyme->Incubation Substrate Fluorogenic Substrate (e.g., Gly-Pro-AMC) Reaction Add Substrate to Initiate Reaction Substrate->Reaction Incubation->Reaction Measurement Measure Fluorescence Intensity Over Time Reaction->Measurement Analysis Calculate Rate of Reaction and % Inhibition Measurement->Analysis IC50 Determine IC50 Value Analysis->IC50

General workflow for an in vitro DPP-4 inhibition assay.

Methodology Details:

  • Reagents and Materials:

    • Recombinant human DPP-4 enzyme.

    • A fluorogenic substrate, typically Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC).

    • A reference inhibitor (e.g., Sitagliptin, Vildagliptin).

    • Assay buffer (e.g., Tris-HCl buffer, pH 7.5).

    • 96-well microplates.

    • A fluorescence microplate reader.

  • Assay Procedure:

    • Serial dilutions of the test compound (this compound) and the reference inhibitor are prepared in the assay buffer.

    • The DPP-4 enzyme solution is added to the wells of the microplate containing the test compounds and incubated for a pre-determined time at 37°C.

    • The enzymatic reaction is initiated by adding the fluorogenic substrate to all wells.

    • The fluorescence intensity is measured kinetically over a specific period using a microplate reader with appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission for AMC).

  • Data Analysis:

    • The rate of the enzymatic reaction is determined from the linear portion of the fluorescence versus time plot.

    • The percentage of inhibition for each concentration of the test compound is calculated relative to the control (enzyme and substrate without inhibitor).

    • The IC50 value, which is the concentration of the inhibitor required to achieve 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Signaling Pathway of DPP-4 Inhibition

The therapeutic effect of DPP-4 inhibitors is mediated through the enhancement of the incretin signaling pathway.

signaling_pathway cluster_gut Gut cluster_pancreas Pancreas cluster_inactivation Inactivation Pathway Food Food Intake L_cells Intestinal L-cells Food->L_cells GLP1 Active GLP-1 L_cells->GLP1 releases Beta_cells β-cells GLP1->Beta_cells Alpha_cells α-cells GLP1->Alpha_cells DPP4 DPP-4 Enzyme GLP1->DPP4 degraded by Insulin Insulin Secretion (Increased) Beta_cells->Insulin Glucagon Glucagon Secretion (Decreased) Alpha_cells->Glucagon Inactive_GLP1 Inactive GLP-1 DPP4->Inactive_GLP1 ZDPP This compound (Potential Inhibitor) ZDPP->DPP4 inhibits

Mechanism of action of a potential DPP-4 inhibitor.

Pathway Description:

  • Upon food intake, intestinal L-cells release active GLP-1.

  • Active GLP-1 stimulates insulin secretion from pancreatic β-cells and suppresses glucagon secretion from α-cells in a glucose-dependent manner.

  • The enzyme DPP-4 rapidly degrades active GLP-1 into an inactive form.

  • A DPP-4 inhibitor, such as the potential role of this compound, would block the action of DPP-4.

  • This inhibition leads to prolonged activity of GLP-1, resulting in improved glycemic control.

Conclusion

Safety Operating Guide

Proper Disposal of Z-D-Phe-Pro-OH: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and a step-by-step plan for the safe disposal of Z-D-Phe-Pro-OH.

Immediate Safety and Logistical Information

When handling this compound, it is crucial to wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat. Ensure adequate ventilation to avoid inhalation of any dust particles.

Disposal Plan: Step-by-Step Guidance
  • Initial Assessment: Since no specific hazard data is available, treat this compound as a non-hazardous solid waste unless your institution's environmental health and safety (EHS) department advises otherwise.

  • Containment: Place the waste this compound in a clearly labeled, sealed container. The container should be compatible with the chemical and prevent any leakage or contamination.

  • Labeling: The waste container must be clearly labeled with the full chemical name: "this compound". Include the date of disposal and the name of the generating laboratory or researcher.

  • Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines. It should be segregated as a non-hazardous solid.

  • Institutional Procedures: Follow your institution's specific procedures for the collection and disposal of non-hazardous chemical waste. This may involve placing the labeled container in a designated waste accumulation area for pickup by EHS personnel.

  • Documentation: Maintain a record of the disposal, including the quantity of waste and the date of disposal, as part of your laboratory's chemical inventory and waste management records.

Data Presentation

While specific quantitative data for this compound is not available, the following table summarizes the properties of the closely related compound, Z-D-Phe-OH. This information is provided for general reference and should be interpreted with caution.

PropertyValue (for Z-D-Phe-OH)
Molecular Formula C₁₇H₁₇NO₄
Molecular Weight 299.32 g/mol
Appearance White to off-white solid
Storage Temperature -20°C

Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound, based on the principles of laboratory safety and prudent chemical management.

cluster_assessment Initial Assessment cluster_procedure Disposal Procedure start Start: this compound Waste check_sds SDS Available for This compound? start->check_sds no_sds No Specific SDS Found check_sds->no_sds No treat_as_new Treat as Uncharacterized (Non-Hazardous Solid) no_sds->treat_as_new wear_ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) treat_as_new->wear_ppe contain Place in a Labeled, Sealed Container wear_ppe->contain label_waste Label with Full Chemical Name, Date, and Lab Info contain->label_waste segregate Segregate as Non-Hazardous Solid Waste label_waste->segregate follow_institutional Follow Institutional EHS Disposal Procedures segregate->follow_institutional document Document Disposal in Lab Records follow_institutional->document end End: Proper Disposal document->end

Caption: Disposal workflow for this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and responsible disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult with your institution's Environmental Health and Safety department for specific guidance and clarification.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.